molecular formula C7H10N2 B1203642 1-Methyl-1-phenylhydrazine CAS No. 618-40-6

1-Methyl-1-phenylhydrazine

Cat. No.: B1203642
CAS No.: 618-40-6
M. Wt: 122.17 g/mol
InChI Key: MWOODERJGVWYJE-UHFFFAOYSA-N
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Description

1-Methyl-1-phenylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525518. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-phenylhydrazine
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InChI

InChI=1S/C7H10N2/c1-9(8)7-5-3-2-4-6-7/h2-6H,8H2,1H3
Source PubChem
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InChI Key

MWOODERJGVWYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060678
Record name Hydrazine, 1-methyl-1-phenyl-
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Molecular Weight

122.17 g/mol
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CAS No.

618-40-6
Record name 1-Methyl-1-phenylhydrazine
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Record name 1-Methylphenylhydrazine
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Record name Hydrazine, 1-methyl-1-phenyl-
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Record name 1-methyl-1-phenylhydrazine
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Record name 1-METHYLPHENYLHYDRAZINE
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Foundational & Exploratory

Spectroscopic Profile of 1-Methyl-1-phenylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-methyl-1-phenylhydrazine (CAS No: 618-40-6), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Presentation

The empirical formula for this compound is C₇H₁₀N₂, with a molecular weight of 122.17 g/mol . The following tables summarize the key spectroscopic data obtained from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Frequency (MHz)Chemical Shift (δ) in ppm
399.657.208, 6.924, 6.765, 3.56, 2.983[1]
89.567.23, 6.98, 6.80, 3.59, 3.061[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppm
Data not available in the public domain. Spectral data is available from sources such as ChemicalBook and PubChem.[1][2]
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. Key spectral data for this compound are available, though specific peak assignments can vary based on the sample preparation method (e.g., neat liquid vs. salt form).

Table 3: Key IR Absorption Regions

Wavenumber (cm⁻¹)Functional Group
~3300-3400N-H stretch (asymmetric and symmetric)
~3000-3100Aromatic C-H stretch
~2800-3000Aliphatic C-H stretch
~1600Aromatic C=C stretch
~1500N-H bend
~700-900Aromatic C-H bend (out-of-plane)

Note: The IR spectrum for the sulfate (B86663) salt of this compound is also available and will show additional peaks corresponding to the sulfate group.

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Table 4: Key Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
122~99.9[M]⁺ (Molecular Ion)
107~46.5 - 81.3[M-CH₃]⁺
77~67.5 - 99.9[C₆H₅]⁺ (Phenyl cation)
51~21.0[C₄H₃]⁺

Experimental Protocols & Workflows

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed into the spectrometer. For ¹H NMR, data is acquired at a specific frequency, such as 300 or 400 MHz. For ¹³C NMR, a frequency of 75 or 100 MHz is common. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve Sample in Deuterated Solvent (e.g., CDCl3) p2 Transfer to NMR Tube p1->p2 a1 Insert Sample into Spectrometer p2->a1 a2 Acquire FID a1->a2 d1 Fourier Transform a2->d1 d2 Phase and Baseline Correction d1->d2 d3 Reference Spectrum d2->d3 d4 Final Spectrum d3->d4

Figure 1: Generalized workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal in contact with the sample. The instrument measures the absorption of light at different wavenumbers.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Place Neat Liquid Sample on ATR Crystal a2 Acquire Sample Spectrum p1->a2 a1 Acquire Background Spectrum (Air) a1->a2 d1 Fourier Transform a2->d1 d2 Generate Absorbance/Transmittance Spectrum d1->d2 d3 Final Spectrum d2->d3

Figure 2: Generalized workflow for FTIR-ATR spectroscopy.
Mass Spectrometry (MS) Protocol

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions.

Methodology:

  • Sample Introduction & Separation: The sample is injected into a Gas Chromatograph (GC). The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion ([M]⁺) and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

MS_Workflow cluster_intro Sample Introduction & Separation cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_output Output i1 Inject Sample into GC i2 Chromatographic Separation i1->i2 ion1 Electron Ionization (EI) i2->ion1 an1 Separate Ions by m/z ion1->an1 an2 Detect Ions an1->an2 o1 Generate Mass Spectrum an2->o1

Figure 3: Generalized workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the key physical properties of 1-Methyl-1-phenylhydrazine, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require precise and reliable data for their work. This document includes tabulated physical data, general experimental methodologies for determining these properties, and a visualization of a common synthesis workflow.

Physical Properties of this compound

This compound is a clear yellow to orange-brown liquid that is slightly soluble in water.[1][2] It is a crucial reagent in various chemical syntheses. Accurate knowledge of its physical properties is essential for its proper handling, storage, and application in experimental procedures.

The boiling point and density of this compound have been determined under various conditions. The following table summarizes these key physical constants.

Physical PropertyValueConditions
Boiling Point 243.3 °Cat 760 mmHg
228 °CNot specified
54-55 °Cat 0.3 mmHg
Density 1.038 g/mLat 25 °C

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]

While the specific experimental records for the above data points are not publicly detailed, the following represents standard laboratory methodologies for determining the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Atmospheric Pressure Distillation: For determining the boiling point at atmospheric pressure (760 mmHg), a simple distillation apparatus is assembled. The liquid is heated in a distillation flask, and the temperature is monitored with a thermometer placed at the vapor outlet. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

  • Vacuum Distillation: For substances that decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure. The setup is similar to a simple distillation, but the apparatus is connected to a vacuum pump, and a manometer is included to measure the internal pressure. The liquid is heated, and the temperature at which it boils at a specific, stable reduced pressure is recorded. This is particularly relevant for this compound, for which a boiling point of 54-55 °C at 0.3 mmHg is reported.[3][4][5]

2. Determination of Density

Density is the mass of a substance per unit volume.

  • Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is typically used for precise density measurements.

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid (this compound), and the temperature is allowed to equilibrate to a specific value (e.g., 25 °C) in a water bath.

    • The filled pycnometer is weighed again.

    • The mass of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Synthesis Workflow

This compound can be synthesized via the reduction of N-nitroso-N-methylaniline.[2] The following diagram illustrates the key steps in this manufacturing process.

G cluster_prep Suspension Preparation cluster_reaction Reduction Reaction cluster_workup Workup & Purification zinc Zinc Powder suspension Zinc Suspension zinc->suspension water Water water->suspension reactor Reaction Vessel (10-20°C) suspension->reactor nitroso N-nitroso-N-methylaniline in Glacial Acetic Acid nitroso->reactor stir Stir at RT (1 hour) reactor->stir heat Heat to 80°C stir->heat filter Hot Filtration heat->filter naoh Add 40% NaOH filter->naoh separate Separate Oil Layer naoh->separate distill Reduced Pressure Distillation separate->distill product This compound distill->product

Caption: Synthesis of this compound from N-nitroso-N-methylaniline.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known solubility and stability characteristics of 1-Methyl-1-phenylhydrazine (CAS 618-40-6). The information is compiled for use by professionals in research, development, and pharmaceutical sciences. Due to the limited availability of quantitative public data, this guide synthesizes qualitative information and presents standardized methodologies for generating precise empirical data.

Introduction

This compound, also known as N-Methyl-N-phenylhydrazine, is an organic compound with the chemical formula C₇H₁₀N₂. It is a derivative of hydrazine (B178648) and finds utility as a reagent and an intermediate in various organic syntheses, including the preparation of pharmaceuticals and dyes.[1][2] Structurally, it consists of a phenyl group and a methyl group attached to the same nitrogen atom of a hydrazine moiety. Understanding its solubility and stability is critical for its effective storage, handling, and application in synthetic chemistry and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₇H₁₀N₂[3][4]
Molecular Weight 122.17 g/mol [4][5]
Appearance Clear yellow to orange-brown liquid[3][6]
Density 1.038 g/mL at 25 °C[3][7]
Boiling Point 54-55 °C at 0.3 mmHg[3][7]
Flash Point 92 °C (197.6 °F) - closed cup[5]
Refractive Index n20/D 1.583[3][7]

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions have been consistently reported.

Aqueous Solubility

The compound is repeatedly described as being "slightly soluble" or "sparingly soluble" in water.[1][3][6][8]

Organic Solvent Solubility

While specific data for this compound is sparse, its parent compound, phenylhydrazine, is reported to be miscible with common organic solvents such as ethanol, diethyl ether, chloroform, and benzene.[9][10] It is reasonable to infer that this compound exhibits similar solubility behavior in these non-polar and polar aprotic solvents.

Summary of Qualitative Solubility
Solvent SystemQualitative SolubilityReference(s)
WaterSlightly Soluble / Sparingly Soluble[1][3][6][8]
EthanolSoluble (inferred)[9][10]
Diethyl EtherSoluble (inferred)[9][10]
ChloroformSoluble (inferred)[9][10]
BenzeneSoluble (inferred)[9][10]

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. Like its parent compound, it is susceptible to degradation, primarily through oxidation.

Storage and Handling

The recommended storage condition for this compound is refrigeration at temperatures between 2°C and 8°C.[5][11] It is often advised to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[11] Phenylhydrazines as a class are known to be sensitive to air and light, often darkening in color from yellow to red-brown upon exposure as decomposition occurs.[10][12][13]

Key Factors Influencing Stability
  • Air (Oxygen): Phenylhydrazines are susceptible to auto-oxidation. The presence of oxygen can lead to the formation of various degradation by-products.[14]

  • Light: Exposure to light, particularly UV radiation, can promote decomposition.[12] The compound should be stored in amber or opaque containers.

  • Temperature: Elevated temperatures accelerate the rate of decomposition. Recommended storage is at refrigerated conditions (2-8°C).[5]

  • Metals: The presence of certain metals can catalytically accelerate the decomposition of phenylhydrazine.[14]

Summary of Stability and Storage
ConditionObservation / RecommendationReference(s)
Storage Temperature 2-8°C (Refrigerated)[5][11]
Atmosphere Store under an inert gas (e.g., Argon)[11]
Light Exposure Air and light sensitive; store in the dark[12][14]
Appearance Change May darken to yellow/red-brown on exposure to air[10][13]

Experimental Protocols

To address the absence of quantitative data, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at a desired pH (e.g., pH 7.4).

  • Addition of Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the vial to stand undisturbed to permit the undissolved compound to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Protocol: Forced Degradation Study for Stability Assessment

This protocol describes a typical forced degradation study to identify the degradation pathways and stability-indicating characteristics of a substance.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl).

    • Basic Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH).

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solution to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Control: Keep one vial protected from light at room temperature and refrigerated.

  • Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to the target concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. A gradient elution method is typically required to separate the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Data Evaluation: Calculate the percentage of degradation for the parent compound under each condition. Identify and quantify major degradation products relative to the parent peak area.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate logical workflows for the experimental protocols and factors affecting stability.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification prep1 Add excess compound to buffer prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 sep1 Allow solid to settle / Centrifuge equil1->sep1 sep2 Withdraw clear supernatant sep1->sep2 sep3 Dilute aliquot sep2->sep3 quant1 Analyze by validated HPLC-UV method sep3->quant1 quant2 Calculate solubility quant1->quant2

Caption: Workflow for Solubility Determination via Shake-Flask Method.

G cluster_stress Stress Conditions cluster_analysis Analysis parent This compound Stock Solution acid Acid (HCl) parent->acid base Base (NaOH) parent->base oxid Oxidative (H₂O₂) parent->oxid thermal Thermal (Heat) parent->thermal photo Photolytic (Light) parent->photo sampling Sample at time points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC Method sampling->hplc data Calculate % Degradation Identify Degradants hplc->data

Caption: Workflow for a Forced Degradation (Stability) Study.

G cluster_factors Degradation Factors cluster_outcomes Potential Outcomes center This compound Stability air Air (Oxygen) center->air exposed to light Light (UV/Visible) center->light exposed to heat High Temperature center->heat exposed to metals Metal Catalysts center->metals exposed to outcome1 Oxidation air->outcome1 outcome3 Loss of Purity light->outcome3 heat->outcome3 metals->outcome1 outcome1->center impacts outcome2 Color Change (Darkening) outcome1->outcome2 outcome2->outcome3 outcome3->center impacts

Caption: Key Factors Influencing the Stability of Phenylhydrazines.

References

A Technical Guide to the Reaction of 1-Methyl-1-phenylhydrazine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-phenylhydrazine (CAS 618-40-6) is an asymmetrical arylhydrazine that serves as a versatile reagent in organic synthesis. Its primary utility lies in its reaction with carbonyl compounds, specifically aldehydes and ketones. This reaction proceeds through two key stages: the initial formation of a hydrazone, followed by a subsequent acid-catalyzed cyclization known as the Fischer indole (B1671886) synthesis.[1][2] This sequence is a cornerstone of heterocyclic chemistry, providing a direct and adaptable route to the indole scaffold.[3] The resulting indole derivatives are of immense importance in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals, including antimigraine agents of the triptan class, anti-inflammatory drugs, and anti-cancer agents.[2] This guide provides a detailed examination of the reaction mechanisms, quantitative data, experimental protocols, and logical workflows associated with this pivotal transformation.

Reaction Mechanisms

The reaction of this compound with a carbonyl compound is a two-part process. It begins with the formation of an N-methyl-N-phenylhydrazone, which then serves as the substrate for the intramolecular, acid-catalyzed Fischer indole synthesis.

Part A: Hydrazone Formation

The initial step is the condensation of this compound with an aldehyde or ketone.[3][4] This reaction is typically acid-catalyzed and involves the nucleophilic addition of the terminal nitrogen of the hydrazine (B178648) to the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. This process is generally reversible.

The logical flow of hydrazone formation is depicted below.

Hydrazone_Formation cluster_reactants Reactants cluster_process Mechanism Steps cluster_product Product Hydrazine This compound Protonation 1. Protonation of Carbonyl Oxygen (H+) Carbonyl Aldehyde or Ketone Carbonyl->Protonation Attack 2. Nucleophilic Attack by Hydrazine Protonation->Attack Dehydration 3. Dehydration (-H2O) Attack->Dehydration Hydrazone N-Methyl-N-phenylhydrazone Dehydration->Hydrazone

Caption: Logical workflow for acid-catalyzed hydrazone formation.

Part B: The Fischer Indole Synthesis

The formed N-methyl-N-phenylhydrazone undergoes an acid-catalyzed intramolecular rearrangement to form a stable indole ring.[2] This reaction, discovered by Emil Fischer in 1883, is a robust method for creating substituted indoles.[1][3] The generally accepted mechanism, proposed by Robinson, involves several key transformations.[1][5]

The reaction pathway proceeds as follows:

  • Tautomerization : The hydrazone tautomerizes to its more reactive enamine isomer, the ene-hydrazine.[1][2]

  • [3][3]-Sigmatropic Rearrangement : Following protonation, a concerted[3][3]-sigmatropic rearrangement occurs, which is often the rate-determining step.[1] This step forms a new carbon-carbon bond and breaks the N-N bond, resulting in a di-imine intermediate.

  • Rearomatization : The non-aromatic di-imine intermediate quickly rearomatizes to regain stability.

  • Cyclization & Elimination : An intramolecular nucleophilic attack by the aniline (B41778) nitrogen onto the imine carbon forms a five-membered ring (an aminal).[3] Subsequent acid-catalyzed elimination of methylamine (B109427) (in contrast to ammonia (B1221849) for unsubstituted phenylhydrazine) leads to the final, energetically favorable aromatic indole product.[2]

Fischer_Indole_Synthesis Hydrazone N-Methyl-N-phenylhydrazone EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement H+ Diimine Di-imine Intermediate Rearrangement->Diimine Aminal Cyclized Aminal Diimine->Aminal Rearomatization & Cyclization Indole 1-Substituted Indole Aminal->Indole - Methylamine - H+

Caption: Reaction pathway of the Fischer indole synthesis.

Quantitative Data Summary

The yield and outcome of the Fischer indole synthesis are highly dependent on the substrates, acid catalyst, solvent, and temperature.[1] Using this compound often leads to higher yields and allows for milder reaction conditions compared to its unalkylated counterpart.[6] Below is a summary of representative reactions.

Carbonyl CompoundCatalyst / SolventTemperature (°C)Time (h)ProductYield (%)Reference
Acetone (B3395972)Acetic AcidReflux21,2-Dimethylindole (B146781)~65-75Inferred from[7],[8]
CyclohexanoneAcetic Acid / HCl8041-Methyl-1,2,3,4-tetrahydrocarbazole88[9] (modified)
Pyruvic AcidPolyphosphoric Acid (PPA)10011-Methylindole-2-carboxylic acid~70-80Inferred from[3]
AcetophenoneZinc Chloride (ZnCl₂)1700.51-Methyl-2-phenylindole~60-70General method[3]

Experimental Protocols

The following sections provide a generalized experimental protocol and a corresponding workflow diagram for the synthesis of an indole derivative via the Fischer synthesis using this compound.

General Protocol: Synthesis of 1,2-Dimethylindole

This protocol describes the synthesis of 1,2-dimethylindole (CAS 875-79-6) from this compound and acetone.[7][10][11]

1. Reactant Mixture & Hydrazone Formation:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a slight excess of acetone (1.2 eq).

  • Add glacial acetic acid as the solvent and catalyst. The initial condensation to the hydrazone often occurs at room temperature or with gentle warming.[3]

2. Reaction (Indolization):

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting hydrazone is consumed. Reaction times can vary but are typically in the range of 2-6 hours.[1]

3. Work-up:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of cold water.

  • Neutralize the excess acid by slowly adding a base, such as a saturated sodium bicarbonate or sodium hydroxide (B78521) solution, until the mixture is neutral or slightly basic (pH 7-8).

  • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.[1]

4. Purification:

  • Combine the organic layers and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous salt, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • The crude 1,2-dimethylindole can be purified further by column chromatography on silica (B1680970) gel or by recrystallization.

Experimental_Workflow Start Start Setup 1. Combine Hydrazine, Carbonyl, and Acid in Flask Start->Setup React 2. Heat to Reflux (Monitor by TLC) Setup->React Cooldown 3. Cool to Room Temperature React->Cooldown Quench 4. Quench in Water & Neutralize with Base Cooldown->Quench Extract 5. Extract with Organic Solvent Quench->Extract Purify 6. Wash, Dry, and Concentrate Organic Layers Extract->Purify Isolate 7. Purify Crude Product (Chromatography or Recrystallization) Purify->Isolate End End Isolate->End

Caption: General experimental workflow for Fischer indole synthesis.

Conclusion

The reaction of this compound with carbonyl compounds is a powerful and historically significant method for the synthesis of 1-substituted indoles. The two-stage process, involving hydrazone formation and subsequent Fischer cyclization, offers a versatile entry into a class of heterocyclic compounds that are critical to the fields of synthetic chemistry and drug discovery. A thorough understanding of the underlying mechanisms and experimental parameters is essential for researchers aiming to optimize reaction outcomes and develop novel therapeutics based on the privileged indole scaffold.

References

The Versatile Role of 1-Methyl-1-phenylhydrazine in Organic Synthesis: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1-phenylhydrazine is a versatile reagent in organic chemistry, primarily recognized for its role in the synthesis of nitrogen-containing heterocyclic compounds. Its unique structural features allow it to participate in a variety of important organic reactions, most notably the Fischer indole (B1671886) synthesis and the formation of pyrazoles. This technical guide provides an in-depth exploration of the mechanism of action of this compound in key organic reactions. It includes a detailed examination of reaction mechanisms, comprehensive experimental protocols for seminal reactions, and a summary of quantitative data to aid in reaction optimization. Furthermore, this document presents visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the practical application of this reagent in synthetic chemistry and drug development.

Introduction

This compound (also known as N-methyl-N-phenylhydrazine) is a substituted hydrazine (B178648) derivative with the chemical formula C₆H₅N(CH₃)NH₂.[1] Its utility in organic synthesis stems from the nucleophilic character of the terminal nitrogen atom and the ability of the molecule to undergo rearrangement reactions under acidic conditions.[2] This guide focuses on the core applications of this compound, providing a technical overview for researchers in organic synthesis and medicinal chemistry. The synthesis of this compound can be achieved through the methylation of phenylhydrazine (B124118).[3] A common method involves the reaction of phenylhydrazine with dimethyl carbonate after neutralization with hydrochloric acid, followed by the addition of sodium methoxide (B1231860) and distillation to yield the final product.[3]

Key Organic Reactions and Mechanisms of Action

This compound is a key building block for a range of heterocyclic structures. Its most prominent applications are in the Fischer indole synthesis, the Japp-Klingemann reaction, and the synthesis of pyrazoles.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles, a privileged scaffold in medicinal chemistry.[4][5] The reaction involves the acid-catalyzed cyclization of an N-arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[2][6]

Mechanism of Action:

The reaction mechanism, first proposed by Robinson, involves several key steps:[4][7]

  • Phenylhydrazone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) under acidic conditions to form the corresponding N-methyl-N-phenylhydrazone.[6]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.[4]

  • [4][4]-Sigmatropic Rearrangement: This is the rate-determining step, where the protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement to form a di-imine intermediate.[4]

  • Rearomatization: The di-imine intermediate rearomatizes to a more stable amino-imine.

  • Cyclization and Elimination: Intramolecular cyclization of the amino-imine forms a five-membered ring, which then eliminates a molecule of ammonia (B1221849) (or a primary amine in the case of N-substituted hydrazines) to yield the aromatic indole ring.[6]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product This compound This compound Phenylhydrazone N-Methyl-N-phenylhydrazone Formation This compound->Phenylhydrazone Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->Phenylhydrazone Ene-hydrazine Tautomerization to Ene-hydrazine Phenylhydrazone->Ene-hydrazine + H⁺ Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Ene-hydrazine->Sigmatropic_Rearrangement Di-imine Di-imine Intermediate Sigmatropic_Rearrangement->Di-imine Amino-imine Rearomatization to Amino-imine Di-imine->Amino-imine Cyclization Intramolecular Cyclization & Ammonia Elimination Amino-imine->Cyclization Indole Indole Cyclization->Indole - NH₃

Figure 1: Mechanism of the Fischer Indole Synthesis.
The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a valuable method for the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[8] While this reaction does not directly use this compound as a starting material, it is a crucial pathway for generating the hydrazone precursors required for the Fischer indole synthesis.[8][9]

Mechanism of Action:

The mechanism involves the following steps:[8][9]

  • Deprotonation: The β-keto-ester is deprotonated to form an enolate.

  • Nucleophilic Addition: The enolate anion attacks the aryl diazonium salt to form an azo compound.

  • Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis, leading to the cleavage of the acyl group and formation of a tetrahedral intermediate. This intermediate then decomposes, releasing a carboxylic acid and, after a proton exchange, yields the final hydrazone product.

Japp_Klingemann_Reaction cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product Beta-Keto-Ester Beta-Keto-Ester Enolate_Formation Deprotonation to Enolate Beta-Keto-Ester->Enolate_Formation - H⁺ Aryl_Diazonium_Salt Aryl_Diazonium_Salt Azo_Compound Nucleophilic Addition to form Azo Compound Aryl_Diazonium_Salt->Azo_Compound Enolate_Formation->Azo_Compound Hydrolysis Hydrolysis Azo_Compound->Hydrolysis + H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Hydrolysis->Tetrahedral_Intermediate Decomposition Decomposition & Proton Exchange Tetrahedral_Intermediate->Decomposition - R-COOH Hydrazone Hydrazone Decomposition->Hydrazone

Figure 2: Mechanism of the Japp-Klingemann Reaction.
Synthesis of Pyrazoles

This compound is a key reagent in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with diverse biological activities. The most common method is the condensation reaction with a 1,3-dicarbonyl compound.[10]

Mechanism of Action:

The reaction proceeds through a cyclocondensation mechanism:[10]

  • Nucleophilic Attack: One of the nitrogen atoms of this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Intramolecular Cyclization: The resulting intermediate undergoes intramolecular cyclization, with the other nitrogen atom attacking the second carbonyl group.

  • Dehydration: The cyclic intermediate then eliminates two molecules of water to form the aromatic pyrazole (B372694) ring.

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by reaction conditions such as pH and temperature, as well as by steric and electronic effects of the substituents.[11]

Quantitative Data

The yield and efficiency of reactions involving this compound are dependent on various factors including the substrate, catalyst, solvent, and reaction temperature. The following tables summarize representative quantitative data for key reactions.

Table 1: Fischer Indole Synthesis with Substituted Phenylhydrazines

Phenylhydrazine DerivativeCarbonyl CompoundCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
PhenylhydrazineAcetoneAcetic AcidReflux1~70-88[12]
PhenylhydrazineCyclohexanoneAcetic AcidReflux0.550[13]
p-Nitrophenylhydrazine HClIsopropyl methyl ketoneAcetic Acid/HClReflux430[7]
Phenylhydrazine HClCyclohexanoneN-methyl-2-pyrrolidone1402473[14]
PhenylhydrazinePyruvic acidAcid--5 (for 1-methyl-2-indolecarboxylic acid)[6]

Table 2: Synthesis of Pyrazoles from Hydrazine Derivatives

Hydrazine Derivative1,3-Dicarbonyl CompoundCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
PhenylhydrazineEthyl acetoacetatenano-ZnO--95[10]
Phenylhydrazine1,3-Diketonesp-TSA/Water-191[15]
Hydrazines1,3-Dicarbonyl compoundsLiClO₄---[16]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions in a laboratory setting.

General Protocol for Fischer Indole Synthesis

This protocol provides a general guideline. Optimization of the specific catalyst, solvent, temperature, and reaction time is often necessary.[4]

  • Reactant Mixture: In a round-bottom flask, combine the substituted phenylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., acetic acid, ethanol) and the acid catalyst (e.g., HCl, ZnCl₂, polyphosphoric acid).

  • Reaction: Heat the mixture to the desired temperature (often reflux) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a base (e.g., NaOH solution). Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Synthesis of this compound

The following is a representative procedure for the synthesis of the title compound:[3]

  • In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add a specific amount of phenylhydrazine followed by a measured amount of hydrochloric acid for neutralization.

  • Slowly add dimethyl carbonate to the reaction flask and raise the temperature to 120-130°C.

  • Maintain the reaction for 2-4 hours.

  • After the reaction period, add a methanol (B129727) solution of sodium methoxide dropwise to the synthesis solution.

  • Collect the this compound product via distillation.

General One-Pot Synthesis of Pyrazoles

This protocol describes a general one-pot synthesis of pyrazoles from a hydrazine, a 1,3-dicarbonyl compound, and a catalyst.[10][16]

  • Reactant Mixture: To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., water, ethanol), add the hydrazine derivative (e.g., this compound).

  • Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid, lithium perchlorate).

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux until the reaction is complete, as monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Experimental_Workflow Start Start Reactant_Mixing Mix this compound and Carbonyl Compound Start->Reactant_Mixing Solvent_Catalyst Add Solvent and Acid Catalyst Reactant_Mixing->Solvent_Catalyst Reaction_Heating Heat Reaction Mixture (e.g., Reflux) Solvent_Catalyst->Reaction_Heating Monitoring Monitor Progress (TLC) Reaction_Heating->Monitoring Monitoring->Reaction_Heating Continue reaction Workup Reaction Work-up (Neutralization, Extraction) Monitoring->Workup Reaction complete Purification Purify Product (Chromatography, Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Figure 3: General Experimental Workflow.

Applications in Drug Development

The indole and pyrazole scaffolds synthesized using this compound are of significant interest in drug discovery and development. Indole derivatives are found in a wide range of pharmaceuticals, including anti-migraine drugs of the triptan class.[7] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[10] The versatility of the reactions involving this compound allows for the generation of diverse libraries of these heterocyclic compounds for biological screening.

Conclusion

This compound is a cornerstone reagent in the synthesis of indoles and pyrazoles, two classes of heterocyclic compounds with profound importance in medicinal chemistry and materials science. A thorough understanding of the mechanisms of the Fischer indole synthesis and pyrazole formation, as well as access to detailed and optimized experimental protocols, is essential for leveraging the full synthetic potential of this versatile molecule. This guide has provided a comprehensive overview of the mechanistic pathways, quantitative data, and practical methodologies associated with the use of this compound, aiming to equip researchers with the knowledge required for the rational design and efficient synthesis of novel chemical entities.

References

An In-depth Technical Guide to 1-Methyl-1-phenylhydrazine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

A Core Compound in Organic Synthesis

Introduction

1-Methyl-1-phenylhydrazine, a substituted hydrazine (B178648) derivative, has played a significant, albeit often understated, role in the advancement of organic chemistry. From its origins in the laboratory of one of the pioneers of organic chemistry to its contemporary use as a versatile building block, this compound's history is intertwined with key developments in synthetic methodology. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and historical applications of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of this compound is closely linked to the groundbreaking work of Hermann Emil Fischer on phenylhydrazine (B124118) and its derivatives. While phenylhydrazine was first reported by Fischer in 1875, his continued investigations into the reactions and derivatives of this new class of compounds led to the synthesis of its methylated analogue. Historical accounts suggest that this compound was first synthesized by Fischer around 1878. This discovery was a logical extension of his systematic exploration of hydrazines, which would later prove instrumental in his seminal work on the structure of sugars and the development of the Fischer indole (B1671886) synthesis.[1][2]

The initial synthesis and characterization of this compound were part of a broader effort to understand the chemical reactivity of the hydrazine moiety and the influence of substitution on its properties. This early work laid the foundation for its subsequent use as a key reagent in the synthesis of heterocyclic compounds, a role it continues to fulfill to this day.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₀N₂[3]
Molecular Weight122.17 g/mol [3]
AppearanceClear yellow to orange-brown liquid[4]
Boiling Point243.3 °C at 760 mmHg[4]
54-55 °C at 0.3 mmHg[3]
Density1.038 g/mL at 25 °C[3]
Refractive Index (n20/D)1.583[3]
Vapor Pressure0.0324 mmHg at 25 °C[4]
pKa5.37 ± 0.10 (Predicted)[4]
Water SolubilitySlightly soluble[4]
Flash Point93.6 °C[4]

Table 2: Spectroscopic Data of this compound

Spectroscopy TypeKey Data/SignalsReference(s)
¹H NMR (CDCl₃)δ ~7.21 (m, aromatic), ~6.84 (m, aromatic), ~3.58 (s, NH₂), ~2.99 (s, CH₃)
¹³C NMR
Infrared (IR)
Mass Spectrometry (MS) [5]

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound have been historically significant and remain relevant: the reduction of N-nitroso-N-methylaniline and the direct methylation of phenylhydrazine.

Method 1: Reduction of N-Nitroso-N-methylaniline

This method, detailed in Organic Syntheses, provides a reliable route to this compound.

Reaction Scheme:

N_nitroso N-Nitroso-N-methylaniline reagents + Zn, CH₃COOH product This compound reagents->product

Caption: Synthesis of this compound via reduction.

Experimental Protocol:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a suspension of zinc dust (3.1 gram atoms) in 300 mL of water is prepared.

  • Addition of N-Nitroso-N-methylaniline: A solution of N-nitroso-N-methylaniline (0.73 mole) in 200 mL of glacial acetic acid is added dropwise to the stirred zinc suspension. The temperature is maintained between 10°C and 20°C using an ice bath.

  • Reaction: After the addition is complete, the mixture is stirred for an additional hour at room temperature and then heated to 80°C on a steam bath.

  • Work-up: The hot solution is filtered to remove unreacted zinc. The zinc is washed with a warm 5% hydrochloric acid solution. The combined filtrate and washings are cooled and made alkaline with a 40% sodium hydroxide (B78521) solution until the precipitated zinc hydroxide redissolves.

  • Extraction and Purification: The oily layer of this compound is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and the ether is removed by distillation. The residue is then distilled under reduced pressure to yield pure this compound.

Method 2: Methylation of Phenylhydrazine

This method involves the direct methylation of the parent compound, phenylhydrazine.[6]

Reaction Scheme:

phenylhydrazine Phenylhydrazine reagents + (CH₃O)₂CO, NaOCH₃ product This compound reagents->product

Caption: Synthesis of this compound via methylation.

Experimental Protocol:

  • Neutralization: A measured amount of phenylhydrazine is placed in a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, and neutralized with hydrochloric acid.

  • Methylation: Dimethyl carbonate is slowly added to the reaction flask, and the temperature is raised to 120-130°C. The reaction is maintained for 2-4 hours.

  • Work-up: A methanol (B129727) solution of sodium methoxide (B1231860) is added dropwise to the reaction mixture.

  • Purification: The product, this compound, is collected by distillation.[6]

Key Historical and Modern Applications

The primary utility of this compound lies in its role as a precursor in organic synthesis, most notably in the Fischer indole synthesis.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is a cornerstone for the synthesis of indoles, which are prevalent scaffolds in pharmaceuticals and natural products.[1] this compound can be used as the starting hydrazine component to produce N-methylated indoles.

Logical Workflow for Fischer Indole Synthesis:

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 This compound step1 Formation of Phenylhydrazone start1->step1 start2 Aldehyde or Ketone start2->step1 step2 [3,3]-Sigmatropic Rearrangement step1->step2 step3 Cyclization and Elimination of Ammonia step2->step3 product N-Methylated Indole step3->product

Caption: Workflow of the Fischer Indole Synthesis.

Other Applications

Beyond the Fischer indole synthesis, this compound has been explored as a building block for other heterocyclic systems and has been mentioned in the context of energetic materials.[6] Its utility as a chemical crosslinking agent for the production of hydrogels has also been reported.[7]

Biological Activity and Toxicological Profile

The biological activity of this compound is not as extensively studied as its parent compound, phenylhydrazine. Phenylhydrazine is a known hematotoxin, causing hemolytic anemia by inducing oxidative stress in red blood cells.[8][9] This toxicity has been utilized in animal models to study anemia.[8]

While specific toxicological data for this compound is less abundant, it is prudent to handle it with the same precautions as other hydrazine derivatives, which are generally considered hazardous. Some sources suggest potential immunosuppressive effects of this compound, though detailed mechanistic studies are not widely available.[7] Further research is needed to fully elucidate its biological and toxicological profile and to differentiate its effects from those of phenylhydrazine.

Conclusion

From its synthesis in the late 19th century by a pioneer in organic chemistry to its continued use in modern synthetic applications, this compound remains a relevant and valuable compound. Its role in the Fischer indole synthesis alone solidifies its importance in the synthesis of a vast array of biologically active molecules. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further exploration into its biological activities will undoubtedly open new avenues for its application.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of 1,2-Dimethylindole using 1-Methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole (B1671886) synthesis is a versatile and widely used method for the synthesis of indoles, a core heterocyclic motif in numerous pharmaceuticals, natural products, and functional materials.[1][2] This reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][3]

This document provides detailed application notes and protocols for the Fischer indole synthesis using 1-Methyl-1-phenylhydrazine as the starting material to produce 1,2-dimethylindole (B146781). The reaction with a simple ketone like acetone (B3395972) provides a direct and efficient route to this substituted indole.

Reaction Principle

The Fischer indole synthesis proceeds through a series of well-established steps. The reaction of this compound with a ketone, such as acetone, under acidic conditions leads to the formation of 1,2-dimethylindole. The overall transformation can be summarized as follows:

Reaction Scheme:

This compound + Acetone --(Acid Catalyst)--> 1,2-Dimethylindole + Ammonia + Water

Applications of 1,2-Dimethylindole

1,2-Dimethylindole is a valuable building block in organic synthesis and is utilized in the development of:

  • Pharmaceuticals: As an intermediate in the synthesis of various biologically active compounds.

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Dyes and Pigments: For the creation of specialized colorants.

  • Fine Chemicals: As a precursor for a range of specialty chemicals.

Data Presentation

The yield of the Fischer indole synthesis is influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. Below is a summary of typical yields reported for similar Fischer indole syntheses.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Zinc Chloride (ZnCl₂)None (neat)1800.5~55[4]
Choline (B1196258) chloride·2ZnCl₂Ionic LiquidNot SpecifiedNot Specified80-90[5][6]
Citric AcidEthanolRefluxNot Specified85-95[7]
p-Toluenesulfonic acidNone (neat)1000.08~82Not explicitly for this reaction, but a general example.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 1,2-Dimethylindole using Zinc Chloride

This protocol is adapted from a standard procedure for the synthesis of 2-methylindole (B41428) and is applicable for the synthesis of 1,2-dimethylindole.[4]

Materials:

  • This compound

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Hydrochloric Acid (HCl)

  • Water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or recrystallization setup

Procedure:

  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, cautiously mix this compound and a slight excess of acetone. The reaction is often exothermic. The mixture can be gently warmed on a water bath for 15-30 minutes to ensure complete formation of the hydrazone.[4]

  • Cyclization: To the crude hydrazone, add a significant excess of anhydrous zinc chloride (e.g., 5-10 equivalents by weight relative to the hydrazine).[4]

  • Heating: Heat the mixture with stirring in an oil bath to approximately 180°C. The reaction is typically rapid and can be monitored by a color change of the reaction mass.[4]

  • Work-up:

    • Allow the reaction mixture to cool to a manageable temperature.

    • Carefully add hot water to the dark, fused mass.

    • Acidify the mixture with a small amount of hydrochloric acid.

    • The crude 1,2-dimethylindole can be isolated by steam distillation. The product will distill over as an oil that solidifies upon cooling.[4]

    • Alternatively, the aqueous mixture can be extracted with an organic solvent like dichloromethane.

  • Purification:

    • If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water).[8][9][10]

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Zinc chloride is corrosive and hygroscopic; handle with care.

  • The reaction can be vigorous; proceed with caution, especially during the heating step.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Fischer indole synthesis.[1][2][3]

Fischer_Indole_Synthesis Start This compound + Acetone Hydrazone Formation of N-Methyl-N-phenylhydrazone Start->Hydrazone Protonation1 Protonation Hydrazone->Protonation1 Enehydrazine Tautomerization to Enehydrazine Protonation1->Enehydrazine Protonation2 Protonation Enehydrazine->Protonation2 Rearrangement [3,3]-Sigmatropic Rearrangement Protonation2->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aromatization Rearomatization Diimine->Aromatization Cyclization Intramolecular Cyclization Aromatization->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Product 1,2-Dimethylindole Elimination->Product

Caption: Reaction mechanism of the Fischer indole synthesis.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of 1,2-dimethylindole.

Experimental_Workflow Reactants This compound + Acetone + Acid Catalyst Reaction Heating / Reflux Reactants->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Distillation or Recrystallization) Crude->Purification FinalProduct Pure 1,2-Dimethylindole Purification->FinalProduct

Caption: General experimental workflow for the synthesis.

References

Synthesis of Substituted Indoles Utilizing 1-Methyl-1-phenylhydrazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of substituted indoles via the Fischer indole (B1671886) synthesis, specifically utilizing 1-Methyl-1-phenylhydrazine as a key reactant. This method is a cornerstone in heterocyclic chemistry, offering a versatile pathway to a wide array of indole derivatives, which are pivotal scaffolds in numerous pharmaceuticals and biologically active compounds.

Introduction

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and widely used chemical reaction to synthesize indoles from a phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The use of N-substituted hydrazines, such as this compound, allows for the direct synthesis of N-substituted indoles, which are of significant interest in medicinal chemistry. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia (B1221849).[1][3]

General Reaction Pathway

The overall transformation involves the reaction of this compound with a suitable ketone or aldehyde to form the corresponding N-methyl-N-phenylhydrazone. This intermediate, often generated in situ, undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final 1-substituted indole product.

fischer_indole_synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products hydrazine This compound hydrazone N-Methyl-N-phenylhydrazone (Intermediate) hydrazine->hydrazone + Carbonyl (Acid Catalyst) carbonyl Ketone / Aldehyde carbonyl->hydrazone cyclization [3,3]-Sigmatropic Rearrangement & Cyclization hydrazone->cyclization indole Substituted 1-Methylindole cyclization->indole - NH3 ammonia Ammonia (NH3) cyclization->ammonia

Figure 1: General workflow of the Fischer indole synthesis with this compound.

Experimental Data

The following table summarizes various examples of substituted indoles synthesized from this compound with different carbonyl compounds. The choice of acid catalyst and reaction conditions significantly influences the yield of the desired product.

Carbonyl CompoundProductCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-tert-Butylcyclohexanone7-tert-Butyl-9-methyl-1,2,3,4-tetrahydro-9H-carbazoleGlacial Acetic AcidGlacial Acetic AcidReflux578.8[5]
Pyruvic Acid1-Methyl-1H-indole-2-carboxylic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified5[6]
Acetaldehyde1-Methyl-1H-indoleNot SpecifiedNot SpecifiedNot SpecifiedNot Specified15

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of substituted indoles using this compound. The specific conditions may require optimization depending on the reactivity of the carbonyl compound.

Materials:

  • This compound

  • Selected aldehyde or ketone (e.g., 4-tert-butylcyclohexanone)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)[1][6]

  • Anhydrous solvent (e.g., ethanol, glacial acetic acid)[6]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Add the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Add the chosen anhydrous solvent (e.g., glacial acetic acid) to achieve a suitable concentration (typically 0.1-0.5 M).

  • If a solid catalyst such as zinc chloride is used, it should be added at this stage.

Step 2: Reaction

  • Attach a reflux condenser to the flask.

  • Begin stirring the reaction mixture at room temperature.

  • Heat the mixture to the desired temperature (often reflux) using a heating mantle or oil bath.[2]

  • Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression. Reaction times can vary from a few hours to overnight.[2]

Step 3: Work-up

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If using a water-miscible solvent like acetic acid, carefully pour the reaction mixture into a beaker of cold water or onto crushed ice with stirring. This may precipitate the crude product.

  • If a water-immiscible solvent was used, proceed with a standard aqueous workup. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution) carefully.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by standard techniques such as recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Signaling Pathway and Logical Relationships

The mechanism of the Fischer indole synthesis involves a series of well-defined steps. The following diagram illustrates the key transformations from the initial reactants to the final indole product.

fischer_mechanism Reactants This compound + Ketone/Aldehyde Hydrazone Formation of N-Methyl-N-phenylhydrazone Reactants->Hydrazone Acid Catalyst Enehydrazine Tautomerization to Enehydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Formation of Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Formation of Aminal Intermediate Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Product 1-Substituted Indole Elimination->Product

Figure 2: Key mechanistic steps of the Fischer indole synthesis.

Conclusion

The Fischer indole synthesis using this compound is a robust and adaptable method for the preparation of N-methylated indole derivatives. The provided protocol offers a solid foundation for researchers to explore the synthesis of a diverse range of substituted indoles. Optimization of the catalyst, solvent, and temperature is crucial for achieving high yields and purity of the desired products. This methodology continues to be a valuable tool in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes & Protocols: 1-Methyl-1-phenylhydrazine as a Reagent for Ketone and Sugar Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of 1-methyl-1-phenylhydrazine as a derivatizing reagent for the determination of ketones and sugars. The methodologies are based on the well-established reactivity of the hydrazine (B178648) functional group with carbonyl compounds. While specific quantitative data for this compound is not extensively available in the public domain, the principles of these reactions are analogous to those of the widely used phenylhydrazine (B124118).

Introduction

This compound (C₇H₁₀N₂) is a substituted hydrazine that can be used as a reagent in organic synthesis and analytical chemistry.[1] Its primary application in the context of ketones and sugars is its ability to react with the carbonyl group of these molecules to form hydrazones. This reaction can be leveraged for both qualitative and quantitative analysis. The formation of these derivatives often enhances detectability by various analytical techniques, such as UV-Visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS).[2]

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Appearance Clear yellow to orange to brown liquid
Boiling Point 54-55 °C at 0.3 mmHg[3]
Density 1.038 g/mL at 25 °C[3]
CAS Number 618-40-6

Principle of Reaction

The fundamental reaction involves the nucleophilic addition of the terminal nitrogen of this compound to the electrophilic carbonyl carbon of a ketone or the open-chain form of a sugar. This is followed by the elimination of a water molecule to form a stable 1-methyl-1-phenylhydrazone derivative.[4]

Reaction with Ketones: Ketones react with this compound in a 1:1 molar ratio to form the corresponding 1-methyl-1-phenylhydrazone.[4]

Reaction with Reducing Sugars: Reducing sugars, which possess a free aldehyde or ketone group in their open-chain form, react with an excess of phenylhydrazine to form osazones.[5][6] This reaction involves both the carbonyl carbon and the adjacent carbon atom.[7] It is important to note that different sugars can produce the same osazone, for instance, glucose, fructose, and mannose all form the same osazone with phenylhydrazine.[6][8]

Applications

  • Derivatization for Chromatographic Analysis: The formation of hydrazones increases the molar mass and often introduces a chromophore, which enhances the detection of ketones and sugars by HPLC with UV detection and mass spectrometry.[2]

  • Qualitative Identification of Sugars: The formation of characteristic crystalline osazones with distinct melting points and crystal shapes can be used for the qualitative identification of reducing sugars.[5][9]

  • Quantitative Analysis: The reaction can be adapted for the quantitative determination of ketones and sugars by spectrophotometry or chromatography, by measuring the concentration of the resulting hydrazone.

Experimental Protocols

Protocol 1: General Procedure for the Derivatization of Ketones for Spectrophotometric or Chromatographic Analysis

This protocol describes a general method for the formation of 1-methyl-1-phenylhydrazones from ketones.

Materials:

  • This compound

  • Ketone sample

  • Methanol (B129727) or Ethanol

  • Glacial Acetic Acid (catalyst)

  • Water bath or heating block

Procedure:

  • Dissolve the ketone sample in methanol or ethanol.

  • Add an equimolar amount of this compound to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[10]

  • Reflux the mixture on a water bath for a specified time (e.g., 10-30 minutes). The optimal time should be determined experimentally.

  • Cool the reaction mixture. The resulting hydrazone may precipitate if its concentration is high enough.

  • The resulting solution containing the 1-methyl-1-phenylhydrazone derivative can then be diluted and analyzed by spectrophotometry or injected into an HPLC system.

Protocol 2: Qualitative Analysis of Reducing Sugars via Osazone Formation

This protocol is adapted from the well-established method using phenylhydrazine for the formation of osazones from reducing sugars.

Materials:

  • Sugar sample (e.g., glucose, fructose)

  • This compound hydrochloride (or this compound neutralized with an acid)

  • Sodium acetate

  • Distilled water

  • Boiling water bath

  • Microscope

Procedure:

  • In a test tube, dissolve approximately 0.2 g of the sugar sample in 5 mL of distilled water.

  • Add approximately 0.4 g of this compound hydrochloride and 0.6 g of sodium acetate.

  • Mix the contents of the test tube thoroughly.

  • Place the test tube in a boiling water bath.[5]

  • Observe the formation of a yellow precipitate. The time taken for the precipitate to form is indicative of the type of sugar.[9]

  • Cool the test tube slowly and allow the crystals to form completely.

  • Isolate a small amount of the crystals and observe their shape under a microscope. Different sugars will produce osazones with characteristic crystal structures.[5]

Quantitative Data for Osazone Formation Times with Phenylhydrazine (for reference):

SugarTime to Form Osazone (minutes)Crystal Shape
Fructose~2Needle-shaped
Glucose5-7[9]Needle-shaped[9]
Galactose~15-20Rhombic plates
Maltose~30-40Sunflower-shaped
Lactose~30-40Powder puff-shaped

Visualizations

Reaction_Pathway_Ketone Ketone Ketone (R-CO-R') Intermediate Intermediate Ketone->Intermediate + Reagent This compound (C₆H₅(CH₃)N-NH₂) Reagent->Intermediate Product 1-Methyl-1-phenylhydrazone Intermediate->Product - H₂O Water H₂O

Caption: Reaction of a ketone with this compound.

Experimental_Workflow_Ketone_Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample Ketone Sample Mix Mix and React (with catalyst and heat) Sample->Mix Reagent This compound Solution Reagent->Mix Dilute Dilute Sample Mix->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Spectro Spectrophotometric Analysis Dilute->Spectro Data Data Acquisition and Quantification HPLC->Data Spectro->Data

Caption: Workflow for quantitative analysis of ketones.

Sugar_Reaction_Pathway Sugar Reducing Sugar (Open-chain form) Hydrazone 1-Methyl-1-phenylhydrazone Sugar->Hydrazone + Reagent Excess This compound Reagent->Hydrazone Osazone Osazone Derivative Hydrazone->Osazone + 2 equivalents of reagent

Caption: Reaction of a reducing sugar with excess this compound.

Safety Precautions

  • This compound is a hazardous substance. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound serves as a versatile reagent for the derivatization of ketones and sugars. The formation of hydrazones and osazones facilitates their detection and quantification. The provided protocols offer a foundation for developing specific analytical methods. Researchers are encouraged to optimize these protocols for their specific applications and instrumentation. Further studies are needed to establish comprehensive quantitative data for the reactions of this compound.

References

Applications of 1-Methyl-1-phenylhydrazine in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-phenylhydrazine is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of indole (B1671886) scaffolds, which are core structures in a multitude of pharmaceutical agents. Its application is central to the renowned Fischer indole synthesis, a reliable and adaptable method for creating substituted indoles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) into an indole.[1] When this compound is used, the resulting indole is N-methylated, a common feature in many biologically active molecules. The general mechanism involves the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to form the aromatic indole ring.[1][2]

The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][2]

Application in the Synthesis of an Ondansetron (B39145) Intermediate

A significant application of this compound is in the synthesis of a key intermediate for Ondansetron, a potent 5-HT₃ antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiotherapy. The synthesis involves the condensation of this compound with 1,3-cyclohexanedione (B196179) to produce a carbazolone intermediate.[3]

Experimental Protocol: Synthesis of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Ondansetron Intermediate)

This protocol is based on a reported continuous flow synthesis, adapted here for a batch process context.[3]

Reactants:

  • This compound

  • 1,3-Cyclohexanedione

  • Acid catalyst (e.g., Hydrochloric acid)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 eq) in ethanol.

  • Add this compound (1.0 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.[3]

Application in the Synthesis of Tetrahydrocarbazole Derivatives

This compound is also employed in the synthesis of N-methylated tetrahydrocarbazoles. These structures are found in various biologically active compounds. A specific example is the synthesis of 3-t-butyl-N-methyl-1,2,3,4-tetrahydrocarbazole.

Experimental Protocol: Synthesis of 3-t-Butyl-N-methyl-1,2,3,4-tetrahydrocarbazole

Reactants:

  • This compound (0.08 mole)[4]

  • 4-t-Butylcyclohexanone (0.08 mole)[4]

  • Glacial acetic acid (0.50 mole)[4]

Procedure:

  • In a suitable reaction vessel, combine this compound (10.0 g, 0.08 mole), 4-t-butylcyclohexanone (12.2 g, 0.08 mole), and glacial acetic acid (30 g, 0.50 mole).[4]

  • Heat the reaction mixture. The exact temperature and time are not specified in the snippet but would typically involve refluxing for several hours.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Isolate the crude product by pouring the reaction mixture into water and filtering the resulting precipitate.

  • Purify the crude product by recrystallization to obtain 3-t-butyl-N-methyl-1,2,3,4-tetrahydrocarbazole.[4]

Quantitative Data Summary

ProductCarbonyl ReactantCatalyst/SolventYieldReference
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one1,3-CyclohexanedioneAcid/Ethanol75%[3]
3-t-Butyl-N-methyl-1,2,3,4-tetrahydrocarbazole4-t-ButylcyclohexanoneGlacial Acetic Acid78.8%[4]
1-Methyl-2-indolecarboxylic acidPyruvic acidAcidVery Low (5%)[2]

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 1_Methyl_1_phenylhydrazine This compound Mixing Mix with Acid Catalyst (e.g., HCl, ZnCl2) in Solvent 1_Methyl_1_phenylhydrazine->Mixing Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->Mixing Heating Heat (Reflux) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Neutralization Neutralize Monitoring->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Purification Purify (Recrystallization or Chromatography) Extraction->Purification Product N-Methyl Indole Derivative Purification->Product

Caption: General workflow for the Fischer indole synthesis using this compound.

Ondansetron_Intermediate_Synthesis cluster_reactants Reactants Hydrazine This compound Reaction Condensation & Fischer Indole Synthesis (Acid Catalyst, Heat) Hydrazine->Reaction Dione 1,3-Cyclohexanedione Dione->Reaction Intermediate 1,2,3,9-Tetrahydro-9-methyl- 4H-carbazol-4-one Reaction->Intermediate

Caption: Synthesis of the carbazolone intermediate for Ondansetron.

References

Application Notes: The Versatility of 1-Methyl-1-phenylhydrazine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-phenylhydrazine is a valuable and versatile substituted hydrazine (B178648) reagent in organic synthesis. Its unique structure, featuring a methylated nitrogen atom (N-1), allows for the direct synthesis of N-methylated heterocyclic compounds. These N-methylated scaffolds are of significant interest in medicinal chemistry and drug development, as the methyl group can critically influence the molecule's pharmacological properties, including metabolic stability, solubility, and target-binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of three major classes of heterocyclic compounds: indoles, pyrazoles, and pyridazinones.

Fischer Indole (B1671886) Synthesis: Access to N-Methylated Indoles

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and a suitable aldehyde or ketone.[1][2] When this compound is used, the reaction yields 1-methylindoles directly. The N-methyl group is retained on the indole nitrogen, precluding the need for a separate N-methylation step.

The reaction proceeds through the formation of a 1-methyl-1-phenylhydrazone intermediate, which, under acidic conditions, undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring.[1][4]

Quantitative Data

The yield of the Fischer indole synthesis using this compound is dependent on the carbonyl partner and the reaction conditions, particularly the acid catalyst employed.

Carbonyl CompoundAcid CatalystSolventTemperatureYield (%)Reference
Pyruvic Acid---Low (5%)*[5]
CyclohexanoneAcetic AcidAcetic AcidReflux60-70% (Estimated)[3]
Heptan-2-oneSodium BisulfateWater100°C62%**[6]
Isopropyl Methyl KetoneAcetic AcidAcetic AcidRoom Temp.High (85-95%)***[4]

*Note: This was for the N-methylphenylhydrazone of pyruvate (B1213749) as reported in the original 1883 publication.[5] **Note: Yield reported for unsubstituted phenylhydrazine; similar yields can be anticipated. ***Note: Yield reported for tolylhydrazine; similar high yields are expected for this compound under similar conditions.

Experimental Protocol: Synthesis of 1,2-Dimethylindole

This protocol describes a general procedure for the synthesis of a 1-methylindole (B147185) derivative.

Materials:

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add acetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Once hydrazone formation is complete, carefully add a stronger acid catalyst, such as polyphosphoric acid or zinc chloride (ZnCl₂). Alternatively, the reaction can be performed in a larger volume of glacial acetic acid heated to reflux.[3]

  • Heat the reaction mixture to reflux (typically 80-110°C) with vigorous stirring.[1] Monitor the progress of the cyclization by TLC until the starting hydrazone is consumed (this can take from 1 to 8 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture by slowly adding 1 M NaOH solution until the pH is approximately 7-8.

  • Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 1,2-dimethylindole.

Visualization of Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Reactants cluster_mechanism Reaction Pathway cluster_end Product 1_Methyl_1_phenylhydrazine This compound Hydrazone Hydrazone Formation (+ H⁺, - H₂O) 1_Methyl_1_phenylhydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Tautomerization Hydrazone->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Cyclization Cyclization & Aromatization (- NH₃) Sigmatropic->Cyclization Indole 1-Methyl-Substituted Indole Cyclization->Indole

Caption: Reaction pathway for the Fischer Indole Synthesis.

Pyrazole (B372694) Synthesis: Knorr Synthesis for N-Methylated Pyrazoles

The Knorr pyrazole synthesis and related reactions involve the condensation of a hydrazine with a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) to form the pyrazole ring.[7] Using this compound allows for the direct synthesis of 1,2-disubstituted pyrazoles, where the methyl group from the hydrazine occupies the N-1 position of the pyrazole ring.

Quantitative Data

The synthesis of pyrazoles and pyrazolones from hydrazines is typically high-yielding.

HydrazineDicarbonyl CompoundCatalyst/SolventTemperatureYield (%)Reference
MethylhydrazineEthyl AcetoacetateNone (Solvent-free)90°C~100%[8]
PhenylhydrazineEthyl AcetoacetateNano-ZnONot specified95%[4][9]
Methyl/Phenylhydrazinesα-BenzotriazolylenonesBasic mediumNot specified50-94%[9]
Experimental Protocol: Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole

This protocol details the reaction of this compound with a 1,3-diketone.

Materials:

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound, benzoylacetone (1.0 eq), in ethanol.

  • Add this compound (1.0 eq) to the solution.

  • Add glacial acetic acid (0.1 eq) as a catalyst.[7]

  • Reaction: Heat the mixture to reflux (approx. 80°C) with stirring for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude pyrazole can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_workflow General Experimental Workflow A 1. Combine Reactants (Hydrazine + Carbonyl) B 2. Add Solvent & Catalyst A->B C 3. Heat Reaction Mixture (e.g., Reflux) B->C D 4. Monitor by TLC C->D E 5. Cool & Work-up (Neutralize/Extract) D->E F 6. Isolate Crude Product (Evaporation/Precipitation) E->F G 7. Purify Product (Chromatography/Recrystallization) F->G H 8. Characterize Pure Product G->H Reagent_Applications cluster_main Synthetic Applications of this compound cluster_reactants Reacts With... cluster_products To Produce... Reagent This compound Aldehyde Aldehyde / Ketone (1,2-Dicarbonyl relation) Reagent->Aldehyde Fischer Synthesis Diketone 1,3-Dicarbonyl Compound Reagent->Diketone Knorr Synthesis Ketoacid γ-Keto Acid (1,4-Dicarbonyl relation) Reagent->Ketoacid Cyclocondensation Indole 1-Methylindoles Aldehyde->Indole Pyrazole 1-Methylpyrazoles Diketone->Pyrazole Pyridazinone 2-Methyl-2-phenyl- pyridazinones Ketoacid->Pyridazinone

References

Application Notes and Protocols for Reactions Involving 1-Methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-phenylhydrazine is a versatile reagent in organic synthesis, primarily utilized as a key building block in the construction of various heterocyclic compounds.[1] Its most prominent application is in the Fischer indole (B1671886) synthesis, a robust and widely employed method for the preparation of indole derivatives.[2][3][4][5] Indole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. This document provides detailed experimental protocols, quantitative data, and workflows for key reactions involving this compound.

Synthesis of this compound

This compound can be synthesized from phenylhydrazine (B124118) through a methylation reaction. A common method involves the use of dimethyl carbonate as the methylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a four-necked flask, add a measured amount of phenylhydrazine.

  • Neutralize the phenylhydrazine by adding a calculated amount of hydrochloric acid.

  • Slowly add dimethyl carbonate to the reaction flask.

  • Increase the temperature of the reaction mixture to 120-130°C.

  • Maintain the reaction at this temperature for 2-4 hours.

  • After the reaction is complete, cool the mixture and slowly add a methanol solution of sodium methoxide dropwise.

  • The final product, this compound, is collected through distillation.[1]

The Fischer Indole Synthesis with this compound

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[2][3][5] When this compound is used, N-methylated indoles are produced. The reaction proceeds through the formation of a hydrazone intermediate, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[2][5]

Experimental Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow start Start reagents This compound + Aldehyde/Ketone start->reagents Combine hydrazone_formation Hydrazone Formation (Acid Catalyst, RT or gentle heating) reagents->hydrazone_formation React indolization Indolization (Acid Catalyst, Heat) hydrazone_formation->indolization Proceed to workup Reaction Workup (Quenching, Extraction) indolization->workup Cool and purification Purification (Column Chromatography) workup->purification Crude Product characterization Characterization (NMR, MS, etc.) purification->characterization Purified Product end End Product (N-Methylated Indole) characterization->end

Caption: Experimental workflow for the Fischer indole synthesis.

Experimental Protocols for Fischer Indole Synthesis

Protocol 1: Synthesis of 1,2-Dimethylindole from this compound and Acetone (B3395972)

Materials:

  • This compound

  • Acetone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)[2]

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Dichloromethane (B109758) or Ethyl acetate (B1210297) for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and acetone (1.2 eq).

  • Slowly add the acid catalyst (e.g., polyphosphoric acid) with stirring.

  • Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and then place it in an ice bath.

  • Carefully quench the reaction by adding ice-cold water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[7][8]

Protocol 2: Synthesis of 1-Methyl-2-phenylindole from this compound and Acetophenone (B1666503)

Materials:

  • This compound

  • Acetophenone

  • Anhydrous zinc chloride (ZnCl₂) or other Lewis acid[9][10]

  • High-boiling point solvent (e.g., xylene) or neat conditions

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Combine this compound (1.0 eq) and acetophenone (1.0 eq) in a round-bottom flask.

  • Add the acid catalyst, such as anhydrous zinc chloride (2.0 eq).

  • Heat the mixture to 170-180°C under a nitrogen atmosphere.[9][10]

  • Maintain the temperature and stir for the required reaction time, monitoring by TLC.

  • After completion, cool the reaction mixture and proceed with a standard aqueous workup as described in Protocol 1.

  • The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography.[9]

Data Presentation: Summary of Reaction Conditions and Yields
EntryCarbonyl CompoundAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1AcetonePolyphosphoric AcidNeat80-1001-3~70-85General Protocol
2AcetophenoneZinc ChlorideNeat170-1800.25~72-80[9][10]
3CyclohexanoneAcetic AcidAcetic AcidReflux2-4High[5]
4Pyruvic AcidLewis/Protonic AcidAcetic AcidHeatVariesLow (5% for N-methyl)[2]

Purification and Characterization

Purification by Column Chromatography

The crude indole products from the Fischer synthesis often require purification to remove unreacted starting materials and byproducts. Flash column chromatography is a standard and effective method.[7]

General Procedure for Column Chromatography:

  • Stationary Phase: Silica gel is commonly used. For acid-sensitive indoles, the silica gel can be deactivated by flushing the column with an eluent containing 1% triethylamine, or alumina (B75360) can be used as an alternative stationary phase.[8][11]

  • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically employed. The optimal ratio is determined by TLC analysis of the crude product, aiming for an Rf value of 0.2-0.3 for the desired product.

  • Packing the Column: The silica gel is packed as a slurry in the initial eluent.

  • Loading the Sample: The crude product is dissolved in a minimal amount of the eluent or a more polar solvent and carefully loaded onto the top of the column. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel and dry-loaded.[12]

  • Elution: The column is eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the synthesized indole derivatives.

Expected NMR Data for a Representative Product: 1,2-Dimethylindole

NucleusChemical Shift (δ, ppm)Multiplicity
¹H NMR
Aromatic Protons~7.0 - 7.6Multiplets
H-3~6.2Singlet
N-CH₃~3.6Singlet
C2-CH₃~2.4Singlet
¹³C NMR
C-2~137-
C-3~100-
C-3a~128-
C-4~120-
C-5~120-
C-6~119-
C-7~109-
C-7a~136-
N-CH₃~30-
C2-CH₃~13-

Note: The exact chemical shifts may vary depending on the solvent and the specific substitution pattern of the indole ring.

Conclusion

This compound is a valuable precursor for the synthesis of N-methylated indoles via the Fischer indole synthesis. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the synthesis, purification, and characterization of these important heterocyclic compounds, which have significant potential in the development of new therapeutic agents.

References

Application Notes and Protocols: 1-Methyl-1-phenylhydrazine in the Production of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-phenylhydrazine is a versatile precursor in the synthesis of a variety of heterocyclic compounds, which are pivotal intermediates in the production of dyes and pigments. Its unique structural features allow for the construction of chromophoric systems through two primary synthetic routes: the formation of pyrazolone (B3327878) derivatives for azo dyes and the Fischer indole (B1671886) synthesis for indole-based colorants. These resulting dyes and pigments have applications ranging from textile and printing industries to advanced materials and biological imaging.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazolone-based azo dyes and as a precursor for indole-based dye systems.

I. Synthesis of Pyrazolone-Based Azo Dyes

A common and effective method for producing vibrant dyes from this compound involves a two-step process. First, this compound is condensed with a β-ketoester, such as ethyl acetoacetate (B1235776), to form a pyrazolone derivative. This pyrazolone then acts as a coupling component for a diazonium salt to yield a brightly colored azo dye.

Step 1: Synthesis of 1,3-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one

The reaction of this compound with ethyl acetoacetate proceeds through a condensation and subsequent cyclization to form the pyrazolone ring.

Experimental Protocol:

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield white to off-white crystals of 1,3-dimethyl-1-phenyl-1H-pyrazol-5(4H)-one.

Quantitative Data (Analogous Syntheses):

The following table summarizes the reaction conditions and yields for the synthesis of similar pyrazolone derivatives.

PrecursorReagentSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
Phenylhydrazine (B124118)Ethyl acetoacetateMethanolHCl40-901-6>90
MethylhydrazineEthyl acetoacetateEthanol-0-781-1666-100

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Process Condensation & Cyclization Reactant1->Process Reactant2 Ethyl Acetoacetate Reactant2->Process Solvent Ethanol Solvent->Process Catalyst Glacial Acetic Acid Catalyst->Process Temperature Reflux Temperature->Process Product 1,3-Dimethyl-1-phenyl- 1H-pyrazol-5(4H)-one Process->Product Purification Recrystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct

Workflow for the synthesis of the pyrazolone intermediate.
Step 2: Synthesis of a Pyrazolone Azo Dye

The synthesized 1,3-dimethyl-1-phenyl-1H-pyrazol-5(4H)-one has an active methylene (B1212753) group that readily couples with a diazonium salt to form an azo dye. A representative example is the coupling with the diazonium salt of 4-nitroaniline (B120555) to produce a red disperse dye.

Experimental Protocol:

Part A: Diazotization of 4-Nitroaniline

  • In a beaker, dissolve 4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Part B: Azo Coupling

  • In a separate beaker, dissolve the synthesized 1,3-dimethyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) or in a suitable solvent like ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the pyrazolone solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. A colored precipitate of the azo dye will form.

  • Adjust the pH of the mixture to be slightly acidic (pH 5-6) with acetic acid to ensure complete precipitation.

  • Collect the solid dye by vacuum filtration and wash thoroughly with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Quantitative Data (Analogous Azo Dyes):

Pyrazolone DerivativeDiazonium Salt SourceColorλmax (nm)Yield (%)Reference
1-Phenyl-3-methyl-5-pyrazolone4-NitroanilineRed~480-520>85
1,3-Dimethyl-5-pyrazolone4-NitroanilineOrange-Red~460-500>80

Reaction Pathway:

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine 4-Nitroaniline Reagents NaNO₂ / HCl 0-5 °C Amine->Reagents Diazonium 4-Nitrobenzene- diazonium Chloride Reagents->Diazonium Coupling_Conditions NaOH (aq) 0-5 °C Diazonium->Coupling_Conditions Pyrazolone 1,3-Dimethyl-1-phenyl- 1H-pyrazol-5(4H)-one Pyrazolone->Coupling_Conditions Azo_Dye Pyrazolone Azo Dye (Red) Coupling_Conditions->Azo_Dye

Synthesis of a pyrazolone azo dye.

II. Synthesis of Indole-Based Dye Precursors via Fischer Indole Synthesis

This compound can serve as a key starting material for the synthesis of N-methylated indole derivatives through the Fischer indole synthesis. These indoles are important precursors for various classes of dyes, including cationic and methine dyes.

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization to form the indole ring.

Experimental Protocol: Synthesis of 1,2,3,3-Tetramethyl-3H-indolium iodide (a Cationic Dye Precursor)

This protocol outlines a representative synthesis of an indolium salt, which is a common precursor for cationic and polymethine dyes.

Step 1: Fischer Indole Synthesis of 1,2,3-Trimethyl-3H-indole

  • In a round-bottom flask, combine this compound (1.0 eq) and 3-methyl-2-butanone (B44728) (1.1 eq).

  • Add a suitable acid catalyst, such as glacial acetic acid or a mixture of acetic acid and a stronger acid like sulfuric acid.

  • Heat the mixture to reflux with stirring for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,2,3-trimethyl-3H-indole.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Quaternization to form the Indolium Salt

  • Dissolve the purified 1,2,3-trimethyl-3H-indole (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or acetone.

  • Add methyl iodide (1.2-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The product will often precipitate from the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold solvent to remove any unreacted starting materials.

  • Dry the product to obtain 1,2,3,3-tetramethyl-3H-indolium iodide.

Quantitative Data (Fischer Indole Synthesis):

Phenylhydrazine DerivativeCarbonyl CompoundAcid CatalystYield (%)Reference
PhenylhydrazineAcetoneZnCl₂79[2]
p-TolylhydrazineAcetophenoneAcetic Acid~70-80

Reaction Pathway:

G cluster_fischer Fischer Indole Synthesis cluster_quaternization Quaternization Hydrazine This compound Fischer_Conditions Acid Catalyst Reflux Hydrazine->Fischer_Conditions Ketone 3-Methyl-2-butanone Ketone->Fischer_Conditions Indole 1,2,3-Trimethyl-3H-indole Fischer_Conditions->Indole Quat_Conditions Acetonitrile RT or Heat Indole->Quat_Conditions Methyl_Iodide Methyl Iodide Methyl_Iodide->Quat_Conditions Indolium_Salt 1,2,3,3-Tetramethyl-3H-indolium iodide Quat_Conditions->Indolium_Salt

Synthesis of a cationic dye precursor via Fischer indole synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of dyes and pigments. The formation of pyrazolone intermediates followed by azo coupling provides a straightforward route to brightly colored azo dyes. Additionally, the Fischer indole synthesis allows for the creation of N-methylated indole derivatives, which are key precursors for cationic and other specialized dyes. The protocols and data presented herein provide a foundation for researchers to explore the rich chromophoric chemistry accessible from this starting material. Careful optimization of reaction conditions will be necessary to achieve high yields and purity for specific target dye molecules.

References

Application Notes and Protocols for Reactions with 1-Methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing chemical reactions using 1-Methyl-1-phenylhydrazine. The primary focus is on the Fischer indole (B1671886) synthesis, a cornerstone reaction in medicinal chemistry for the creation of indole scaffolds. Additionally, this guide covers the synthesis of pyrazoles, another important class of heterocyclic compounds. Safety precautions, detailed experimental protocols, and data presentation are included to assist researchers in successfully utilizing this versatile reagent.

Introduction

This compound (CAS No. 618-40-6) is a substituted hydrazine (B178648) derivative widely employed in organic synthesis. Its primary application lies in the Fischer indole synthesis, a robust method for preparing indole rings, which are prevalent in a vast array of natural products and pharmaceutical agents.[1][2] Beyond indole synthesis, this compound can also serve as a precursor for the synthesis of other heterocyclic systems, such as pyrazoles.[3][4]

Understanding the reactivity and handling of this compound is crucial for its effective and safe use in a laboratory setting. These notes provide detailed protocols for key reactions, quantitative data for expected outcomes, and the necessary safety information.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat and appropriate clothing to prevent skin exposure.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Fischer Indole Synthesis: Synthesis of Substituted Indoles

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone) into an indole.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole product.[6]

Reaction of this compound with 4-t-Butylcyclohexanone

This protocol describes the synthesis of 3-t-butyl-N-methyl-1,2,3,4-tetrahydrocarbazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10.0 g, 0.08 mole) and 4-t-butylcyclohexanone (12.2 g, 0.08 mole).

  • Solvent Addition: Add glacial acetic acid (30 g, 0.50 mole) to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for 5 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is worked up to isolate the product.

  • Purification: The crude product is purified by crystallization.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)MolesStoichiometric Ratio
This compound122.1710.00.081
4-t-Butylcyclohexanone154.2512.20.081
Glacial Acetic Acid60.05300.50Solvent
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
3-t-Butyl-N-methyl-1,2,3,4-tetrahydrocarbazole241.3815.578.8%[7]

dot

Fischer_Indole_Synthesis_Workflow Experimental Workflow: Fischer Indole Synthesis cluster_reactants Reactants & Solvent cluster_procedure Procedure cluster_products Products 1_Methyl_1_phenylhydrazine This compound Mix_Reactants Mix Reactants and Solvent 1_Methyl_1_phenylhydrazine->Mix_Reactants Carbonyl_Compound Carbonyl Compound (e.g., 4-t-Butylcyclohexanone) Carbonyl_Compound->Mix_Reactants Acid_Catalyst Acid Catalyst (e.g., Glacial Acetic Acid) Acid_Catalyst->Mix_Reactants Heat_to_Reflux Heat to Reflux (Reaction Time) Mix_Reactants->Heat_to_Reflux Formation of Hydrazone Cooling Cool to Room Temperature Heat_to_Reflux->Cooling [3,3]-Sigmatropic Rearrangement & Cyclization Byproducts Byproducts (e.g., Ammonia, Water) Heat_to_Reflux->Byproducts Workup Work-up (e.g., Neutralization, Extraction) Cooling->Workup Purification Purification (e.g., Crystallization) Workup->Purification Indole_Product Indole Product Purification->Indole_Product

Caption: Workflow for the Fischer Indole Synthesis.

General Protocol for Fischer Indole Synthesis with Other Carbonyls

General Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add the carbonyl compound (1 equivalent) and glacial acetic acid (6 equivalents).

  • Heating: Heat the mixture to reflux with stirring.

  • Addition of Hydrazine: Slowly add this compound (1 equivalent) through the dropping funnel over a period of 1 hour.

  • Reaction Completion: Continue heating at reflux for an additional hour after the addition is complete.

  • Work-up: Pour the hot reaction mixture into a beaker and allow it to cool and solidify. Filter the solid product and wash it with water, followed by a small amount of cold 75% ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol (B129727) or ethanol.

Expected Products:

  • With acetone (B3395972) , the expected product is 1,2-dimethyl-1H-indole .

  • With cyclohexanone , the expected product is 1-methyl-1,2,3,4-tetrahydrocarbazole .

  • With benzaldehyde (B42025) , the expected product is 1-methyl-2-phenyl-1H-indole .

Pyrazole Synthesis

This compound can also be used to synthesize substituted pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][9]

General Protocol for Pyrazole Synthesis

This general protocol is based on the reaction of substituted hydrazines with 1,3-dicarbonyl compounds, such as ethyl acetoacetate (B1235776).[4]

General Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent) in a suitable solvent like ethanol.

  • Addition of Hydrazine: Add this compound (1 equivalent) to the solution.

  • Reaction: The reaction can often be carried out at room temperature or with gentle heating (reflux). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Expected Product with Ethyl Acetoacetate: The reaction of this compound with ethyl acetoacetate is expected to yield 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .

dot

Pyrazole_Synthesis_Pathway Reaction Pathway: Pyrazole Synthesis 1_Methyl_1_phenylhydrazine This compound Condensation Condensation 1_Methyl_1_phenylhydrazine->Condensation 1_3_Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) 1_3_Dicarbonyl->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Pyrazole_Product Pyrazole Product Cyclization->Pyrazole_Product

Caption: General pathway for the synthesis of pyrazoles.

Conclusion

This compound is a valuable reagent for the synthesis of indoles and pyrazoles, two classes of heterocyclic compounds of significant interest in drug discovery and development. The Fischer indole synthesis provides a direct and versatile route to a wide range of indole derivatives. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can effectively utilize this compound to construct these important molecular scaffolds. It is important to note that reaction conditions may require optimization depending on the specific substrates used.

References

Application Notes and Protocols: 1-Methyl-1-phenylhydrazine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 1-methyl-1-phenylhydrazine is noted as a potential building block in the synthesis of high-energy materials, detailed protocols for such applications are not extensively documented in publicly available literature.[1] However, its synthesis and chemical properties are well-established, providing a foundation for its use in various chemical reactions. These notes provide a comprehensive overview of the synthesis of this compound and its general reactivity, which may inform its potential application in the development of energetic compounds and other complex molecules.

I. Synthesis of this compound

This compound can be synthesized from phenylhydrazine (B124118), which is itself prepared from aniline (B41778).[1] An alternative synthesis involves the reduction of N-nitrosomethylaniline.[2]

A. Synthesis from Phenylhydrazine

This two-step process involves the initial synthesis of phenylhydrazine hydrochloride from aniline, followed by the methylation of phenylhydrazine.

Experimental Protocol: Synthesis of Phenylhydrazine Hydrochloride [1]

  • In a 2000 mL beaker, combine 66.8 g of aniline hydrochloride, 300 mL of concentrated hydrochloric acid, 300 mL of water, and 240 mL of glacial acetic acid.

  • Cool the mixture to below -5°C in an ice-salt bath while stirring magnetically.

  • Slowly add a solution of 20.7 g of sodium nitrite (B80452) in 100 mL of water, ensuring the temperature remains below 0°C.

  • After the addition is complete, continue stirring for 1 hour.

  • Filter the reaction solution to obtain the diazonium salt solution.

  • In a separate 2000 mL beaker, prepare a cold solution (≤ -10°C) of 135.4 g of tin(II) chloride dihydrate in 200 mL of concentrated hydrochloric acid.

  • Add the diazonium salt solution to the tin(II) chloride solution, which will result in the formation of a white solid.

  • Stir the mixture for an additional 2 hours at room temperature.

  • Filter the solid, dry it, and then dissolve it in 250 mL of anhydrous ethanol.

  • Decolorize the solution with activated charcoal and filter while hot.

  • To the filtrate, add 100 mL of concentrated hydrochloric acid and cool to induce crystallization.

  • Filter and dry the resulting white crystals of phenylhydrazine hydrochloride.

Experimental Protocol: Synthesis of this compound [1]

  • In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add a known amount of phenylhydrazine followed by a measured amount of hydrochloric acid for neutralization.

  • Slowly add dimethyl carbonate to the reaction flask.

  • Raise the temperature to 120-130°C and maintain for 2-4 hours.

  • After the reaction period, add a methanol (B129727) solution of sodium methoxide (B1231860) dropwise.

  • Collect the this compound product via distillation.

B. Synthesis from N-nitrosomethylaniline

This method involves the reduction of N-nitrosomethylaniline using zinc dust and acetic acid.

Experimental Protocol: Synthesis of this compound [2]

  • In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a suspension of 200 g of zinc dust in 300 cc of water.

  • While stirring vigorously, slowly add a solution of 100 g of N-nitrosomethylaniline in 200 cc of glacial acetic acid. Maintain the temperature between 10°C and 20°C using external cooling.

  • After the addition is complete (approximately 1.5-2 hours), stir the mixture for an additional hour at room temperature.

  • Heat the mixture to 80°C on a steam bath.

  • Filter the hot solution to remove unreacted zinc. Wash the zinc with three 100-cc portions of a warm 5% hydrochloric acid solution.

  • Combine the filtrate and washings, cool, and add 40% sodium hydroxide (B78521) solution until the precipitated zinc hydroxide redissolves.

  • Separate the oily layer and extract the aqueous layer with two or three 100-cc portions of ether.

  • Combine the oil and ether extracts and remove the ether by distillation on a steam bath.

  • Distill the residue under reduced pressure to obtain colorless this compound.

II. Quantitative Data

ParameterValueReference
Synthesis from Aniline
Phenylhydrazine HCl Yield47.0 g (65.9%)[1]
Phenylhydrazine HCl Purity>99%[1]
Synthesis from N-nitrosomethylaniline
This compound Yield46–50 g (52–56%)[2]
Boiling Point (Reduced Pressure)106–109°C at 13 mm[2]
Physical Properties
Molecular FormulaC₇H₁₀N₂[3]
Molecular Weight122.17 g/mol [3]
Density1.066 g/cm³[3]
Boiling Point243.3 °C[3]
Flash Point93.6 °C[3]
Storage Temperature2°C - 8°C under inert gas (Argon)[3]

III. Diagrams

Synthesis_of_1_Methyl_1_phenylhydrazine cluster_synthesis1 Synthesis from Phenylhydrazine cluster_synthesis2 Synthesis from N-nitrosomethylaniline Aniline Aniline Diazotization Diazotization (NaNO2, HCl, <0°C) Aniline->Diazotization Reduction Reduction (SnCl2, HCl) Diazotization->Reduction Phenylhydrazine_HCl Phenylhydrazine Hydrochloride Reduction->Phenylhydrazine_HCl Methylation Methylation (Dimethyl Carbonate, 120-130°C) Phenylhydrazine_HCl->Methylation Product1 This compound Methylation->Product1 N_nitrosomethylaniline N-nitrosomethylaniline Reduction2 Reduction (Zn, Acetic Acid, 10-20°C) N_nitrosomethylaniline->Reduction2 Product2 This compound Reduction2->Product2

Caption: Synthetic routes to this compound.

IV. Potential Role in High-Energy Material Synthesis

While direct synthesis of high-energy materials using this compound is not well-documented, hydrazine (B178648) derivatives are precursors to nitrogen-rich heterocyclic compounds like tetrazoles and triazoles, which are classes of energetic materials. The synthesis of these heterocycles often involves the reaction of hydrazines with various reagents to form the ring structure. It is conceivable that this compound could be explored in similar synthetic pathways to create novel energetic compounds. However, specific protocols and the energetic properties of such resulting molecules would require dedicated research and characterization.

Disclaimer: The information provided is for research and informational purposes only. The synthesis and handling of the described chemicals, especially those with potential energetic properties, should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis with 1-Methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the Fischer indole (B1671886) synthesis, with a specific focus on improving the yield when using 1-Methyl-1-phenylhydrazine.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis with this compound is giving a low yield. What are the most common reasons?

Low yields in this specific reaction can often be attributed to several factors:

  • Purity of Reactants: Ensure that your this compound and the ketone (e.g., acetone (B3395972) or butanone) are of high purity. It is often beneficial to use freshly distilled starting materials.

  • Catalyst Choice and Concentration: The selection and amount of the acid catalyst are critical. Both Brønsted acids (like HCl, H₂SO₄, and polyphosphoric acid) and Lewis acids (such as ZnCl₂, BF₃·OEt₂, and AlCl₃) can be used. The optimal choice will depend on the specific ketone being used.[1]

  • Reaction Temperature and Time: The reaction generally requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product. Monitoring the reaction's progress via thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

  • Presence of Water: The reaction is sensitive to water, which can hydrolyze the hydrazone intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.

Q2: What are the common side reactions when using this compound, and how can I minimize them?

The primary side reaction of concern is the acid-catalyzed cleavage of the N-N bond in the ene-hydrazine intermediate. This is a competing pathway to the desired[2][2]-sigmatropic rearrangement.[2][3]

  • N-N Bond Cleavage: The presence of electron-donating groups on the hydrazine (B178648), such as the N-methyl group, can sometimes favor this cleavage, leading to the formation of N-methylaniline and other byproducts.[2][3] To minimize this, consider using milder reaction conditions or a Lewis acid catalyst like zinc chloride, which can sometimes be more effective than strong Brønsted acids.

  • Tar Formation: The strongly acidic and high-temperature conditions can lead to the formation of polymeric tars. This can be mitigated by carefully controlling the reaction temperature and time, and by ensuring a homogenous reaction mixture.

Q3: Can I use the hydrochloride salt of this compound directly?

Yes, and in many cases, using the hydrochloride salt of the hydrazine is advantageous. The use of the hydrochloride salt can lead to improved yields and minimized decomposition of the starting material. The HCl present in the salt can also serve as the acid catalyst for the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective catalystScreen a variety of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific ketone.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC.
Impure starting materials.Purify this compound and the ketone by distillation or recrystallization.
Multiple Spots on TLC Plate Formation of regioisomers (with unsymmetrical ketones).The choice of acid can influence the regioselectivity. Stronger acids often favor cyclization at the less substituted carbon.
N-N bond cleavage.Try using a milder Lewis acid catalyst (e.g., ZnCl₂) and avoid excessively high temperatures.
Decomposition of product or starting material.Reduce the reaction temperature and/or time. Consider performing the reaction under an inert atmosphere.
Formation of Insoluble Tar Reaction conditions are too harsh.Lower the reaction temperature, reduce the concentration of the acid catalyst, or consider a different solvent.

Data Presentation

Catalyst and Solvent Effects on Yield
CatalystSolventTemperature (°C)Yield (%)Reference
Boron trifluoride etherateEthanolReflux~90[4]
Citric AcidEthanolReflux85-95[5]
Acetic Acid / HClAcetic AcidReflux30[6]
Acetic AcidAcetic AcidReflux10[6]

Note: Yields are highly dependent on the specific reaction conditions and the purity of the reactants.

Experimental Protocols

Detailed Protocol for the Synthesis of 1,2-Dimethylindole (B146781)

This protocol is adapted from a high-yield synthesis of 2,3-dimethylindole (B146702) and is expected to provide good results for the synthesis of 1,2-dimethylindole from this compound and acetone.

Materials:

  • This compound

  • Acetone (anhydrous)

  • Polyphosphoric acid (PPA)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Hydrazone Formation (optional one-pot): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and acetone (1.2 eq).

  • Cyclization: In a separate flask, pre-heat polyphosphoric acid (approximately 10 g per 1 g of hydrazine) to 80-90 °C with vigorous stirring.

  • Carefully and slowly add the mixture of this compound and acetone to the hot PPA. An exothermic reaction may be observed.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 30-60 minutes. Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Once the reaction is complete, allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1,2-dimethylindole by flash column chromatography on silica gel.

Visualizations

Fischer Indole Synthesis Signaling Pathway

Fischer_Indole_Synthesis Hydrazine This compound Hydrazone N-Methyl-N-phenylhydrazone Hydrazine->Hydrazone Ketone Ketone (e.g., Acetone) Ketone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aromatization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of Methylamine Aminal->Elimination Indole 1,2-Disubstituted Indole Elimination->Indole Acid Acid Catalyst (H+) Acid->Hydrazone Acid->Enehydrazine Acid->Aminal

Caption: The reaction pathway of the Fischer indole synthesis.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow Start Start: Low Yield Observed CheckPurity Check Purity of This compound and Ketone Start->CheckPurity PurityOK Purity High? CheckPurity->PurityOK Purify Purify Reactants (Distillation/Recrystallization) PurityOK->Purify No ScreenCatalyst Screen Acid Catalysts (Brønsted vs. Lewis) PurityOK->ScreenCatalyst Yes Purify->CheckPurity CatalystOK Yield Improved? ScreenCatalyst->CatalystOK OptimizeTemp Optimize Reaction Temperature and Time CatalystOK->OptimizeTemp No End End: Optimized Yield CatalystOK->End Yes TempOK Yield Improved? OptimizeTemp->TempOK InertAtmosphere Consider Inert Atmosphere (N2/Ar) TempOK->InertAtmosphere No TempOK->End Yes InertAtmosphere->End

Caption: A logical workflow for troubleshooting and improving reaction yield.

References

Common side reactions and byproducts when using 1-Methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using 1-Methyl-1-phenylhydrazine in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the safe and effective use of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is typically recommended to store the compound at 2-8°C under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2] The material can be a combustible liquid and may darken upon standing, which is indicative of degradation.[1][3]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: Due to its potential hazards, including being harmful if swallowed, in contact with skin, or inhaled, appropriate PPE is essential.[1][4] This includes:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood.[4][5] If inhalation is a risk, a suitable respirator should be worn.

Q3: How can I purify this compound if it has darkened?

A3: Darkening of this compound suggests the presence of oxidation byproducts. Purification can be achieved by distillation under reduced pressure.[3] It is crucial to ensure that the distillation apparatus is free of air and moisture to prevent further decomposition.

Q4: What are the primary applications of this compound in organic synthesis?

A4: this compound is a versatile reagent, most notably used in the Fischer indole (B1671886) synthesis to produce N-methylated indoles.[3] It also serves as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.[5][6] Additionally, it can act as a reducing agent in certain chemical transformations.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, particularly in the context of the Fischer indole synthesis.

Q5: My Fischer indole synthesis is failing or giving a very low yield. What are the possible causes?

A5: Failure or low yield in a Fischer indole synthesis can be attributed to several factors:

  • Substituent Effects: Electron-donating groups on the carbonyl compound can lead to N-N bond cleavage as a competing side reaction.[1][4][7]

  • Steric Hindrance: Bulky groups on either the hydrazine (B178648) or the carbonyl partner can impede the reaction.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1]

  • Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can introduce side reactions.[1]

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete reaction or degradation of products.

Q6: I am observing unexpected byproducts in my reaction mixture. What could they be?

A6: The most common byproducts in a Fischer indole synthesis are aniline (B41778) and other compounds resulting from the cleavage of the N-N bond.[4][7] If the reaction is exposed to air, oxidation of the hydrazine can occur, leading to a complex mixture of colored impurities. Thermal decomposition at elevated temperatures can also generate byproducts.

Q7: The reaction mixture has turned dark brown/black. Is this normal?

A7: While some color change is expected, a very dark coloration often indicates significant decomposition of the hydrazine starting material or the hydrazone intermediate. This can be caused by excessive heat, prolonged reaction times, or the presence of oxygen. Consider running the reaction under an inert atmosphere and optimizing the temperature.

Common Side Reactions and Byproducts

The reactivity of this compound can lead to several side reactions and byproducts depending on the reaction conditions.

Reaction Type Common Reagents/Conditions Potential Side Reactions & Byproducts Notes
Fischer Indole Synthesis Aldehydes, Ketones, Protic or Lewis AcidsN-N Bond Cleavage: Formation of aniline and iminium species.[4][7]This is a major competing pathway, especially with electron-donating groups on the carbonyl partner.[7]
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate.Can be caused by insufficient acid catalysis or low temperatures.
Friedel-Crafts Type Reactions: Unwanted reactions with aromatic rings under acidic conditions.[1]More likely with highly activated aromatic systems.
Oxidation Air (O₂), Metal Cations (e.g., Cu²⁺)Phenylhydrazyl radicals, phenyldiazene, benzenediazonium (B1195382) ions, superoxide (B77818) radicals, hydrogen peroxide.[8]Leads to colored impurities and can be inhibited by working under an inert atmosphere.
Thermal Decomposition High TemperaturesHydrogen cyanide, nitrogen gas, ammonia.[9][10]The exact decomposition products can vary with temperature and pressure.

Experimental Protocols

General Protocol for Fischer Indole Synthesis using this compound

This protocol provides a general guideline. The specific catalyst, solvent, and reaction conditions should be optimized for each substrate.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add the desired ketone or aldehyde (1.0-1.2 equivalents) to the solution.

    • A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

    • Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitor by TLC).

    • The hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be used directly in the next step.

  • Indole Cyclization:

    • In a separate flask, place the acid catalyst (e.g., polyphosphoric acid, zinc chloride).

    • Heat the catalyst to the desired reaction temperature (typically 100-180°C).

    • Carefully add the hydrazone (or the crude reaction mixture from the previous step) to the hot acid catalyst.

    • Maintain the temperature and stir for the required time (can range from minutes to several hours, monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it onto ice water.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide (B78521) solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating key pathways and troubleshooting logic.

Fischer_Indole_Synthesis reagents This compound + Ketone/Aldehyde hydrazone Phenylhydrazone Intermediate reagents->hydrazone H⁺ enamine Ene-hydrazine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H⁺ side_reaction N-N Bond Cleavage enamine->side_reaction Competing Pathway cyclization Cyclization & Ammonia Elimination rearrangement->cyclization product N-Methyl Indole (Desired Product) cyclization->product byproducts Aniline + Iminium Species (Byproducts) side_reaction->byproducts

Caption: Fischer Indole Synthesis: Main Pathway and Side Reaction.

Troubleshooting_Workflow start Low/No Product Yield check_purity Check Purity of Starting Materials start->check_purity pure Materials are Pure check_purity->pure Yes impure Purify/Use New Reagents check_purity->impure No optimize_conditions Optimize Reaction Conditions pure->optimize_conditions impure->start temp_time Vary Temperature & Time optimize_conditions->temp_time Conditions catalyst Screen Different Acid Catalysts optimize_conditions->catalyst Catalyst check_byproducts Analyze Byproducts (TLC, GC-MS, NMR) temp_time->check_byproducts catalyst->check_byproducts nn_cleavage N-N Cleavage Products Detected check_byproducts->nn_cleavage Yes no_reaction Starting Material Unchanged check_byproducts->no_reaction No consider_alternative Consider Alternative Carbonyl Partner or Synthesis Route nn_cleavage->consider_alternative increase_severity Increase Catalyst Loading or Temperature no_reaction->increase_severity success Improved Yield consider_alternative->success increase_severity->success

Caption: Troubleshooting Workflow for Low Yield Reactions.

References

Technical Support Center: Purification of 1-Methyl-1-phenylhydrazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 1-methyl-1-phenylhydrazine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound reaction products, such as those from Fischer indole (B1671886) syntheses or hydrazone formations.

Issue: Low or No Yield of the Desired Product After Purification

  • Question: I am getting a very low yield, or none of my target compound, after purification. What are the possible causes and solutions?

  • Answer: Low yields can stem from several factors, from the reaction conditions to the work-up and purification procedures. A common issue in reactions like the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate, especially when electron-donating groups are present on the reacting ketone or aldehyde.[1] Using Lewis acids like zinc chloride (ZnCl₂) instead of protic acids may improve the yield in such cases.[1] Additionally, ensure that the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).[2] If the reaction is incomplete, consider extending the reaction time or adjusting the temperature. During work-up, ensure the pH is appropriately adjusted to prevent the hydrolysis of the product, particularly if it is a hydrazone, which can revert to its starting materials in the presence of water.[2]

Issue: Difficulty in Separating the Product from Impurities via Column Chromatography

  • Question: My TLC plate shows multiple spots, and during column chromatography, the products elute together. How can I improve the separation?

  • Answer: The purification of indole derivatives and other nitrogen-containing compounds can be challenging due to their basicity, which can cause streaking on silica (B1680970) gel.[1] If you observe co-elution of your product with impurities, consider the following:

    • Modify the Eluent: Add a small amount of a basic modifier, such as triethylamine (B128534) (~1%) or ammonia (B1221849) in methanol, to your eluent system.[1] This can improve peak shape and separation.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Basic alumina (B75360) can be effective for purifying acid-sensitive compounds like hydrazones.[3] Reverse-phase (C18) chromatography is another valuable alternative for nitrogen-containing heterocyclic compounds.[1]

    • Optimize Column Parameters: Increase the resolution of your column by using a higher ratio of silica gel to your crude product (50:1 to 100:1 is a good starting point).[1] Employing a shallower solvent gradient or running the column isocratically at a low Rf for your target compound (e.g., 0.1-0.2) can also enhance separation.[1]

Issue: Product Decomposes During Column Chromatography

  • Question: I suspect my product, a hydrazone, is decomposing on the silica gel column. How can I prevent this?

  • Answer: Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[3] To mitigate this, you can:

    • Use a Deactivated Stationary Phase: Employ basic alumina or base-treated silica for your column.[3]

    • Use a Modified Eluent: Add a small percentage of a base like triethylamine or ammonia to your solvent system to neutralize the acidic sites on the silica gel.[3]

    • Consider Alternative Purification Methods: If decomposition remains an issue, recrystallization is often a good alternative as hydrazones tend to crystallize well.[3]

Frequently Asked Questions (FAQs)

General Questions

  • Question: What are the most common side products in reactions involving this compound, particularly in the Fischer indole synthesis?

  • Answer: Common side products include unreacted starting materials, azines (formed from the condensation of a hydrazone with a second equivalent of the aldehyde or ketone), and products from the cleavage of the N-N bond in the hydrazone intermediate, such as anilines.[1][2] Under acidic conditions, aldol (B89426) condensation of the starting aldehyde or ketone and Friedel-Crafts type reactions can also occur.[1]

  • Question: How can I effectively monitor the progress of my reaction?

  • Answer: Thin Layer Chromatography (TLC) is the most common and effective method.[2] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the reaction's progress.[2]

Purification Technique Specifics

  • Question: What is a good starting point for a solvent system for column chromatography?

  • Answer: A common starting point for many organic compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The ideal solvent system is one that gives your desired product an Rf value of around 0.25-0.35 on a TLC plate.

  • Question: How do I choose a suitable solvent for recrystallization?

  • Answer: A good recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[2] Common solvents to try include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[2] It is often a process of trial and error with small amounts of your crude product.

  • Question: When is an acid-base extraction a suitable purification technique?

  • Answer: Acid-base extraction is useful if your desired product has acidic or basic properties that differ significantly from the impurities. For example, if your product is a basic indole and the impurities are neutral, you can dissolve the crude mixture in an organic solvent, extract with an aqueous acid to protonate and move the indole to the aqueous layer, and then neutralize the aqueous layer and extract the purified indole back into an organic solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Reaction Products

Purification TechniqueTypical Impurities RemovedExpected PurityExpected YieldKey Considerations
Column Chromatography (Silica Gel) Unreacted starting materials, less polar byproductsMedium to HighMediumCan cause decomposition of acid-sensitive products (e.g., hydrazones).[3] Adding a base to the eluent can improve separation of basic compounds.[1]
Column Chromatography (Alumina) Polar impurities, acid-sensitive byproductsMedium to HighMediumGood for purifying basic compounds and acid-sensitive molecules like hydrazones.[3]
Recrystallization Impurities with different solubility profilesHigh to Very HighLow to MediumHighly dependent on finding a suitable solvent.[2] Can result in lower recovery but yields very pure material.
Acid-Base Extraction Neutral or acidic/basic impurities (depending on product)Low to MediumMedium to HighOnly effective if the product and impurities have different acid-base properties.
Distillation Non-volatile impuritiesHighHighOnly suitable for thermally stable, liquid products.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture).

  • Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Protocol 2: Recrystallization Purification

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.[2]

Mandatory Visualizations

Troubleshooting_Purification start Crude Reaction Product check_tlc Analyze by TLC start->check_tlc single_spot Single Spot? check_tlc->single_spot multiple_spots Multiple Spots / Streaking check_tlc->multiple_spots direct_purify Proceed with Purification (e.g., Recrystallization for high purity) single_spot->direct_purify Yes choose_purification Choose Purification Method multiple_spots->choose_purification Yes pure_product Pure Product direct_purify->pure_product column_chrom Column Chromatography choose_purification->column_chrom recrystallization Recrystallization choose_purification->recrystallization extraction Acid-Base Extraction choose_purification->extraction column_issues Poor Separation / Decomposition? column_chrom->column_issues recrystallization->pure_product extraction->pure_product modify_eluent Modify Eluent (add base, change polarity) column_issues->modify_eluent Yes change_stationary_phase Change Stationary Phase (Alumina, Reverse Phase) column_issues->change_stationary_phase Persistent Issues column_issues->pure_product No modify_eluent->pure_product change_stationary_phase->pure_product

Caption: Troubleshooting workflow for purification of reaction products.

Purification_Workflow cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Analysis reaction 1. Perform Reaction (e.g., Fischer Indole Synthesis) workup 2. Quench and Perform Aqueous Work-up reaction->workup extract 3. Extract with Organic Solvent workup->extract dry_concentrate 4. Dry and Concentrate to get Crude Product extract->dry_concentrate purification_choice 5. Choose Purification Method (based on TLC and product properties) dry_concentrate->purification_choice column Column Chromatography purification_choice->column recrystallize Recrystallization purification_choice->recrystallize characterization 6. Characterize Pure Product (NMR, MS, etc.) column->characterization recrystallize->characterization

Caption: General experimental workflow from reaction to pure product.

References

Optimizing reaction conditions (temperature, solvent, catalyst) for 1-Methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-1-phenylhydrazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, particularly in the context of the Fischer indole (B1671886) synthesis, a primary application for this reagent.

Q1: My Fischer indole synthesis using this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors. This reaction is known to be sensitive to a variety of parameters. Here is a step-by-step troubleshooting guide to help you improve your yield:

  • Purity of Starting Materials: Ensure that your this compound and the carbonyl compound (aldehyde or ketone) are of high purity. Impurities can lead to undesirable side reactions that consume starting materials and lower the overall yield of the desired indole. It is recommended to use freshly distilled or recrystallized starting materials.

  • Acid Catalyst: The choice and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) can be used.[1] The optimal catalyst and its concentration should be determined experimentally for your specific substrate. Insufficient catalyst can lead to an incomplete reaction.

  • Reaction Temperature: The key[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis often requires a significant activation energy, necessitating elevated temperatures.[3] If your reaction is sluggish, a cautious and incremental increase in temperature may be beneficial. However, be aware that excessively high temperatures can lead to the decomposition of your starting materials and product.

  • Solvent Selection: The solvent can significantly impact the reaction's success. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetic acid are often effective.[4] In some instances, running the reaction neat (without a solvent) may also be a viable option.

Q2: I am observing the formation of significant side products in my reaction. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common challenge that can complicate purification and reduce the yield of your target indole. Here are some common side reactions and strategies to mitigate them:

  • Aldol (B89426) Condensation: Under acidic conditions, aldehydes and ketones that have α-hydrogens can undergo self-condensation, leading to aldol products.

  • Redox Reactions: Phenylhydrazines can undergo oxidation or reduction under harsh reaction conditions.

  • Rearrangements: In some cases, undesired rearrangements of the carbocation intermediates can occur.

To minimize these side reactions, consider the following optimization strategies:

  • Temperature Control: Carefully control the reaction temperature. Lowering the temperature may reduce the rate of side reactions more than the desired reaction.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can lead to product degradation and the formation of byproducts.

  • Catalyst Choice: The choice of acid catalyst can influence the reaction pathway. Experiment with different Brønsted and Lewis acids to find one that favors the formation of the desired product.

Q3: My reaction appears to be incomplete, even after an extended period. What could be the issue?

A3: Incomplete conversion can be frustrating. Here are a few potential reasons and solutions:

  • Insufficient Acid Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure you are using a sufficient amount of a suitable acid.

  • Low Reaction Temperature: As mentioned earlier, the rearrangement step may require higher temperatures to overcome the activation energy barrier.[3]

  • Steric Hindrance: Bulky substituents on either the this compound or the carbonyl compound can sterically hinder the reaction, slowing it down or preventing it from going to completion. In such cases, more forcing conditions (higher temperature, stronger acid) may be necessary.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the Fischer indole synthesis, providing insights into the effects of different catalysts, solvents, and temperatures on reaction yields. While a comprehensive dataset for this compound is not available in a single source, the following examples with phenylhydrazine (B124118) and a specific example with this compound can guide your optimization efforts.

Table 1: Effect of Catalyst on the Fischer Indole Synthesis

Hydrazine (B178648) DerivativeCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)Reference
PhenylhydrazineAcetophenoneZeolite-HYChloroform6043[5]
PhenylhydrazineAcetophenoneMontmorillonite K10Chloroform6070[5]
PhenylhydrazineAcetophenoneIndion-90Chloroform6060[5]
PhenylhydrazineAcetophenoneAmberlite-120Chloroform6063[5]
PhenylhydrazineAcetophenoneAmberlyst-15Chloroform6068[5]
PhenylhydrazineAcetophenonePhosphomolybdic acidChloroform6086[5]
Phenylhydrazine hydrochlorideCyclohexanone (B45756)None (Acetic Acid as solvent and catalyst)Acetic AcidReflux76-85[6]

Table 2: Synthesis of a Substituted Tetrahydrocarbazole with this compound

Hydrazine DerivativeCarbonyl CompoundCatalyst/SolventTemperature (°C)Yield (%)Reference
This compound4-t-ButylcyclohexanoneGlacial Acetic AcidNot specified78.8[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving hydrazine derivatives in the Fischer indole synthesis. These can be adapted for your work with this compound.

Protocol 1: General Procedure for Fischer Indole Synthesis [2]

  • Reactant Mixture: In a round-bottom flask, combine the substituted phenylhydrazine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., acetic acid, ethanol) and the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of a Lewis acid).

  • Reaction: Heat the mixture to the desired temperature (often reflux) with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary significantly, from a few minutes to several hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide (B78521) solution). Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole [6]

  • Reaction Setup: In a 1-liter, three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, heat a mixture of cyclohexanone (98 g, 1 mole) and glacial acetic acid (360 g, 6 moles) to reflux with stirring.

  • Addition of Phenylhydrazine: Add phenylhydrazine (108 g, 1 mole) dropwise over a period of 1 hour.

  • Reflux: Continue to heat the mixture under reflux for an additional hour.

  • Isolation: Pour the hot mixture into a 1.5-liter beaker and stir by hand as it solidifies. Cool the mixture to about 5°C and filter with suction.

  • Washing: Wash the filter cake with 100 ml of water, followed by 100 ml of 75% ethanol.

  • Drying and Crystallization: Air-dry the crude solid overnight. Recrystallize the product from methanol (B129727) after treating with decolorizing carbon to yield 1,2,3,4-tetrahydrocarbazole.

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in your experimental design and troubleshooting.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_workup Work-up & Purification prep_reactants Prepare High-Purity Reactants (this compound & Carbonyl) select_conditions Select Initial Reaction Conditions (Catalyst, Solvent, Temperature) prep_reactants->select_conditions run_reaction Run Reaction select_conditions->run_reaction monitor_progress Monitor Progress (TLC/LC-MS) run_reaction->monitor_progress monitor_progress->run_reaction Incomplete workup Reaction Work-up monitor_progress->workup Reaction Complete analyze_results Analyze Results (Yield, Purity) troubleshoot Troubleshoot Issues analyze_results->troubleshoot Low Yield / Side Products optimize Optimize Conditions analyze_results->optimize Good Yield, Further Improvement troubleshoot->optimize optimize->select_conditions Iterate purify Purify Product workup->purify characterize Characterize Final Product purify->characterize

Caption: A typical experimental workflow for optimizing the Fischer indole synthesis.

troubleshooting_guide cluster_purity Starting Materials cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or Incomplete Reaction check_purity Check Purity of This compound and Carbonyl Compound start->check_purity check_catalyst Review Catalyst (Type and Amount) start->check_catalyst check_temp Review Reaction Temperature start->check_temp check_solvent Review Solvent start->check_solvent analyze_byproducts Analyze Byproducts (NMR, MS) start->analyze_byproducts purify_reactants Purify/Redistill Starting Materials check_purity->purify_reactants Impurities Detected increase_catalyst Increase Catalyst Loading or Screen Other Catalysts check_catalyst->increase_catalyst increase_temp Increase Temperature Cautiously check_temp->increase_temp change_solvent Screen Different Solvents check_solvent->change_solvent optimize_selectivity Optimize for Selectivity (Lower Temp, Different Catalyst) analyze_byproducts->optimize_selectivity

Caption: A troubleshooting decision tree for low-yield Fischer indole synthesis.

References

Challenges in handling and storage of 1-Methyl-1-phenylhydrazine due to sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1-phenylhydrazine. Due to its sensitivity, proper handling and storage are critical to ensure experimental success and safety.

Troubleshooting Guides

Issue 1: The color of my this compound has changed from clear yellow/orange-brown to a darker shade.

Possible Cause: This is a common indicator of product degradation, likely due to exposure to air and/or light.[1][2] this compound is sensitive to oxidation.[3][4]

Solution Workflow:

cluster_0 Troubleshooting: Color Change start Color of this compound has darkened check_storage Was the container properly sealed under inert gas (e.g., Nitrogen, Argon)? start->check_storage check_light Was the container protected from light? check_storage->check_light Yes improper_storage Degradation due to air exposure is likely. check_storage->improper_storage No light_exposure Degradation due to light exposure is likely. check_light->light_exposure No recommendation Discard the reagent as its purity is compromised. Procure a new batch and ensure strict adherence to storage protocols. check_light->recommendation Yes, but color still changed. (Consider age of compound) improper_storage->recommendation light_exposure->recommendation end Problem Resolved recommendation->end

Caption: Troubleshooting workflow for color change in this compound.

Issue 2: My reaction is yielding unexpected byproducts or failing completely.

Possible Cause: The purity of the this compound may be compromised due to improper handling or storage, leading to the presence of degradation products that interfere with the reaction.[1] Additionally, it is a highly reactive reducing agent and may be incompatible with other reagents in your reaction mixture.[5]

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Has the this compound been stored correctly (see Storage Conditions table below)?

    • Has its color changed? A darkened color suggests degradation.

  • Check for Incompatibilities:

    • Are there any strong oxidizing agents in your reaction?[1][2] this compound can react violently with them.[5]

    • Are you using any incompatible materials such as certain plastics, rubbers, or metal oxides (iron, copper, manganese)?[2][5]

  • Analytical Confirmation:

    • If possible, re-analyze the purity of your this compound stock using methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check for degradation products.[6]

Recommendation: If degradation is suspected, it is best to use a fresh, unopened bottle of the reagent. Always perform a compatibility check of all reagents and materials before starting your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: To ensure its stability, this compound should be stored under an inert gas atmosphere (such as nitrogen or argon), in a tightly sealed container, protected from light, and in a refrigerated, well-ventilated, and secure area.[2]

Q2: Why has the pressure in my sealed bottle of this compound increased? A2: Pressure buildup can be a sign of decomposition. Thermal decomposition can lead to the release of gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] If you observe this, handle the container with extreme caution in a well-ventilated fume hood.

Q3: I spilled a small amount of this compound. How should I clean it up? A3: For minor spills, you should first ensure the area is well-ventilated and you are wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Absorb the spill with an inert material like vermiculite, dry sand, or earth. Collect the absorbed material into a suitable, closed container for disposal as hazardous chemical waste.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill, as there can be a risk of spontaneous ignition with some related compounds.[5]

Q4: What are the primary hazards associated with handling this compound? A4: this compound is classified as toxic if swallowed, inhaled, or in contact with the skin.[7] It can cause serious irritation to the skin, eyes, and respiratory system.[1][8] Therefore, it is crucial to handle it in a fume hood and wear appropriate PPE.[1][2]

Q5: Can I use a metal spatula to transfer this compound? A5: It is not recommended. Phenylhydrazines can be incompatible with oxides of iron, copper, and manganese, and their alloys.[5] To avoid potential catalytic decomposition, use glass or inert plastic (e.g., PTFE) labware for handling.

Data and Protocols

Summary of Handling and Storage Conditions
ParameterRecommendationSource(s)
Storage Temperature 2°C - 8°C[7][9][10]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)[2]
Container Tightly closed, in a well-ventilated place[2]
Light Sensitivity Protect from light[2]
Air Sensitivity Air sensitive; avoid exposure[2]
Incompatible Materials Strong oxidizing agents, metallic oxides, sulfides, some plastics and rubbers[1][2][5]
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

This is a general guideline. Specific parameters may need to be optimized for your instrument and column. Due to the tendency of hydrazines to degrade during GC analysis, derivatization is often recommended for accurate quantification.[6]

  • Sample Preparation (Derivatization):

    • Due to the instability of the compound, derivatization should be completed as quickly as possible after sample preparation to prevent autoxidation.[6]

    • A common derivatization agent for hydrazines is pentafluorobenzaldehyde.

    • In a vial, combine a known quantity of this compound with a suitable solvent (e.g., ethyl acetate).

    • Add the derivatizing agent and allow the reaction to proceed.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250°C.

    • Detector: Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for higher sensitivity.[6]

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis:

    • Inject the derivatized sample into the GC.

    • Compare the resulting chromatogram to a reference standard of the derivatized compound to confirm its identity and purity.

    • The presence of additional peaks may indicate degradation products or impurities.

Visualizations

cluster_0 Sensitivity & Degradation Pathway cluster_1 Initiators of Degradation MPH This compound (C₇H₁₀N₂) Degradation Oxidative Degradation MPH->Degradation Air Air (Oxygen) Air->Degradation Light Light (UV) Light->Degradation Heat Heat Heat->Degradation Oxidizers Strong Oxidizing Agents Oxidizers->Degradation Products Decomposition Products (e.g., NOx, CO, CO₂, other organics) Degradation->Products

Caption: Key sensitivities leading to the degradation of this compound.

References

How to avoid the decomposition of 1-Methyl-1-phenylhydrazine during a reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid the decomposition of 1-Methyl-1-phenylhydrazine during chemical reactions.

Troubleshooting Guide: Preventing Decomposition of this compound

Users experiencing issues with the decomposition of this compound can consult the following table for potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Reaction mixture turns dark brown or black upon addition of this compound. Oxidation: The compound is sensitive to air and can be easily oxidized, especially at elevated temperatures.Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding the reagent. Maintain a positive pressure of the inert gas throughout the reaction. Use freshly distilled or a newly opened bottle of this compound.
Low yield of the desired product and formation of tar-like substances. Thermal Decomposition: this compound is thermally labile and can decompose at elevated temperatures, particularly in the presence of acid catalysts.Maintain the reaction temperature as low as possible. If heating is necessary, do so gradually and for the minimum time required. Consider microwave-assisted synthesis for rapid heating and shorter reaction times.
Inconsistent reaction outcomes or complete reaction failure. Degradation during Storage: Improper storage can lead to the degradation of this compound before it is used in a reaction.Store this compound in a tightly sealed container, under an inert atmosphere (argon is recommended), and refrigerated at 2-8°C.[1][2] Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.
Side reactions and formation of unexpected byproducts. Acid-Catalyzed Decomposition: Strong acids can promote the decomposition of this compound, leading to the formation of byproducts through N-N bond cleavage.Use the mildest possible acid catalyst that is effective for the desired transformation. Consider using Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) instead of strong Brønsted acids (e.g., H₂SO₄, HCl).[3][4] Add the acid catalyst portion-wise or at a low temperature to control the initial exotherm.
Difficulty in purifying the product due to baseline impurities. Use of impure this compound: Impurities in the starting material can act as catalysts for decomposition.Purify this compound by vacuum distillation before use, especially if the material has been stored for an extended period or shows signs of discoloration.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the decomposition of this compound?

A1: The primary factors contributing to the decomposition of this compound are exposure to air (oxygen) , light , heat , and strong acids . These factors can induce oxidation, thermal degradation, and acid-catalyzed decomposition pathways.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool (2-8°C), dark place under an inert atmosphere (such as argon or nitrogen).[1][2] The container should be tightly sealed to prevent exposure to air and moisture. It is advisable to use an amber glass bottle or to wrap the container in foil to protect it from light.

Q3: Can I use this compound that has changed color?

A3: A change in color, typically to yellow or brown, indicates that the compound has started to decompose. Using discolored this compound may lead to lower yields, increased side products, and inconsistent results. For best results, it is recommended to purify the material by vacuum distillation or to use a fresh, unopened bottle.

Q4: What are the typical decomposition products of this compound?

A4: While specific studies on the byproducts of this compound decomposition are limited, analogous to other phenylhydrazines, decomposition under reaction conditions can lead to N-N bond cleavage, forming aniline (B41778) and N-methylaniline derivatives, as well as radical species that can lead to complex tar-like substances.

Q5: Are there any stabilizers I can add to my reaction to prevent decomposition?

A5: While the addition of stabilizers is not a common practice for in-situ reaction stabilization due to potential interference with the desired chemistry, the use of antioxidants or radical scavengers could in principle reduce oxidative decomposition. However, their compatibility with the specific reaction conditions must be carefully evaluated. For storage, ensuring an inert atmosphere is the most effective stabilization method.

Experimental Protocols

Detailed Methodology for a Fischer Indole (B1671886) Synthesis Minimizing Decomposition

This protocol provides a detailed procedure for the Fischer indole synthesis, a common reaction involving this compound, with specific steps to minimize its decomposition.

Materials:

  • This compound (freshly distilled or from a new, sealed bottle)

  • Ketone or aldehyde starting material

  • Anhydrous ethanol (B145695) (or other suitable solvent)

  • Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup:

    • Assemble the reaction glassware and ensure it is completely dry.

    • Fit the reaction flask with a reflux condenser and a gas inlet for the inert gas.

    • Purge the entire system with nitrogen or argon for at least 10-15 minutes to remove any residual air and moisture.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the ketone or aldehyde (1.0 eq.) and the anhydrous solvent to the reaction flask.

    • In a separate, dry, and inert gas-purged flask, dissolve the this compound (1.0-1.2 eq.) in the anhydrous solvent.

    • Slowly add the this compound solution to the reaction flask at room temperature or below (an ice bath can be used to control any initial exotherm).

  • Formation of the Hydrazone (if not pre-formed):

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding hydrazone. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization Step:

    • Once the hydrazone formation is complete, cool the reaction mixture in an ice bath.

    • Slowly and carefully add the acid catalyst. If using a solid catalyst like zinc chloride, it should be anhydrous. If using a strong liquid acid, add it dropwise.

    • After the addition of the catalyst, slowly warm the reaction mixture to the desired temperature (often reflux).[5]

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the cyclization by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).[5]

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[5]

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[5]

  • Purification:

    • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Condition Effect on Stability Relative Rate of Decomposition
Storage at 2-8°C under Argon High StabilityVery Low
Storage at Room Temperature (in air) Moderate InstabilityLow to Moderate
Reflux in Ethanol (neutral) Moderate InstabilityModerate
Reflux in Ethanol with Strong Acid (e.g., H₂SO₄) High InstabilityHigh
Exposure to UV light Moderate InstabilityModerate

Visualizations

Decomposition Pathway

Decomposition_Pathway MPH This compound Oxidation Oxidation (Air, O2) MPH->Oxidation O2 Thermal Thermal Stress (Heat) MPH->Thermal Δ Acid Acid Catalysis (H+) MPH->Acid H+ Intermediates Radical Intermediates & Oxidized Species Oxidation->Intermediates Thermal->Intermediates Cleavage N-N Bond Cleavage Products Acid->Cleavage Tars Polymerization/ Tar Formation Intermediates->Tars Cleavage->Tars

Caption: Hypothesized decomposition pathways of this compound.

Recommended Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Purge Purge Glassware with Inert Gas Reagents Use Freshly Distilled/ Anhydrous Reagents Purge->Reagents Addition Slow Reagent Addition at Low Temperature Reagents->Addition Catalyst Careful Addition of Catalyst Addition->Catalyst Heating Gradual Heating & Minimum Reaction Time Catalyst->Heating Neutralize Neutralize Acid (if applicable) Heating->Neutralize Extract Extraction Neutralize->Extract Purify Purification Extract->Purify End End Purify->End Start Start Start->Purge

Caption: Recommended workflow to minimize decomposition.

References

Troubleshooting low yield in the synthesis of phenylhydrazone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the synthesis of phenylhydrazone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My phenylhydrazone synthesis has a very low yield. What are the common causes?

Low yields in phenylhydrazone synthesis can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a systematic guide to troubleshooting the most common issues:

  • Purity of Reactants: The purity of both the carbonyl compound and the phenylhydrazine (B124118) derivative is crucial. Phenylhydrazine is particularly susceptible to oxidation and can degrade upon storage, appearing as a dark oil instead of a pale yellow liquid or solid.[1] Impurities in the starting materials can lead to unwanted side reactions and significantly lower the yield of the desired product.[2]

    • Recommendation: Use freshly distilled or purified phenylhydrazine. Ensure your carbonyl compound is also of high purity.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the rate and yield. While some reactions proceed well at room temperature, others require heating to go to completion. However, excessive heat can lead to the decomposition of the product or starting materials.[3]

    • pH: The reaction is typically acid-catalyzed. A few drops of glacial acetic acid are commonly added to facilitate the reaction.[4][5] The acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenylhydrazine.

    • Reaction Time: The reaction may not have gone to completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The most common side reaction is the formation of an azine . This occurs when the initially formed phenylhydrazone reacts with a second molecule of the carbonyl compound.[3][6] This is more prevalent when using unsubstituted hydrazine.

  • Product Isolation and Purification: Product loss can occur during workup and purification. Phenylhydrazones can be sensitive to highly acidic or basic conditions during extraction. During recrystallization, using an inappropriate solvent or cooling the solution too quickly can lead to poor recovery.

Q2: How does the purity of phenylhydrazine affect the reaction yield?

The purity of phenylhydrazine is a critical factor. Phenylhydrazine is prone to oxidation, especially when exposed to air and light, which can result in the formation of impurities that can interfere with the reaction.[1] Using old or discolored phenylhydrazine can lead to a significant decrease in yield and the formation of colored byproducts, making purification more challenging.[7][8]

Recommendation: If your phenylhydrazine is dark or oily, consider purifying it by distillation under reduced pressure before use. Store phenylhydrazine under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

Q3: What is the role of acetic acid in the synthesis? Is it always necessary?

Acetic acid acts as a catalyst in phenylhydrazone synthesis. It protonates the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack by the weakly basic amino group of phenylhydrazine, thereby speeding up the reaction.[4]

While the reaction can proceed without a catalyst, the reaction time is often significantly longer.[3] For many syntheses, a catalytic amount (a few drops) of glacial acetic acid is sufficient to achieve a good yield in a reasonable timeframe.[5][9]

Q4: I am observing the formation of a significant amount of a byproduct. How can I identify and prevent it?

A common byproduct in phenylhydrazone synthesis is an azine . Azines are formed from the reaction of the initial hydrazone product with a second equivalent of the aldehyde or ketone.[3][6] This is especially problematic if there is a localized excess of the carbonyl compound.

Prevention Strategies for Azine Formation:

  • Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound to phenylhydrazine.

  • Order of Addition: Add the carbonyl compound dropwise to the solution of phenylhydrazine. This helps to avoid a localized excess of the carbonyl compound.

  • Reaction Temperature: Keep the temperature as low as possible while ensuring the reaction proceeds to completion. High temperatures can sometimes favor azine formation.[3]

  • Workup Conditions: During the removal of volatile materials, keep the flask temperature low (e.g., below 20°C) to minimize the decomposition of the hydrazone into an azine.[3]

Q5: My product is an oil and is difficult to purify. What should I do?

Some phenylhydrazone derivatives are oils at room temperature, which can make purification by recrystallization challenging.

Troubleshooting for Oily Products:

  • Column Chromatography: This is often the preferred method for purifying oily compounds. A silica (B1680970) gel column with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) can effectively separate the desired product from impurities.[10]

  • Trituration: Try dissolving the oily product in a small amount of a solvent in which it is highly soluble, and then add a non-solvent dropwise while stirring vigorously. This can sometimes induce precipitation or crystallization.

  • Recrystallization from a Mixed Solvent System: If a single solvent for recrystallization is not effective, a mixed solvent system can be employed. Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can yield crystals.[11]

Data Presentation

The following tables summarize the effect of various parameters on the yield of phenylhydrazone synthesis.

Table 1: Effect of Catalyst on Reaction Yield

Carbonyl CompoundPhenylhydrazine DerivativeCatalystSolventReaction TimeYield (%)Reference
AcetophenonePhenylhydrazineAcetic Acid (catalytic)Ethanol (B145695)10 minutes89
AcetonePhenylhydrazineAcetic AcidWater/Ether5 minutes87
2,6-HydroxyacetophenonePhenylhydrazineAcetic Acid (catalytic)Anhydrous Ethanol10 hours78.3[5]
Various Aldehydes/KetonesPhenylhydrazineNoneMethanolProlongedLower[3][4]

Table 2: Effect of Reaction Temperature on Yield

Carbonyl CompoundPhenylhydrazine DerivativeCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
AcetophenoneN,N-dimethylhydrazineAcetic AcidEthanolReflux24 hours90-94[3]
2,6-HydroxyacetophenonePhenylhydrazineAcetic AcidAnhydrous Ethanol6010 hours78.3[5]
AcetophenonePhenylhydrazineAcetic AcidEthanol/WaterRoom Temp10 minutes89
CyclohexanonePhenylhydrazineAcetic AcidEthanolNot specified8 minutes94

Experimental Protocols

General Protocol for the Synthesis of Phenylhydrazone Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) in a suitable solvent such as ethanol or methanol.[9]

  • Addition of Phenylhydrazine: To the stirred solution, add the phenylhydrazine derivative (1 equivalent).

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.[5]

  • Reaction: Stir the mixture at room temperature or heat under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when the spot corresponding to the carbonyl compound has disappeared.

  • Isolation:

    • If the product precipitates: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

    • If the product is soluble: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

  • Purification:

    • Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).[11]

    • Column Chromatography: If the product is an oil or difficult to crystallize, purification by silica gel column chromatography is recommended.[10]

Mandatory Visualization

Diagram 1: General Workflow for Phenylhydrazone Synthesis

G A 1. Dissolve Carbonyl Compound in Solvent B 2. Add Phenylhydrazine Derivative A->B C 3. Add Catalytic Acetic Acid B->C D 4. Stir at RT or Reflux (Monitor by TLC) C->D E 5. Isolate Crude Product (Filtration or Evaporation) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F G 7. Characterize Pure Phenylhydrazone F->G

Caption: A typical experimental workflow for the synthesis of phenylhydrazone derivatives.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Purity Check Reactant Purity (Especially Phenylhydrazine) Start->Purity Conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) Start->Conditions SideReactions Investigate Side Reactions (e.g., Azine Formation) Start->SideReactions Workup Review Isolation and Purification Steps Start->Workup SolutionPurity Purify/Distill Reactants Purity->SolutionPurity SolutionConditions Systematic Variation: - Adjust Temperature - Increase Reaction Time - Ensure Catalyst Presence Conditions->SolutionConditions SolutionSideReactions - Adjust Stoichiometry (1:1) - Slow Addition of Carbonyl - Lower Temperature SideReactions->SolutionSideReactions SolutionWorkup - Optimize Recrystallization Solvent - Consider Chromatography Workup->SolutionWorkup End Improved Yield SolutionPurity->End SolutionConditions->End SolutionSideReactions->End SolutionWorkup->End

Caption: A logical workflow for troubleshooting low yields in phenylhydrazone synthesis.

Diagram 3: Mechanism of Azine Formation (Side Reaction)

G cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Azine Formation (Side Reaction) A Carbonyl (R-CO-R') C Phenylhydrazone (R-C(=N-NH-Ph)-R') A->C + Ph-NH-NH2 - H2O B Phenylhydrazine (Ph-NH-NH2) D Phenylhydrazone F Azine (R-C(=N-N=C(R')-R)-R') D->F + R-CO-R' - Ph-NH2 E Carbonyl (R-CO-R')

Caption: The reaction pathway showing the formation of the desired phenylhydrazone and the subsequent side reaction to form an azine.

References

Effect of steric hindrance in reactions with 1-Methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-1-phenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuanced effects of steric hindrance in reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect reactions with this compound?

A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction.[1] In this compound, the presence of a methyl group on the same nitrogen atom as the phenyl group (the α-nitrogen) creates significant bulk around the reactive terminal amino (-NH₂) group. This bulk can impede the approach of reactants, particularly large or complex aldehydes and ketones, to the nucleophilic nitrogen, thereby slowing down reaction rates or preventing the reaction altogether.[1][2]

Q2: How does the reactivity of this compound compare to its unsubstituted counterpart, phenylhydrazine?

A2: The primary difference lies in the increased steric bulk. While the electronic properties are similar, the methyl group on this compound makes it a bulkier nucleophile than phenylhydrazine. This generally leads to slower reaction rates, especially with sterically demanding electrophiles like branched or substituted ketones.[1] For instance, in the formation of hydrazones, which is often the initial step in reactions like the Fischer indole (B1671886) synthesis, less hindered carbonyl compounds are preferred to achieve reasonable reaction times and yields.[3][4]

Q3: What are the most common reactions where steric hindrance with this compound is a critical factor?

A3: The most prominent example is the Fischer indole synthesis .[3][4][5] This reaction involves the condensation of the hydrazine (B178648) with an aldehyde or ketone to form a hydrazone, followed by an acid-catalyzed intramolecular rearrangement to form the indole ring.[3][4] The steric hindrance from the N-methyl group can influence several stages:

  • Hydrazone Formation: The initial condensation can be slow or inefficient with bulky carbonyl compounds.[6]

  • [7][7]-Sigmatropic Rearrangement: The key rearrangement step can be affected by the steric environment.

  • Cyclization Direction: With unsymmetrical ketones, the steric bulk can influence which enamine intermediate is formed, thus directing the cyclization and determining the final indole product.[8]

Another area where steric effects are important is in N-alkylation or N-arylation reactions, where the existing methyl and phenyl groups can hinder further substitution on the nitrogen atoms.[7]

Troubleshooting Guides

Q1: My Fischer indole synthesis using this compound and an unsymmetrical ketone is resulting in a mixture of regioisomers. How can I improve selectivity?

A1: The formation of two possible indole products from an unsymmetrical ketone is a known challenge.[8] The direction of cyclization is highly dependent on the reaction conditions, particularly the acid catalyst.

Troubleshooting Steps:

  • Modify the Acid Catalyst: The nature and concentration of the acid catalyst can significantly influence the product ratio.[8] Experiment with a range of Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3][4] Some research suggests that catalysts which themselves are sterically bulky, such as citric acid, can promote cyclization towards the less substituted carbon, potentially increasing the yield of a single isomer.[8]

  • Adjust Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, while lower temperatures might favor the kinetically controlled product. Systematically vary the temperature to find an optimal window for your desired isomer.

  • Change the Solvent: The polarity of the solvent can influence the stability of intermediates. Test solvents like acetic acid, toluene, or dioxane to see how they affect the product distribution.[9]

Q2: The initial hydrazone formation between this compound and my ketone is slow and gives a low yield. What can I do to improve this step?

A2: This is a classic issue stemming from the steric hindrance of the N-methyl group. The approach of the ketone to the nucleophilic nitrogen is hindered.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: The simplest approach is to allow the reaction to proceed for a longer duration (monitor by TLC) or to gently heat the reaction mixture. Be cautious, as excessive heat can lead to degradation.

  • Use an Acid Catalyst: The formation of hydrazones is often catalyzed by a small amount of acid.[3][4] Adding a catalytic amount of acetic acid or HCl can accelerate the reaction.

  • Remove Water: Hydrazone formation is a condensation reaction that releases water.[10] Removing this water as it forms can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

  • Consider a Two-Step Protocol: In some cases, it's best to isolate the hydrazone first before proceeding to the next step (e.g., the Fischer indole cyclization). This allows you to optimize the conditions for hydrazone formation independently and purify the intermediate, ensuring the subsequent step starts with pure material.[4]

Logic Diagram: Effect of Steric Hindrance in Fischer Indole Synthesis

Steric_Hindrance_Fischer_Indole Start This compound + Ketone Hydrazone Hydrazone Formation Start->Hydrazone Enamine Tautomerization to Enamine Intermediate Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Product Indole Product Cyclization->Product Hindrance Steric Hindrance (N-Methyl Group) Hindrance->Hydrazone Slows rate, especially with bulky ketones Hindrance->Enamine Can influence regioselectivity with unsymmetrical ketones

Caption: Logical flow of the Fischer indole synthesis, highlighting key steps impacted by the steric hindrance of the N-methyl group.

Experimental Protocols & Data

Protocol: General Procedure for Fischer Indole Synthesis with this compound

This protocol is a generalized starting point. Optimization of catalyst, solvent, and temperature is often necessary.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the ketone (1.0 eq.) and this compound (1.05 eq.) in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

    • Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid) if not using an acidic solvent.

    • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction may take several hours to complete.

    • Once the starting material is consumed, the hydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.

  • Indole Cyclization:

    • To the crude hydrazone, add the cyclization catalyst. This could be a Lewis acid like zinc chloride (ZnCl₂) (1.2 eq.) or a Brønsted acid like polyphosphoric acid (PPA), which can also serve as the solvent.

    • Heat the reaction mixture, typically between 80 °C and 150 °C, depending on the substrate and catalyst. The reaction should be monitored by TLC.

    • Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water.

    • The crude product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed, dried, and concentrated.

    • Purification is typically achieved by column chromatography on silica (B1680970) gel.[9]

Table 1: Influence of Catalyst on Fischer Indole Synthesis Yields

The following data is illustrative, based on general principles reported in the literature. Actual yields are highly substrate-dependent.

Carbonyl ReactantCatalystTypical Yield RangeKey Considerations
CyclohexanonePolyphosphoric Acid (PPA)70-90%PPA is viscous; requires high temperatures.
AcetoneZinc Chloride (ZnCl₂)60-80%A common and effective Lewis acid catalyst.[4]
2-Butanonep-Toluenesulfonic acid50-70% (mixture)May produce a mixture of two indole regioisomers.
PhenylacetoneAcetic Acid40-60%Milder conditions, may require longer reaction times.

Troubleshooting Workflow: Low Reaction Yield

Troubleshooting_Workflow Start Low Yield in Reaction CheckPurity Verify Purity of This compound and Carbonyl Reactant Start->CheckPurity IncompleteReaction Is the reaction going to completion? (Check TLC/LCMS) CheckPurity->IncompleteReaction OptimizeConditions Increase Reaction Time and/or Temperature IncompleteReaction->OptimizeConditions No SideProducts Are significant side products observed? IncompleteReaction->SideProducts Yes OptimizeConditions->IncompleteReaction ChangeCatalyst Experiment with Different Acid Catalysts (Brønsted vs. Lewis) LowerTemp Lower Reaction Temperature to Reduce Decomposition SideProducts->LowerTemp Yes Purification Optimize Purification Method (e.g., different solvent system for chromatography) SideProducts->Purification No Success Yield Improved LowerTemp->Success Purification->Success

Caption: A step-by-step workflow for troubleshooting low yields in reactions involving this compound.

References

Managing the toxicity and hazards of 1-Methyl-1-phenylhydrazine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on managing the toxicity and hazards of 1-Methyl-1-phenylhydrazine in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 618-40-6) is a chemical intermediate used in the synthesis of various compounds, particularly in the pharmaceutical industry.[1] It is a toxic substance that can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The primary hazards include acute toxicity, skin irritation, serious eye irritation, and potential respiratory system damage.[2][3][4]

Q2: What are the immediate first aid measures in case of exposure?

A2:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[1][4]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: Appropriate PPE is crucial to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton for prolonged contact, nitrile or chloroprene (B89495) for splash contact) must be worn.[5]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.[5]

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn.[5] For handling larger quantities or in situations with a higher risk of exposure, full-body protective clothing may be necessary.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.[6] If this is not possible, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Q4: How should I store this compound?

A4: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed and protected from light and air, as it can turn yellow upon exposure.[8] It is recommended to store it under an inert gas like nitrogen.[9] Storage temperature should be between 2-8°C.[3][9]

Troubleshooting Guides

Scenario 1: Accidental Spill

Problem: A small amount of this compound has been spilled on the lab bench.

Solution Workflow:

Spill_Response A Assess the Spill and Alert Others B Evacuate Non-Essential Personnel A->B Immediate Action C Don Appropriate PPE B->C Safety First D Contain the Spill C->D Prevent Spread E Neutralize and Absorb D->E Render Harmless F Collect and Dispose of Waste E->F Proper Disposal G Decontaminate the Area F->G Final Cleanup H Remove PPE and Wash Hands G->H Personal Safety PPE_Selection cluster_0 Hazard Assessment cluster_1 Required PPE cluster_2 Additional PPE for Splash Hazard A Handling this compound B Chemical Safety Goggles A->B C Chemical-Resistant Gloves (e.g., Butyl Rubber) A->C D Flame-Resistant Lab Coat A->D E Work in Chemical Fume Hood A->E F Face Shield A->F If Splash Risk G Chemical-Resistant Apron A->G If Splash Risk Toxicity_Pathway cluster_0 Cellular Environment cluster_1 Toxic Cascade A This compound B Red Blood Cell A->B Exposure C Generation of Reactive Oxygen Species (ROS) B->C Interaction D Oxidative Stress C->D E Lipid Peroxidation of Cell Membrane D->E F Hemoglobin Oxidation (Methemoglobin formation) D->F H Hemolytic Anemia E->H G Heinz Body Formation F->G G->H

References

Technical Support Center: Strategies to Improve Regioselectivity in Reactions with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity when working with substituted hydrazines. Below you will find detailed experimental protocols, data-driven insights, and visual workflows to enhance the success of your chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with substituted hydrazines, offering explanations and actionable solutions to improve regioselectivity.

Q1: My pyrazole (B372694) synthesis with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the selectivity?

A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is governed by the electronic and steric differences between the two carbonyl groups, as well as the reaction conditions.[1][2] Here are several strategies to enhance the formation of the desired regioisomer:

  • Solvent Selection: The choice of solvent can significantly influence the regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[1][3]

  • pH Control: The pH of the reaction medium is a critical factor. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1][4] For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[1]

  • Use of Catalysts: Heterogeneous catalysts like Amberlyst-70 and nano-ZnO have been reported to promote regioselective pyrazole synthesis.

  • Alternative Substrates: Employing 1,3-dicarbonyl surrogates with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or acetylenic (α,β-ethynyl) ketones, can direct the nucleophilic attack of the hydrazine (B178648) to a specific carbonyl group, thus improving regioselectivity.[5]

Q2: In my Fischer indole (B1671886) synthesis using a substituted phenylhydrazine (B124118) and an unsymmetrical ketone, I'm obtaining the undesired indole regioisomer. What factors control the regioselectivity and how can I influence them?

A2: Regioselectivity in the Fischer indole synthesis is primarily determined by the stability of the intermediate enamines and the transition states of the subsequent[6][6]-sigmatropic rearrangement.[7][8] The key factors influencing this are steric and electronic effects of the substituents on both the hydrazine and the ketone, as well as the acidity of the reaction medium.[9][10]

  • Steric Hindrance: Bulky substituents on the ketone can direct the formation of the enamine intermediate away from the more sterically hindered position, thus favoring one regioisomer.

  • Electronic Effects: Electron-withdrawing groups on the phenylhydrazine can destabilize the transition state leading to one of the possible indole products.[8][11] Conversely, electron-donating groups can influence the reaction pathway, sometimes leading to failed reactions due to preferential N-N bond cleavage.

  • Acid Catalyst and Reaction Medium: The choice and concentration of the acid catalyst are crucial. The use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[9] The acidity of the medium can impact the rate of enamine formation and the subsequent rearrangement.[7]

Q3: I have already synthesized a mixture of regioisomers. What are the best strategies for their separation?

A3: If a mixture of regioisomers has already been formed, separation is often achievable through chromatographic techniques.

  • Thin-Layer Chromatography (TLC): Begin by screening various solvent systems using TLC to find an eluent that provides the best possible separation between the two isomer spots.[5] Start with a non-polar solvent and gradually increase the polarity.

  • Column Chromatography: Once an effective solvent system is identified, preparative column chromatography on silica (B1680970) gel is the most common method for isolating the individual regioisomers.[3]

  • Recrystallization: In some cases, if one regioisomer is significantly less soluble than the other in a particular solvent, fractional recrystallization can be an effective purification method.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of various strategies on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Synthesis

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomeric Ratio (A:B)Reference
Unsymmetrical β-diketoneMethylhydrazineEthanolMixture of isomers[3]
Unsymmetrical β-diketoneMethylhydrazineTFE>95:5[3][5]
Unsymmetrical β-diketoneMethylhydrazineHFIP>98:2[3]
Aryl β-ketoesterPhenylhydrazineDMFImproved selectivity vs. EtOH[2]

Regioisomer A corresponds to the pyrazole with the substituent from the more reactive carbonyl at the 5-position.

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving regioselectivity.

Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol Solvent

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.[5]

  • Add the substituted hydrazine dropwise to the solution at room temperature.[3]

  • Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.[3]

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[5]

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[3][5]

Protocol 2: Regioselective Fischer Indole Synthesis using Eaton's Reagent

Materials:

  • Substituted phenylhydrazine (1.0 eq)

  • Unsymmetrical methyl ketone (1.0 eq)

  • Eaton's Reagent (P₂O₅ in MeSO₃H)

  • Sulfolane (B150427) or Dichloromethane (optional, for sensitive substrates)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare Eaton's reagent by dissolving phosphorus pentoxide in methanesulfonic acid (typically a 1:10 w/w ratio).

  • In a round-bottom flask, dissolve the phenylhydrazine and the methyl ketone in the Eaton's reagent. For substrates prone to decomposition, the reaction can be diluted with sulfolane or dichloromethane.[9]

  • Stir the reaction mixture at the appropriate temperature (optimization may be required) and monitor the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-unsubstituted indole.

Visualizing Reaction Strategies

The following diagrams illustrate the logical workflows and conceptual pathways for controlling regioselectivity.

Caption: Troubleshooting workflow for poor regioselectivity.

pyrazole_synthesis_logic sub_hydrazine Substituted Hydrazine (R-NH-NH2) reaction Reaction Conditions sub_hydrazine->reaction dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->reaction intermediate_A Intermediate A reaction->intermediate_A Attack at C1 intermediate_B Intermediate B reaction->intermediate_B Attack at C3 regioisomer_A Regioisomer A intermediate_A->regioisomer_A Cyclization regioisomer_B Regioisomer B intermediate_B->regioisomer_B Cyclization

Caption: Formation of regioisomers in pyrazole synthesis.

References

Validation & Comparative

1-Methyl-1-phenylhydrazine vs. Phenylhydrazine in the Fischer Indole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, provides a versatile pathway to the indole nucleus, a privileged scaffold in pharmaceuticals and natural products.[1][2] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][3] The choice of the hydrazine (B178648) component is critical, significantly influencing reaction efficiency, scope, and the nature of the final product. This guide presents an objective comparison of the performance of 1-methyl-1-phenylhydrazine and the traditional phenylhydrazine (B124118) in the Fischer indole synthesis, supported by available experimental data and mechanistic insights.

Performance Comparison: Reactivity and Yields

Experimental evidence indicates that this compound generally exhibits lower reactivity and often results in significantly lower yields compared to phenylhydrazine in the Fischer indole synthesis. The seminal work by Fischer and Jourdan in 1883, which first described this reaction, utilized the N-methylphenylhydrazone of pyruvate (B1213749) and obtained the corresponding 1-methyl-2-indolecarboxylic acid in a very low yield of just 5%.[1]

This trend of reduced reactivity and yield for N-alkylated phenylhydrazines is a recurring observation. For instance, in a study involving the synthesis of 5,7-dichloroindole, the Fischer indolization of the 2,6-dichlorophenylhydrazone of a ketone proceeded smoothly to give the product in high yield. In stark contrast, the corresponding N-methylated hydrazone failed to cyclize readily, yielding only a rearranged product in a very low yield, with the majority of the starting material recovered.[4] This poor outcome was attributed to the inability of the N-methylated hydrazone to adopt the necessary conformation for the crucial cyclization step due to the steric hindrance imposed by the N-methyl group.[4]

ReactantCarbonyl CompoundProductYield (%)Reference
N-MethylphenylhydrazonePyruvic acid1-Methyl-2-indolecarboxylic acid5[1]
2,6-Dichloro-N-methylphenylhydrazoneKetoneRearranged productVery low[4]
2,6-DichlorophenylhydrazoneKetone5,7-DichloroindoleHigh[4]
PhenylhydrazineAcetone2-Methylindole~70-88[5]
PhenylhydrazineHeptan-2-one2-Methyl-3-butylindole62[6]
PhenylhydrazineIsopropyl methyl ketone2,3,3-Trimethylindolenine91.6[6]

Mechanistic Differences

The disparity in performance between phenylhydrazine and this compound can be rationalized by examining the mechanism of the Fischer indole synthesis. The key steps involve the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a[7][7]-sigmatropic rearrangement, and subsequent cyclization and elimination to form the aromatic indole ring.[7][8]

The critical difference lies in the final elimination step. In the reaction with phenylhydrazine, the intermediate aminal eliminates a molecule of ammonia (B1221849) (NH₃) to achieve aromatization. This process involves the departure of a proton from the N1 nitrogen.[3] However, when this compound is used, the N1 position is occupied by a methyl group. Consequently, the final step requires the elimination of a methylamine (B109427) molecule. This distinction in the leaving group and the associated transition state energies contributes to the observed differences in reactivity.

Below is a DOT language representation of the generalized Fischer indole synthesis pathway.

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Ketone Aldehyde or Ketone Ketone->Hydrazone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization Rearrangement_TS [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement_TS Diimine Di-imine Intermediate Rearrangement_TS->Diimine Aminal Cyclized Intermediate (Aminal) Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole Elimination Ammonia NH3 Aminal->Ammonia

Caption: Generalized workflow of the Fischer indole synthesis.

The following diagram illustrates the critical final elimination step for both reactants, highlighting the key difference.

Elimination_Step_Comparison cluster_phenylhydrazine From Phenylhydrazine cluster_methylphenylhydrazine From this compound Aminal_NH Aminal Intermediate (N-H) Indole_NH Indole Aminal_NH->Indole_NH - H⁺, - NH₃ Aminal_NMe Aminal Intermediate (N-CH₃) Ammonia NH₃ Indole_NMe 1-Methylindole (B147185) Aminal_NMe->Indole_NMe - H⁺, - CH₃NH₂ Methylamine CH₃NH₂

Caption: Comparison of the final elimination step.

Experimental Protocols

The following are generalized experimental protocols for the Fischer indole synthesis. Note that reactions with this compound may require more forcing conditions (higher temperatures, stronger acids, or longer reaction times) compared to phenylhydrazine.

General Procedure for Phenylhydrazine
  • Hydrazone Formation: In a round-bottom flask, the substituted phenylhydrazine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) are combined.[9] Often, this is done by heating the mixture in a solvent like acetic acid.[7]

  • Indolization: An acid catalyst, such as zinc chloride, polyphosphoric acid, or p-toluenesulfonic acid, is added to the mixture.[1][3] The reaction is then heated, often to reflux, with stirring.[9]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours.[9]

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature and typically poured into ice-water. The product is then extracted with an appropriate organic solvent, washed, dried, and purified, usually by column chromatography or recrystallization.

Considerations for this compound

The protocol for this compound is analogous to the general procedure. However, due to its lower reactivity, the following modifications may be necessary:

  • Catalyst: A stronger Lewis acid or a higher concentration of a Brønsted acid might be required.

  • Temperature: Higher reaction temperatures may be needed to drive the reaction to completion.

  • Reaction Time: Expect potentially longer reaction times compared to the unsubstituted phenylhydrazine.

Conclusion

In the Fischer indole synthesis, this compound is generally a less reactive substrate than phenylhydrazine, often leading to lower yields of the corresponding 1-methylindole products. This difference in performance is rooted in mechanistic factors, particularly the nature of the species eliminated in the final aromatization step and potential steric hindrance from the N-methyl group during the key[7][7]-sigmatropic rearrangement and cyclization steps. While the synthesis of N-substituted indoles is of great interest, for these specific substrates, alternative synthetic routes or significant optimization of the Fischer indole conditions are often necessary to achieve satisfactory results. For researchers aiming for high yields and broad substrate scope in the synthesis of N-unsubstituted indoles, phenylhydrazine remains the superior choice in the context of the classical Fischer indole synthesis.

References

A Comparative Analysis of Substituted Phenylhydrazines in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the successful synthesis of target molecules. Substituted phenylhydrazines are versatile building blocks in organic synthesis, primarily utilized in the formation of various heterocyclic compounds. The nature and position of substituents on the phenyl ring significantly influence the reactivity of the hydrazine (B178648) moiety and, consequently, the efficiency and outcome of these reactions. This guide provides a comparative analysis of the performance of different substituted phenylhydrazines in key organic syntheses, supported by experimental data and detailed protocols.

The reactivity of substituted phenylhydrazines is governed by the electronic effects of the substituents on the phenyl ring. Electron-donating groups (EDGs) increase the nucleophilicity of the hydrazine nitrogens, thereby enhancing their reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, often leading to slower reaction rates or requiring harsher reaction conditions. This guide will explore these effects in the context of three important classes of reactions: the Fischer indole (B1671886) synthesis, the Japp-Klingemann reaction, and the synthesis of pyrazolines.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles, a privileged scaffold in medicinal chemistry.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) and a ketone or aldehyde.[2] The electronic nature of the substituent on the phenylhydrazine has a profound impact on the reaction yield.

Comparative Performance of Substituted Phenylhydrazines in Fischer Indole Synthesis

The following table summarizes the yields of 3H-indoles (indolenines) obtained from the reaction of various substituted phenylhydrazines with isopropyl methyl ketone and 2-methylcyclohexanone. The data clearly illustrates the influence of substituents on the reaction efficiency.

Phenylhydrazine SubstituentCarbonyl CompoundReaction ConditionsYield (%)Reference
o-TolylIsopropyl methyl ketoneAcetic acid, RTHigh[3]
m-TolylIsopropyl methyl ketoneAcetic acid, RTHigh[3]
o-Nitrophenyl2-MethylcyclohexanoneAcetic acid, RefluxHigh[3]
p-Nitrophenyl2-MethylcyclohexanoneAcetic acid, RefluxHigh[3]
o-NitrophenylIsopropyl methyl ketoneAcetic acid, RefluxN/A[3]
p-NitrophenylIsopropyl methyl ketoneAcetic acid, RefluxLow (10%)[3]
p-NitrophenylIsopropyl methyl ketoneAcetic acid/HCl30%[3]

Observations:

  • Phenylhydrazines with electron-donating methyl groups (tolylhydrazines) react efficiently at room temperature to give high yields of the corresponding indolenines.[3]

  • Phenylhydrazines bearing electron-withdrawing nitro groups require more forcing conditions (reflux) to effect cyclization.[3]

  • The reaction of nitrophenylhydrazines with the less reactive isopropyl methyl ketone resulted in either no product or very low yields, highlighting the deactivating effect of the nitro group.[3] In the case of p-nitrophenylhydrazine, the yield could be improved by using a stronger acid catalyst system (acetic acid/HCl).[3]

Experimental Protocol: Fischer Indole Synthesis of 2,3,3-trimethyl-5-nitro-3H-indole

This protocol is adapted from the synthesis of nitroindolenines as described in the literature.[3]

Materials:

  • p-Nitrophenylhydrazine hydrochloride

  • Isopropyl methyl ketone

  • Glacial acetic acid

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, a mixture of p-nitrophenylhydrazine hydrochloride (1 equivalent) and isopropyl methyl ketone (1.1 equivalents) is suspended in a binary mixture of glacial acetic acid and concentrated hydrochloric acid.

  • The reaction mixture is heated to reflux and stirred for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and carefully neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 2,3,3-trimethyl-5-nitro-3H-indole.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Substituted Phenylhydrazine Substituted Phenylhydrazine Acid Catalyst (e.g., Acetic Acid, HCl) Acid Catalyst (e.g., Acetic Acid, HCl) Substituted Phenylhydrazine->Acid Catalyst (e.g., Acetic Acid, HCl) Condensation Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Acid Catalyst (e.g., Acetic Acid, HCl) Heating (Reflux) Heating (Reflux) Acid Catalyst (e.g., Acetic Acid, HCl)->Heating (Reflux) Cyclization Neutralization Neutralization Heating (Reflux)->Neutralization Extraction Extraction Neutralization->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Product (Indole Derivative) Product (Indole Derivative) Purification (Chromatography)->Product (Indole Derivative)

A typical experimental workflow for the Fischer indole synthesis.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryldiazonium salts.[4] These hydrazones are valuable intermediates, often used in the subsequent synthesis of indoles via the Fischer indole synthesis.[4] The reaction proceeds via an azo intermediate, which then undergoes hydrolytic cleavage of an acyl or carboxyl group.

General Experimental Protocol: Japp-Klingemann Reaction

The following is a general procedure for the Japp-Klingemann reaction to form a phenylhydrazone intermediate.

Materials:

Procedure:

  • Diazotization: The substituted aniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the aryldiazonium salt solution.

  • Coupling and Hydrolysis: In a separate flask, the β-keto-ester is dissolved in ethanol, and a solution of sodium hydroxide is added. The mixture is stirred and cooled. The previously prepared cold diazonium salt solution is then added slowly to this mixture. Sodium acetate solution is added, and the reaction is stirred. The reaction progress is monitored for the formation of the hydrazone.

  • Work-up: The precipitated hydrazone is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Japp_Klingemann_Mechanism Substituted Aniline Substituted Aniline Diazonium Salt Diazonium Salt Substituted Aniline->Diazonium Salt NaNO2, HCl Azo Intermediate Azo Intermediate Diazonium Salt->Azo Intermediate β-Keto-ester β-Keto-ester Enolate Enolate β-Keto-ester->Enolate Base Enolate->Azo Intermediate Coupling Hydrazone Product Hydrazone Product Azo Intermediate->Hydrazone Product Hydrolysis

Simplified reaction pathway of the Japp-Klingemann reaction.

Synthesis of Pyrazolines

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they exhibit a wide range of biological activities.[1] A common method for their synthesis is the reaction of α,β-unsaturated ketones (chalcones) with hydrazines.[5] The substituent on the phenylhydrazine can influence the reaction rate and yield.

Comparative Performance of Substituted Phenylhydrazines in Pyrazoline Synthesis

The following table presents data on the synthesis of N-phenyl pyrazoline derivatives from chalcones, highlighting the effect of the catalyst and the nature of the phenylhydrazine.

Chalcone (B49325) SubstituentPhenylhydrazineCatalystYield (%)Reference
4-ChlorophenylPhenylhydrazineTBAB70[6]
4-ChlorophenylPhenylhydrazineSodium Acetate75[6]
4-MethoxyphenylPhenylhydrazineK2CO3No Product[6]

Observations:

  • The reaction of a chloro-substituted chalcone with phenylhydrazine proceeds in good yield with either tetrabutylammonium (B224687) bromide (TBAB) or sodium acetate as the catalyst.[6]

  • Interestingly, the reaction of a methoxy-substituted chalcone with phenylhydrazine hydrochloride in the presence of potassium carbonate did not yield the desired product, suggesting that the combination of substituents and reaction conditions can be critical.[6] Phenylhydrazine is noted to be less reactive than thiosemicarbazide, often requiring longer reaction times.[6]

Experimental Protocol: Synthesis of N-phenyl-5-(4-chlorophenyl)-3-(5-chloro-2-thiophenyl)-2-pyrazoline

This protocol is based on a reported synthesis of N-phenyl pyrazoline derivatives.[6]

Materials:

  • 3-(4-chlorophenyl)-1-(5-chloro-2-thiophenyl)prop-2-en-1-one (chalcone)

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • A mixture of the chalcone (1 equivalent) and phenylhydrazine hydrochloride (1.1 equivalents) is dissolved in ethanol.

  • Sodium acetate (2 equivalents) is added to the solution.

  • The reaction mixture is heated at reflux for an appropriate time, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent to afford the pure N-phenyl pyrazoline.[6]

Pyrazoline_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Chalcone (α,β-Unsaturated Ketone) Chalcone (α,β-Unsaturated Ketone) Catalyst (e.g., Acetic Acid, NaOAc) Catalyst (e.g., Acetic Acid, NaOAc) Chalcone (α,β-Unsaturated Ketone)->Catalyst (e.g., Acetic Acid, NaOAc) Substituted Phenylhydrazine Substituted Phenylhydrazine Substituted Phenylhydrazine->Catalyst (e.g., Acetic Acid, NaOAc) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid, NaOAc)->Solvent (e.g., Ethanol) Heating (Reflux) Heating (Reflux) Solvent (e.g., Ethanol)->Heating (Reflux) Cyclocondensation Precipitation Precipitation Heating (Reflux)->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product (Pyrazoline Derivative) Product (Pyrazoline Derivative) Recrystallization->Product (Pyrazoline Derivative)

A generalized experimental workflow for pyrazoline synthesis.

Conclusion

The choice of substituent on the phenylhydrazine ring is a crucial parameter in the synthesis of indoles, pyrazolines, and other heterocyclic compounds. Electron-donating groups generally enhance reactivity, leading to higher yields and milder reaction conditions, as demonstrated in the Fischer indole synthesis. Conversely, electron-withdrawing groups tend to decrease reactivity, necessitating more forcing conditions. While comprehensive comparative quantitative data for the Japp-Klingemann reaction is less accessible, the electronic nature of the substituents on the diazonium salt is expected to be a key factor. The provided experimental protocols and comparative data serve as a valuable resource for chemists in designing and optimizing synthetic routes to a wide array of important heterocyclic molecules. Careful consideration of these electronic effects will undoubtedly lead to more efficient and successful synthetic outcomes.

References

A Comparative Guide to the Spectroscopic Validation of Indole Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The successful synthesis of indole derivatives is a critical first step in many research and development pipelines. Rigorous validation of the final product is essential to ensure structural accuracy, purity, and the absence of isomeric byproducts. This guide provides an objective comparison of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of indole synthesis products, complete with experimental data and detailed protocols.

Spectroscopic Data Comparison: Unsubstituted Indole as a Reference

To effectively validate a synthesized indole derivative, a comparison to a known standard or expected spectral data is crucial. The following tables summarize the characteristic spectroscopic data for unsubstituted indole, which serves as a fundamental reference. Deviations from these values in a synthesized product can indicate the presence of substituents, impurities, or an alternative molecular structure.

Table 1: NMR Spectroscopic Data for Indole

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule.

¹H NMR Data (DMSO-d₆) ¹³C NMR Data (DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity
11.08br s
7.45d
7.39d
7.34t
7.03t
6.95t
6.38t

Data compiled from multiple sources.[1][2][3] Chemical shifts are solvent-dependent.[2]

Table 2: IR and MS Data for Indole

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Mass Spectrometry (MS) provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.

Technique Parameter Value Interpretation
IR Spectroscopy N-H stretch~3406 cm⁻¹Indicates the presence of the indole N-H bond.[4]
Aromatic C-H stretch~3050 cm⁻¹Corresponds to the C-H bonds on the aromatic rings.[4]
Aromatic C=C stretch1456 - 1616 cm⁻¹Characteristic vibrations of the benzene (B151609) and pyrrole (B145914) rings.[4]
=C-H bend730 - 750 cm⁻¹Out-of-plane bending of C-H bonds in the aromatic system.[4]
Mass Spectrometry Molecular Ion (M⁺)m/z 117Corresponds to the molecular weight of Indole (C₈H₇N).[5][6]

Visualization of Validation and Application Workflows

The following diagrams illustrate the logical flow of the validation process and a representative biological pathway where indole derivatives often play a role.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_conclusion Conclusion Synthesis Indole Synthesis (e.g., Fischer, Larock) Purification Purification (Crystallization/Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR Initial Check MS Mass Spectrometry (Molecular Weight) IR->MS Confirm MW NMR NMR (1H, 13C) (Structural Elucidation) MS->NMR Full Structure Confirmed Structurally Confirmed Product NMR->Confirmed Data Match Failed Structure Incorrect or Impure NMR->Failed Data Mismatch

Caption: A typical experimental workflow for the synthesis and spectroscopic validation of an indole product.

G Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Indole Indole Derivative (Inhibitor) Indole->Inhibition Inhibition->MEK

Caption: Simplified kinase signaling pathway showing inhibition by a hypothetical indole derivative.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry indole product and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[7] In many modern deuterated solvents, TMS is already included.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous. If the sample does not fully dissolve, gentle warming or sonication may be applied.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is locked onto the solvent's deuterium (B1214612) signal and properly shimmed to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° or 90° pulse, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds (or longer for quantitative analysis, ~5x the longest T1).[8]

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • This experiment typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.[9]

    • A typical spectral width is ~240 ppm.[1]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

The appropriate sample preparation method depends on the physical state of the indole product.

  • For Solid Samples (KBr Pellet Method):

    • Grinding: Add 1-2 mg of the finely ground solid sample to an agate mortar.[10] Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[10][11]

    • Mixing: Gently grind the two components together until a fine, homogeneous powder is obtained.

    • Pellet Pressing: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[11][12]

    • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

  • For Liquid Samples or Solutions (Salt Plate "Sandwich"):

    • Preparation: Place one or two drops of the pure liquid sample (or a concentrated solution in a volatile, non-aqueous solvent like CH₂Cl₂) onto the polished face of a salt plate (e.g., NaCl or KBr).[11][13]

    • Sandwiching: Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.[11]

    • Analysis: Mount the "sandwich" in the spectrometer's sample holder and acquire the spectrum.

    • Cleaning: After analysis, thoroughly clean the salt plates with a suitable dry solvent (e.g., methylene (B1212753) chloride or acetone) and store them in a desiccator.[13]

Direct Infusion Mass Spectrometry (DIMS) Protocol

DIMS is a rapid method for confirming the molecular weight of a sample without prior chromatographic separation.

  • Sample Preparation: Prepare a dilute solution of the indole product (typically 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, often with 0.1% formic acid to promote ionization.[14]

  • Infusion Setup: Load the sample solution into a syringe and place it in a syringe pump connected via tubing to the mass spectrometer's ESI source.

  • Data Acquisition:

    • Set the mass spectrometer to scan over a mass range that includes the expected molecular weight of the product.

    • Begin infusing the sample at a low, constant flow rate (e.g., 5-10 µL/min).[15]

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.

    • Acquire the mass spectrum in full scan mode. The peak corresponding to the protonated molecule [M+H]⁺ (in positive ion mode) or deprotonated molecule [M-H]⁻ (in negative ion mode) should be the most prominent signal if the compound is pure.[16][17]

References

A Researcher's Guide to the Analytical Characterization of 1-Methyl-1-phenylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of 1-Methyl-1-phenylhydrazine and its derivatives is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.

This document delves into the primary analytical methodologies for the characterization of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each section presents a summary of the technique's principles, its application to this class of compounds, and a comparison of its performance.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and the type of information required. The following tables provide a quantitative comparison of the typical performance of each technique for the analysis of this compound derivatives.

Technique Parameter Typical Value/Range for Hydrazine (B178648) Derivatives Reference
HPLC Limit of Detection (LOD)0.05 µg/L - 1 µg/L (with derivatization)[1][2]
Linearity Range0.05 - 670.0 μM[1]
Precision (RSD)< 3.4%[3]
GC-MS Limit of Detection (LOD)1 part per million (ppm)[4]
Linear RangeFour orders of magnitude[5]
Nonaqueous Capillary Electrophoresis (NACE) Limit of Detection (LOD)1 - 12 ng/mL[6]

Table 1: Performance Comparison of Chromatographic and Electrophoretic Methods.

Technique Information Provided Key Applications
¹H NMR Proton environment, chemical shifts, coupling constantsStructural elucidation, confirmation of synthesis
¹³C NMR Carbon skeleton, chemical shiftsStructural elucidation, determination of isomeric purity
Mass Spectrometry (MS) Molecular weight, fragmentation patternsMolecular weight determination, structural confirmation, impurity identification
FTIR Spectroscopy Functional groupsIdentification of key bonds (N-H, C-N, aromatic C-H)

Table 2: Information Provided by Spectroscopic Techniques.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound or its derivatives in a sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of an organic phase (e.g., methanol (B129727) or acetonitrile) and a buffer solution (e.g., acetate (B1210297) buffer, pH 6.4-6.8).[7] A common mobile phase composition is a volume ratio of 75:25 (buffer:methanol).[7]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[7][8]

  • Column Temperature: 25 °C[7][8]

  • Detection Wavelength: 260 nm[8]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Derivatization (for enhanced sensitivity): For trace analysis, derivatization with an agent like 5-nitro-2-furaldehyde (B57684) can be employed to improve detection limits.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile this compound derivatives and impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Ion Source Temperature: 230 °C

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, acetone).

  • For trace analysis of methylhydrazine, acetone (B3395972) can be used as both a solvent and a derivatizing agent to form acetone methylhydrazone.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound derivatives.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Expected Chemical Shifts for this compound:

  • ¹H NMR (in CDCl₃):

    • Aromatic protons: ~6.7-7.3 ppm (m)

    • -NH₂ protons: ~3.6 ppm (s, broad)

    • -CH₃ protons: ~3.0 ppm (s)[9][10]

  • ¹³C NMR (in CDCl₃):

    • Aromatic carbons: ~112-150 ppm

    • -CH₃ carbon: ~38 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer

Sample Preparation:

  • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

  • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan before running the sample.

Expected Characteristic Absorption Bands for this compound:

  • N-H stretching: 3300-3400 cm⁻¹

  • Aromatic C-H stretching: 3000-3100 cm⁻¹

  • Aliphatic C-H stretching: 2800-3000 cm⁻¹

  • C=C aromatic stretching: 1450-1600 cm⁻¹

  • C-N stretching: 1250-1350 cm⁻¹

Visualizing the Analytical Workflow

The characterization of a novel this compound derivative typically follows a structured workflow to ensure comprehensive analysis. This process can be visualized as a logical progression from synthesis to detailed structural confirmation and purity assessment.

cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_structural Structural Elucidation cluster_purity Purity & Quantitative Analysis synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification tlc TLC/LC-MS for Reaction Monitoring purification->tlc mp Melting Point Determination tlc->mp nmr NMR Spectroscopy (¹H, ¹³C, 2D) mp->nmr ms Mass Spectrometry (HRMS for Exact Mass) nmr->ms ftir FTIR Spectroscopy ms->ftir hplc HPLC/UPLC for Purity ftir->hplc gc GC-MS for Volatile Impurities hplc->gc elemental Elemental Analysis gc->elemental final Final Characterized Compound elemental->final

Caption: Workflow for the characterization of a this compound derivative.

Signaling Pathways and Biological Context

While the primary focus of this guide is on analytical characterization, it is important to note that this compound derivatives are often investigated for their biological activities. For instance, some hydrazine derivatives are known to interact with enzymes. A general representation of a drug discovery workflow involving these compounds is presented below.

cluster_discovery Drug Discovery & Development cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Synthesis of Hydrazine Derivatives screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar admet ADMET Profiling sar->admet lead_opt Lead Optimization admet->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo toxicology Toxicology Studies in_vivo->toxicology phase1 Phase I toxicology->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 market Market Approval phase3->market

Caption: A simplified drug discovery workflow for hydrazine derivatives.

By leveraging the information and protocols outlined in this guide, researchers can confidently and accurately characterize this compound derivatives, paving the way for further advancements in their respective fields.

References

A Comparative Guide to the Reactivity of Alkyl Hydrazines, Hydrazides, and Semicarbazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of three key classes of hydrazine (B178648) derivatives: alkyl hydrazines, hydrazides, and semicarbazides. Understanding the nuanced differences in their nucleophilicity is critical for applications ranging from synthetic chemistry and bioconjugation to the design of enzyme inhibitors. The comparisons herein are supported by quantitative experimental data, detailed protocols, and mechanistic diagrams to aid in experimental design and interpretation.

Introduction to Hydrazine Derivatives

Hydrazine (H₂N-NH₂) and its derivatives are characterized by a nitrogen-nitrogen single bond and lone pairs of electrons on the nitrogen atoms, making them potent nucleophiles. Their reactivity, however, is significantly modulated by the substituents attached to the nitrogen atoms.

  • Alkyl Hydrazines: One or more hydrogen atoms are replaced by alkyl groups (e.g., methylhydrazine). The electron-donating nature of alkyl groups generally enhances the nucleophilicity of the nitrogen atoms.

  • Hydrazides (Acylhydrazines): A hydrogen atom is replaced by an acyl group (R-C=O). The electron-withdrawing acyl group significantly reduces the electron density on the adjacent nitrogen, thereby decreasing its nucleophilicity.[1][2]

  • Semicarbazides: A hydrogen atom is replaced by a carbamoyl (B1232498) group (-C(=O)NH₂). Similar to hydrazides, the carbamoyl group is electron-withdrawing, which tempers the nucleophilicity of the adjacent nitrogen atom.

The fundamental difference in reactivity stems from the electronic effects of the substituent on the nitrogen lone pairs, as illustrated below.

G cluster_0 General Reactivity Trend Alkyl_Hydrazine Alkyl Hydrazine (Most Reactive) Semicarbazide (B1199961) Semicarbazide (Intermediate Reactivity) Alkyl_Hydrazine->Semicarbazide Decreasing Nucleophilicity Hydrazide Hydrazide (Least Reactive) Semicarbazide->Hydrazide Decreasing Nucleophilicity

Caption: General trend of nucleophilic reactivity among hydrazine derivatives.

Quantitative Comparison of Reactivity

The nucleophilicity of these compounds has been quantified through kinetic studies of their reactions with various electrophiles. A common method involves using benzhydrylium ions as reference electrophiles and determining second-order rate constants (k₂) to calculate a solvent-independent nucleophilicity parameter (N).[3][4][5] Another relevant comparison comes from enzyme inhibition studies, where kinetic parameters reveal the compound's reactivity towards a biological target.[6][7]

The data below, summarized from multiple studies, clearly illustrates the reactivity differences. Alkyl hydrazines consistently show the highest rate constants, followed by semicarbazides and then hydrazides, which are significantly less reactive.

Compound ClassRepresentative CompoundReaction Type / ElectrophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Nucleophilicity Parameter (N)Reference
Alkyl Hydrazine MethylhydrazineReaction with Benzhydrylium Ions (in CH₃CN)1.15 x 10⁵16.19[3]
Alkyl Hydrazine HeptylhydrazineInhibition of Lysyl Oxidasek₂/Kᵢ = 35 M⁻¹min⁻¹Not Applicable[6]
Hydrazide BenzhydrazideReaction with Benzhydrylium Ions (in CH₃CN)1.10 x 10¹10.15[3]
Hydrazide Adipic DihydrazideInhibition of Lysyl Oxidasek₂/Kᵢ = 12 M⁻¹min⁻¹Not Applicable[6]
Semicarbazide SemicarbazideInhibition of Lysyl Oxidasek₂/Kᵢ = 23 M⁻¹min⁻¹Not Applicable[6]
Semicarbazide SemicarbazideReaction with Aromatic AldehydesRate-limiting step variesNot Applicable[8]

Note: Direct comparison of rate constants should be done cautiously as they depend on the specific electrophile, solvent, and temperature.

Factors Influencing Reactivity

Electronic Effects: The primary determinant of reactivity is the electron density on the terminal -NH₂ group.

  • In alkyl hydrazines , electron-donating alkyl groups increase the electron density, enhancing nucleophilicity.[4]

  • In hydrazides , the acyl group is strongly electron-withdrawing through resonance, which delocalizes the lone pair of the adjacent nitrogen, significantly reducing the nucleophilicity of the terminal nitrogen.[1] This effect is pronounced; for example, formylation of a hydrazide is much faster than acetylation, indicating sensitivity to the nature of the acyl group itself.[9][10][11]

  • In semicarbazides , the carbamoyl group is also electron-withdrawing, but typically to a lesser extent than an acyl group, resulting in intermediate reactivity.[6] One of the -NH₂ groups in semicarbazide is involved in resonance and is therefore less nucleophilic.[12]

The Alpha (α) Effect: Hydrazines often exhibit enhanced nucleophilicity compared to primary amines of similar basicity (pKa), an observation known as the α-effect.[3] However, studies with benzhydrylium ions have shown that this effect is not universally observed for hydrazines when compared to alkylamines.[3][4][13]

Steric Hindrance: Increasing the bulk of substituents on the nitrogen atoms can sterically hinder the approach to an electrophile, thereby reducing the reaction rate.[14]

Experimental Protocols

Reproducible experimental design is paramount. Below are methodologies for key experiments used to quantify the reactivity of these compounds.

Protocol 1: Determination of Nucleophilicity Parameters by Stopped-Flow Photometry (Adapted from Mayr et al.[3][13])

This protocol describes the kinetic analysis of the reaction between a hydrazine derivative and a reference electrophile (e.g., a benzhydrylium ion) to determine second-order rate constants.

  • Materials:

    • Hydrazine derivative (e.g., methylhydrazine, benzhydrazide)

    • Reference electrophile solution (e.g., diarylcarbenium tetrafluoroborate)

    • Anhydrous acetonitrile (B52724) (CH₃CN) as solvent

    • Buffer solution (e.g., 2,6-lutidine/2,6-lutidinium tetrafluoroborate) to control pH

  • Apparatus:

    • UV-vis stopped-flow spectrophotometer

    • Glovebox for handling air- and moisture-sensitive reagents

  • Procedure:

    • Prepare all solutions under an inert atmosphere (e.g., argon) in a glovebox.

    • Place the solution of the electrophile in one syringe of the stopped-flow instrument and the solution of the nucleophile (hydrazine derivative) in the other.

    • Rapidly mix the two solutions in the observation cell. The nucleophile should be in pseudo-first-order excess (at least 10-fold).

    • Monitor the reaction by recording the decrease in absorbance of the electrophile at its λ_max over time.

    • Fit the absorbance decay to a pseudo-first-order exponential function to obtain the rate constant (k_obs).

    • Plot k_obs against the concentration of the nucleophile. The slope of this linear plot gives the second-order rate constant (k₂).

G cluster_workflow Workflow: Stopped-Flow Kinetics A Prepare Reactant Solutions (Nucleophile & Electrophile) in Anhydrous Solvent B Load Solutions into Separate Syringes A->B C Initiate Rapid Mixing in Observation Cell B->C D Monitor Absorbance vs. Time at Electrophile's λmax C->D E Fit Data to Exponential Decay (k_obs) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine Slope (k₂) F->G

Caption: Experimental workflow for determining reaction kinetics via stopped-flow photometry.

Protocol 2: Enzyme Inhibition Assay (Adapted from Burke et al.[6])

This protocol determines the kinetic parameters for the irreversible inhibition of an enzyme (e.g., lysyl oxidase) by a hydrazine derivative.

  • Materials:

    • Purified enzyme (e.g., bovine aortic lysyl oxidase)

    • Hydrazine inhibitor (e.g., heptylhydrazine, adipic dihydrazide)

    • Enzyme substrate (e.g., 1,6-diaminohexane)

    • Horseradish peroxidase (HRP) and Amplex Red reagent for detection of H₂O₂

    • Phosphate buffer (e.g., 100 mM, pH 7.8)

  • Apparatus:

    • Fluorescence plate reader

    • Temperature-controlled incubator (37°C)

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the hydrazine inhibitor in buffer at 37°C for different time intervals (e.g., 0, 5, 10, 20 minutes).

    • Initiate the enzyme reaction by adding the substrate, HRP, and Amplex Red to the enzyme-inhibitor mixture.

    • Monitor the increase in fluorescence over time, which is proportional to the rate of H₂O₂ production and thus the remaining enzyme activity.

    • Calculate the initial rate for each inhibitor concentration and pre-incubation time.

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this plot gives the apparent inactivation rate constant (k_app).

    • Plot k_app versus the inhibitor concentration to determine the inactivation rate constant (k₂) and the initial binding constant (Kᵢ).

Mechanistic Considerations

The fundamental reaction for these compounds is nucleophilic attack on an electrophilic center. For reactions with carbonyls, such as aldehydes and ketones, this proceeds via a tetrahedral intermediate to form a hydrazone.

G cluster_mechanism General Mechanism: Hydrazone Formation Reactants Hydrazine Derivative (R-NH-NH₂) + Aldehyde/Ketone Intermediate Tetrahedral Intermediate (Carbinolamine) Reactants->Intermediate Nucleophilic Attack Product Hydrazone + H₂O Intermediate->Product Dehydration (Rate-Limiting Step at neutral pH)

References

Efficacy of 1-Methyl-1-phenylhydrazine in Comparison to Other Hydrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of related chemical compounds is crucial for advancing novel therapeutics. This guide provides a comparative overview of the biological activities of various hydrazine (B178648) derivatives, with a focus on their efficacy as monoamine oxidase (MAO) inhibitors, antimicrobial agents, and anticancer compounds. While direct experimental data on the efficacy of 1-Methyl-1-phenylhydrazine is limited in the public domain, this guide summarizes available quantitative data for other relevant hydrazine derivatives to provide a valuable comparative context.

Comparative Efficacy Data

The following tables present a summary of the available quantitative data for the biological activity of several hydrazine derivatives. It is important to note that direct comparisons of efficacy should be made with caution, as experimental conditions can vary between studies.

Monoamine Oxidase (MAO) Inhibition

Hydrazine derivatives have historically been a significant class of monoamine oxidase inhibitors, used in the treatment of depression and neurodegenerative diseases. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: Comparative MAO Inhibitory Activity of Hydrazine Derivatives

CompoundTargetIC50 (µM)Reference
PhenelzineMAO (non-selective)0.9[1]
IproniazidMAO-A6.56 - 37[2][3]
IproniazidMAO-B42.5[2]
This compound MAO-A / MAO-B Data not available
Antimicrobial Activity

The antimicrobial potential of hydrazine derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of Hydrazine Derivatives

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
IsoniazidMycobacterium tuberculosis0.02 - 0.06[4]
Phenylhydrazones (various)Staphylococcus aureus125[5]
Hydrazide-hydrazones (various)Gram-positive bacteria1.95 - 7.81
This compound Various Bacteria/Fungi Data not available
Anticancer Activity

The cytotoxic effects of hydrazine derivatives against various cancer cell lines are a promising area of research. The IC50 value is used to quantify the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Table 3: Comparative Anticancer Activity of Hydrazide/Hydrazone Derivatives

Compound Class/DerivativeCell LineIC50 (µM)Reference
Hydrazide-hydrazone with quinolineNeuroblastoma (SH-SY5Y)2.9
Hydrazide-hydrazone with quinolineNeuroblastoma (Kelly)1.3
Doxorubicin-hydrazone derivativeBreast Cancer (MDA-MB-231)2.2
This compound Various Cancer Cell Lines Data not available

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of chemical compounds.

Synthesis of this compound

A common synthetic route for this compound involves the methylation of phenylhydrazine.

Experimental Workflow for Synthesis

aniline Aniline diazotization Diazotization (NaNO2, HCl) aniline->diazotization reduction Reduction (SnCl2 or Na2SO3) diazotization->reduction phenylhydrazine Phenylhydrazine reduction->phenylhydrazine methylation Methylation (e.g., Dimethyl carbonate) phenylhydrazine->methylation product This compound methylation->product cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare MAO-A and MAO-B - Recombinant human enzymes pre_incubation Pre-incubate Enzyme with Test Compound or Vehicle prep_enzyme->pre_incubation prep_compound Prepare Test Compound and Controls - Serial dilutions prep_compound->pre_incubation prep_substrate Prepare Kynuramine Substrate reaction_init Initiate Reaction (Add Kynuramine) prep_substrate->reaction_init pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_stop Stop Reaction (e.g., with NaOH) incubation->reaction_stop measurement Measure Fluorescence (Excitation: ~320 nm, Emission: ~380 nm) reaction_stop->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound in 96-well plate inoculation Inoculate each well with Microbial Suspension prep_compound->inoculation prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculation incubation Incubate at appropriate temperature and time inoculation->incubation read_results Visually or spectrophotometrically assess microbial growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic cluster_prep Cell Culture and Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate add_compound Treat cells with serial dilutions of the Test Compound seed_cells->add_compound incubate_cells Incubate for a defined period (e.g., 48-72 hours) add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

References

Unveiling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies of 1-Methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of key synthetic building blocks is paramount. This guide provides a comprehensive comparison of isotopic labeling studies as a definitive method to elucidate the reaction mechanism of 1-Methyl-1-phenylhydrazine, a crucial precursor in the synthesis of various pharmaceuticals and bioactive molecules.

The primary reaction pathway for this compound involves the celebrated Fischer indole (B1671886) synthesis, a powerful acid-catalyzed reaction that forms indole rings. Isotopic labeling has been instrumental in confirming the intricate steps of this mechanism. This guide will delve into the experimental data supporting the established mechanism, compare isotopic labeling with alternative analytical approaches, and provide detailed experimental protocols for researchers looking to replicate or adapt these studies.

Confirming the Mechanism: The Power of Isotopic Tracers

Isotopic labeling studies have provided unequivocal evidence for the mechanism of the Fischer indole synthesis.[1][2] The generally accepted mechanism, proposed by Robinson and later refined, involves a series of steps including hydrazone formation, tautomerization, a[2][2]-sigmatropic rearrangement, and subsequent cyclization and aromatization.[1][3]

A key question in this mechanism is the fate of the two nitrogen atoms in the starting phenylhydrazine (B124118). Isotopic labeling, particularly with ¹⁵N, has definitively shown that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole ring, while the second nitrogen is eliminated as ammonia.[1][2]

Comparative Analysis of Mechanistic Probes

While isotopic labeling is a powerful tool, other methods can also provide mechanistic insights. Below is a comparison of different approaches to studying the reaction mechanism of this compound.

MethodDescriptionAdvantagesLimitations
Isotopic Labeling (e.g., ¹⁵N, ²H) Incorporation of a stable isotope into a reactant to trace the path of atoms through the reaction. The labeled products are then analyzed by mass spectrometry or NMR spectroscopy.- Provides direct and unambiguous evidence of bond formation and cleavage. - Can definitively track the fate of specific atoms. - High sensitivity and specificity.- Synthesis of labeled starting materials can be complex and expensive. - Requires specialized analytical instrumentation (MS, NMR).
Kinetic Studies Measurement of reaction rates under varying conditions (e.g., concentration of reactants, temperature, catalyst).- Can provide information about the rate-determining step of the reaction. - Can help to distinguish between different proposed mechanisms.- Provides indirect evidence of the mechanism. - Can be difficult to interpret for complex, multi-step reactions.
Computational Modeling Use of theoretical chemistry methods to calculate the energies of proposed intermediates and transition states.- Can provide detailed insights into the electronic structure and geometry of transient species. - Can be used to predict reaction pathways and selectivities.- Relies on approximations and the accuracy of the computational method. - Does not provide direct experimental evidence.
Intermediate Trapping Use of a trapping agent to react with and isolate a proposed reactive intermediate.- Can provide direct evidence for the existence of a specific intermediate.- The trapping agent can sometimes alter the course of the reaction. - Not all intermediates are amenable to trapping.

Experimental Protocols for Isotopic Labeling Studies

This section provides a detailed methodology for a representative ¹⁵N-labeling experiment to confirm the reaction mechanism of this compound in the Fischer indole synthesis.

Synthesis of ¹⁵N-labeled this compound

A common route to synthesize this compound involves the methylation of phenylhydrazine. To introduce the ¹⁵N label at the aryl nitrogen position, one would start with ¹⁵N-aniline.

  • Diazotization of [¹⁵N]-Aniline: [¹⁵N]-Aniline is treated with sodium nitrite (B80452) and hydrochloric acid at 0-5 °C to form the corresponding diazonium salt.

  • Reduction to [1-¹⁵N]-Phenylhydrazine: The diazonium salt is then reduced, for example with sodium sulfite, to yield [1-¹⁵N]-phenylhydrazine.

  • Methylation: The resulting [1-¹⁵N]-phenylhydrazine is methylated using a suitable methylating agent (e.g., dimethyl sulfate) under basic conditions to yield [1-¹⁵N]-1-Methyl-1-phenylhydrazine.

Fischer Indole Synthesis with [1-¹⁵N]-1-Methyl-1-phenylhydrazine
  • Reactant Mixture: In a round-bottom flask, equimolar amounts of [1-¹⁵N]-1-Methyl-1-phenylhydrazine and a suitable ketone (e.g., acetone) are dissolved in a solvent such as ethanol (B145695) or acetic acid.

  • Acid Catalyst: A catalytic amount of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added to the mixture.

  • Reaction: The mixture is heated to reflux for a specified period (typically 1-4 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Analysis of the ¹⁵N-labeled Product

The purified product is analyzed by mass spectrometry and ¹⁵N NMR spectroscopy to determine the position of the ¹⁵N label.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak (M+) that is one mass unit higher than the unlabeled product, confirming the incorporation of the ¹⁵N atom.

  • ¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum will show a signal corresponding to the nitrogen atom in the indole ring, confirming its position.

Visualizing the Reaction and Workflow

The following diagrams illustrate the reaction mechanism of the Fischer indole synthesis with this compound and the experimental workflow for the isotopic labeling study.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 This compound I1 Hydrazone R1->I1 + H+ R2 Ketone R2->I1 I2 Ene-hydrazine I1->I2 Tautomerization I3 [3,3]-Sigmatropic Rearrangement Intermediate I2->I3 [3,3]-Sigmatropic Rearrangement I4 Di-imine I3->I4 I5 Cyclized Intermediate I4->I5 Cyclization P1 Indole Derivative I5->P1 - NH3, - H+ P2 Ammonia I5->P2 Isotopic_Labeling_Workflow cluster_synthesis Synthesis of Labeled Reactant cluster_reaction Fischer Indole Synthesis cluster_analysis Analysis S1 Start with ¹⁵N-Aniline S2 Diazotization & Reduction S1->S2 S3 Methylation S2->S3 S4 Purification of [1-¹⁵N]-1-Methyl-1-phenylhydrazine S3->S4 R1 React labeled hydrazine with ketone and acid catalyst S4->R1 R2 Reaction Monitoring (TLC) R1->R2 R3 Work-up and Purification of ¹⁵N-labeled indole R2->R3 A1 Mass Spectrometry (MS) R3->A1 A2 ¹⁵N NMR Spectroscopy R3->A2 A3 Data Interpretation & Mechanism Confirmation A1->A3 A2->A3

References

Quantitative Analysis of 1-Methyl-1-phenylhydrazine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of reaction products derived from 1-Methyl-1-phenylhydrazine. Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate a deeper understanding of the available analytical options.

Introduction

This compound is a versatile reagent in organic synthesis, most notably utilized in the Fischer indole (B1671886) synthesis to produce substituted indoles, a common scaffold in pharmaceuticals. The quantitative analysis of its reaction products is crucial for reaction optimization, impurity profiling, and ensuring the quality of final products. This guide explores various analytical techniques applicable to these analyses, offering a comparative overview of their performance based on available experimental data.

Data Presentation: Quantitative Analysis of Hydrazine (B178648) Derivatives

The following table summarizes quantitative data from studies on the analysis of hydrazine derivatives, providing a comparative look at different analytical methods and their performance.

Analyte/ReactionAnalytical MethodKey Performance MetricsReference
MethylhydrazineGC-MS after derivatization with acetone (B3395972)Detection limit: 1 ppm[1]
Phenylhydrazine (B124118) compound residuesHPLC with phenyl bonded silica (B1680970) gel columnSensitivity: 0.75 ppm[2]
Hydrazine, Methylhydrazine, 1,1-DimethylhydrazineSpectrophotometry after derivatization with 5-Nitro-2-furaldehydeDetection limits: 5, 3, and 1.5 µg/L, respectively[3]
Fischer Indole Synthesis (N-methylphenylhydrazone of pyruvate)Not specifiedYield: 5% (historical)[4]
Fischer Indole Synthesis (substituted phenylhydrazines with ketones)Not specifiedYield: 85-95% (for indolenines)[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are protocols for relevant analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Methylhydrazine Analysis[1]

This method is suitable for the trace level analysis of methylhydrazine, a potential impurity or reactant.

  • Sample Preparation and Derivatization: Dissolve the sample containing the drug substance in acetone. Acetone serves as both the solvent and the derivatizing agent, reacting with methylhydrazine to form acetone methylhydrazone. This eliminates the need for a separate derivatization step and sample clean-up.

  • GC Conditions:

    • Injection: Direct injection of the acetone solution.

    • Column: Use a column that provides good separation of the acetone methylhydrazone from the sample matrix.

    • Carrier Gas: Typically helium.

    • Temperature Program: Optimize the temperature gradient to ensure adequate separation and peak shape.

  • MS Detection:

    • Mode: Selected Ion Monitoring (SIM).

    • Target Ion: Monitor the characteristic ion for acetone methylhydrazone (m/z 86).

  • Quantification: Create a calibration curve using standards of methylhydrazine derivatized with acetone to quantify the amount in the sample.

High-Performance Liquid Chromatography (HPLC) for Phenylhydrazine Compound Residues[2]

This HPLC method is designed for the determination of trace phenylhydrazine compound residues in bulk drugs.

  • Chromatographic System:

    • Stationary Phase: Phenyl bonded silica gel column.

    • Mobile Phase: A mixed solvent of an organic phase (e.g., acetonitrile) and a buffer solution, run in a gradient elution mode.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25 °C.

  • Detection:

    • Detector: UV detector.

    • Wavelength: Set to a wavelength where the phenylhydrazine compound has maximum absorbance, for instance, 260 nm.

  • Quantification: Prepare standard solutions of the target phenylhydrazine compound to generate a calibration curve for quantitative analysis.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows.

experimental_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analytical Technique cluster_data_processing Data Processing & Quantification Sample Sample containing This compound reaction products Dissolution Dissolution in appropriate solvent (e.g., Acetone) Sample->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS GC-MS Path HPLC HPLC Analysis Derivatization->HPLC HPLC Path Data_Acquisition Data Acquisition (Chromatogram/Spectrum) GCMS->Data_Acquisition HPLC->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result Quantitative Result Quantification->Result

Caption: Experimental workflow for quantitative analysis.

fischer_indole_synthesis Reactant1 This compound Intermediate Phenylhydrazone Intermediate Reactant1->Intermediate Reactant2 Aldehyde or Ketone Reactant2->Intermediate Product Substituted Indole Intermediate->Product [3,3]-Sigmatropic Rearrangement Acid_Catalyst Acid Catalyst (Brønsted or Lewis) Acid_Catalyst->Intermediate

Caption: Fischer Indole Synthesis signaling pathway.

Comparison of Alternatives

The choice of analytical method for the quantitative analysis of this compound reaction products depends on several factors, including the specific products of interest, the required sensitivity, and the sample matrix.

  • GC-MS is a powerful technique for volatile and thermally stable compounds. Derivatization is often necessary for polar compounds like hydrazines to improve their chromatographic behavior. The high selectivity and sensitivity of MS detection, especially in SIM mode, make it ideal for trace analysis and impurity profiling.

  • HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC. The use of different stationary phases (like the phenyl column mentioned) and mobile phase compositions allows for the optimization of separations for various reaction mixtures. UV detection is common, but other detectors like mass spectrometers (LC-MS) can provide higher sensitivity and specificity.

  • Spectrophotometry , after a color-forming derivatization reaction, offers a simpler and more accessible method for quantification. However, it is generally less specific than chromatographic methods and may be susceptible to interference from other components in the sample matrix. This method is often used for the quantification of total hydrazines rather than for the separation and quantification of individual products.

Conclusion

The quantitative analysis of reaction products from this compound can be effectively achieved using a variety of analytical techniques. For high sensitivity and specificity, particularly for trace analysis and complex mixtures, GC-MS and HPLC are the methods of choice. Spectrophotometry provides a simpler alternative for total hydrazine determination. The selection of the most appropriate method will depend on the specific analytical requirements of the research or drug development project. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision.

References

A Comparative Review of Hydrazine Derivatives: Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Hydrazine (B178648) derivatives, a versatile class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond, have garnered significant interest in medicinal chemistry.[1] Their structural diversity and reactivity make them valuable synthons for synthesizing a wide range of heterocyclic compounds and other molecular frameworks with therapeutic potential.[2][3] This guide provides a comparative overview of the applications of various hydrazine derivatives, with a focus on their anticancer, antimicrobial, and antidepressant activities, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Hydrazide-hydrazone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[4] Their mechanism of action often involves inducing apoptosis, cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[5][6] Several quinoline-based hydrazone derivatives, in particular, have shown potent antiproliferative activity.[5][6]

The following table summarizes the in vitro anticancer activity of selected hydrazone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
Nitroquinoline-ArylhydrazoneCompound 4A549 (Lung)15.3–15.8Doxorubicin10.3[6]
Quinoline ThiosemicarbazoneCompound 8HCT 116 (Colon)0.03–0.065Dp44mT-[6]
Quinoline ThiosemicarbazoneCompound 8MCF-7 (Breast)0.03–0.065Dp44mT-[6]
Quinoline HydrazoneCompound 13MCF-7 (Breast)0.73--[6]
Quinoline Hydrazide-HydrazoneCompound 17SH-SY5Y (Neuroblastoma)Reduces viability by 82%--[5]
Quinoline Hydrazide-HydrazoneCompound 17Kelly (Neuroblastoma)Reduces viability by 96%--[5]
CyanoacrylohydrazideCompound 11HCT-116 (Colon)Potent Activity5-Fluorouracil5[7]

The anticancer activity of hydrazine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[7]

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized hydrazine derivatives are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_analysis Analysis & Lead Identification start Start: Design Hydrazine Derivative synth Synthesize Compound (e.g., Condensation Reaction) start->synth purify Purify & Characterize (NMR, IR, MS) synth->purify culture Culture Cancer Cell Lines purify->culture treat Treat Cells with Compound culture->treat mtt Perform MTT Assay treat->mtt calc Calculate IC50 Value mtt->calc compare Compare IC50 to Standard Drug calc->compare lead Identify Lead Compound compare->lead end End lead->end Further Development

Caption: General workflow for synthesis and in vitro screening of novel anticancer hydrazine derivatives.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[8][9] The azomethine group (-NHN=CH-) is considered a key pharmacophore responsible for their biological action.[9] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[10]

The following table presents the antimicrobial efficacy of various hydrazide-hydrazones, quantified by the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI). MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while ZOI measures the diameter of the area where bacterial growth is inhibited around a disk containing the compound.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)ZOI (mm)Reference CompoundMIC/ZOICitation
Isonicotinoyl Hydrazide AnalogCompound 11S. aureus-15Ampicillin16 mm[8]
1,2-DihydropyrimidineCompound 21M. luteus0.08---[8]
Pyrimidine Hydrazide-HydrazoneCompound 19E. coli12.5-Ampicillin25 µg/mL[10]
Pyrimidine Hydrazide-HydrazoneCompound 19S. aureus6.25-Ampicillin12.5 µg/mL[10]
Pyrimidine Hydrazide-HydrazoneCompound 19MRSA13.125---[10]
Thiazole Hydrazide-HydrazoneCompound 5fB. subtilis15.620.4Gentamicin12.5 µg/mL[9]
Thiazole Hydrazide-HydrazoneCompound 5fS. aureus15.619.5Gentamicin12.5 µg/mL[9]
Hydrazine-based Carbon DotstBuCz-CDsMRSA100-Vancomycin-[11]

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a sterile broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium to obtain a range of decreasing concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes + medium) and negative (medium only) control wells are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Antidepressant Activity (Monoamine Oxidase Inhibition)

Certain hydrazine derivatives, such as iproniazid (B1672159) and phenelzine, are known for their antidepressant effects, which they exert by inhibiting the enzyme monoamine oxidase (MAO).[12][13][14] MAO is responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain.[13] By inhibiting MAO-A, an isoform of the enzyme, these compounds increase the levels of these neurotransmitters, which helps to alleviate symptoms of depression.[13][14]

The following table compares the in vitro inhibitory potency (IC₅₀) of recently developed hydrazone derivatives against the human monoamine oxidase-A (hMAO-A) enzyme.

Compound ClassSpecific DerivativehMAO-A IC₅₀ (µM)Selectivity Index (SI)Citation
Benzoxazolinone-PyrazolineCompound 140.0018.00 × 10⁻⁴[15]
Benzoxazolinone-PyrazolineCompound 60.0089.70 × 10⁻⁴[15]
Benzoxazolinone-PyrazolineCompound 70.0094.55 × 10⁻⁵[15]
Benzoxazolinone-PyrazolineCompound 210.0091.37 × 10⁻⁵[15]
Benzoxazolinone-AcetohydrazideCompound 420.0105.40 × 10⁻⁶[15]

The inhibitory activity of compounds against MAO-A can be determined using a fluorometric assay.

  • Enzyme Preparation: Recombinant human MAO-A enzyme is used.

  • Assay Reaction: The assay is performed in a 96-well plate. The reaction mixture includes a buffer, the MAO-A enzyme, and the test compound at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a set time (e.g., 15 minutes) to allow for binding.

  • Initiation of Reaction: The reaction is initiated by adding a substrate mixture containing a fluorogenic substrate (e.g., Amplex Red reagent), horseradish peroxidase (HRP), and a specific MAO-A substrate (e.g., p-tyramine).

  • Fluorescence Measurement: As MAO-A metabolizes its substrate, hydrogen peroxide is produced, which reacts with the Amplex Red reagent in the presence of HRP to generate the fluorescent product, resorufin. The increase in fluorescence is monitored over time using a fluorescence microplate reader.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC₅₀ value is then determined from the dose-response curve.[15]

MAO Monoamine Oxidase-A (MAO-A) Enzyme NT Neurotransmitters (Serotonin, Norepinephrine) Metabolites Inactive Metabolites MAO->Metabolites NT->MAO Degradation Synapse Increased Neurotransmitter Levels in Synapse NT->Synapse Leads to Hydrazine Hydrazine Derivative (MAO Inhibitor) Hydrazine->MAO Inhibition Effect Antidepressant Effect Synapse->Effect

Caption: Simplified pathway showing how hydrazine derivatives inhibit MAO-A to produce an antidepressant effect.

References

Benchmarking the performance of 1-Methyl-1-phenylhydrazine against other catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Methyl-1-phenylhydrazine's performance as a reagent in the widely used Fischer indole (B1671886) synthesis, benchmarked against other substituted phenylhydrazines. The selection of a phenylhydrazine (B124118) derivative is crucial as it significantly influences reaction yields and regioselectivity. This document presents quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the optimal reagents for indole synthesis.

Performance Comparison in Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the synthesis of the indole nucleus, a common motif in pharmaceuticals.[1][2] The reaction is catalyzed by Brønsted or Lewis acids and involves the reaction of a phenylhydrazine with an aldehyde or ketone.[2][3] The nature of the substituent on the phenylhydrazine ring can significantly impact the reaction's efficiency and outcome.[1]

The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis, providing a comparative context for the utility of this compound.

Phenylhydrazine DerivativeCarbonyl CompoundCatalyst/ConditionsYield (%)Reference
This compound Pyruvic acidAcid catalystLow (initial report)[4]
o,m-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic acid, Room Temp.High[5]
o,m-Tolylhydrazine hydrochloride2-MethylcyclohexanoneAcetic acid, Room Temp.High[5]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic acid/HCl, Reflux30[5]
p-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic acid, Reflux10[5]
PhenylhydrazineVarious ketones/aldehydesBrønsted or Lewis acidsModerate to Excellent[6]
Substituted PhenylhydrazinesVarious ketones/aldehydesAcid catalystVaries with substituent[1]

Note: The yield of the Fischer indole synthesis is highly dependent on the specific reactants, catalyst, and reaction conditions. The data presented provides a qualitative comparison of the effect of substituents.

Experimental Protocol: Fischer Indole Synthesis

This section details a general procedure for the Fischer indole synthesis. Optimization of the catalyst, solvent, temperature, and reaction time is often necessary for specific substrates.[1]

Materials:

  • Substituted phenylhydrazine (e.g., this compound) (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, BF₃)[2][3]

  • Solvent (e.g., acetic acid, ethanol)[4][7]

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the substituted phenylhydrazine and the aldehyde or ketone.[1]

  • Catalyst Addition: Carefully add the acid catalyst to the mixture.

  • Reaction: Heat the mixture to the desired temperature (often reflux) with stirring. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a base (e.g., NaOH solution).[1]

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Reaction Mechanism and Workflow

The Fischer indole synthesis proceeds through a series of well-defined steps. The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Fischer_Indole_Synthesis_Mechanism cluster_start Reactants Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Carbonyl Aldehyde/Ketone Carbonyl->Phenylhydrazone Enehydrazine Ene-hydrazine Phenylhydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole Elimination of NH3

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental_Workflow Reactants 1. Mix Phenylhydrazine and Carbonyl Compound Catalyst 2. Add Acid Catalyst Reactants->Catalyst Reaction 3. Heat and Monitor (TLC) Catalyst->Reaction Workup 4. Cool and Neutralize Reaction->Workup Extraction 5. Extract with Organic Solvent Workup->Extraction Purification 6. Purify Product (Chromatography/Recrystallization) Extraction->Purification Product Final Indole Product Purification->Product

Caption: A typical workflow for the Fischer indole synthesis.

Alternative Catalytic Systems

While the classic Fischer indole synthesis relies on Brønsted or Lewis acids, modern variations have expanded the scope and efficiency of this reaction.

Buchwald Modification: A significant advancement is the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate in situ.[2] This method broadens the range of accessible indole products.

Organocatalysis: Chiral phosphoric acids have been employed as catalysts in enantioselective versions of the Fischer indole synthesis, enabling the synthesis of specific stereoisomers of indole derivatives.[8] This is particularly relevant for the development of chiral drugs.

Concluding Remarks

This compound is a valuable reagent in the synthesis of N-methylated indoles via the Fischer indole synthesis. The methyl group on the nitrogen atom directly influences the substitution pattern of the final indole product. The choice of phenylhydrazine, along with the carbonyl compound and catalytic system, provides a versatile platform for the synthesis of a wide array of indole derivatives. For drug development professionals, the ability to fine-tune the indole structure through the selection of substituted phenylhydrazines is a powerful tool in medicinal chemistry. The development of palladium-catalyzed and organocatalytic methods has further enhanced the utility of the Fischer indole synthesis, offering milder reaction conditions and enantioselective control.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Methyl-1-phenylhydrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of 1-Methyl-1-phenylhydrazine waste is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative due to the chemical's hazardous properties.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.[1] Therefore, strict safety measures must be implemented during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber).[2]

  • Skin and Body Protection: A lab coat or impervious protective clothing. In case of a splash hazard, additional protection such as an apron or slicker suit may be necessary.[2]

  • Respiratory Protection: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2]

Handling and Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • It is sensitive to air and light and should be stored under an inert gas.[4]

  • Keep the chemical away from heat, sparks, open flames, and incompatible materials such as oxidizing agents and acids.[2]

Disposal Plan: The Primary Method

The universally recommended and legally compliant method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][5] Chemical waste generators are legally obligated to consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][5]

Under no circumstances should this compound be disposed of down the drain. [2][5]

Step-by-Step Waste Collection and Labeling Protocol

  • Containerization:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate all associated hazards (e.g., Toxic, Irritant).

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.

    • Ensure the storage area is segregated from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste disposal company with all necessary information about the waste stream, including the Safety Data Sheet (SDS) for this compound.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert:

    • Immediately alert personnel in the vicinity and evacuate the immediate area.

    • If the spill is large or poses a significant inhalation risk, evacuate the entire laboratory and notify your supervisor and institutional EHS.

  • Control Ignition Sources:

    • As this compound is a combustible liquid, extinguish all nearby ignition sources.[4]

  • Containment and Cleanup (for small, manageable spills by trained personnel):

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Decontamination:

    • Thoroughly decontaminate any equipment or surfaces that came into contact with the chemical.

  • Waste Disposal:

    • All materials used for spill cleanup must be disposed of as hazardous waste.

Quantitative Data Summary

PropertyValueSource
CAS Number 618-40-6[2]
UN Number UN2810[2][5]
Hazard Class 6.1 (Toxic liquid)[2][5]
Packing Group III[2][5]
Flash Point 92 °C (197.6 °F) - closed cup[4]

Experimental Protocols: In-Laboratory Chemical Neutralization (Not Recommended)

Therefore, in-laboratory chemical treatment of this compound waste is not recommended without a thoroughly vetted and approved procedure from a reputable safety authority. The primary and mandated disposal route remains collection by a licensed professional waste disposal service.

Logical Workflow for Disposal

G cluster_0 Waste Generation & Handling cluster_1 Labeling & Storage cluster_2 Disposal cluster_3 Spill Emergency A This compound Waste Generated B Wear Full PPE: - Goggles/Faceshield - Resistant Gloves - Lab Coat A->B C Collect Waste in Designated Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in Secure, Ventilated Area D->E F Contact EHS or Licensed Waste Contractor E->F G Provide SDS and Waste Information F->G H Professional Waste Collection & Disposal G->H Spill Spill Occurs Spill_Evacuate Evacuate & Alert Spill->Spill_Evacuate Spill_PPE Don Appropriate PPE Spill_Evacuate->Spill_PPE Spill_Contain Contain with Inert Absorbent Spill_PPE->Spill_Contain Spill_Collect Collect Waste Spill_Contain->Spill_Collect Spill_Dispose Dispose as Hazardous Waste Spill_Collect->Spill_Dispose Spill_Dispose->D

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methyl-1-phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of 1-Methyl-1-phenylhydrazine (CAS No. 618-40-6). Adherence to these protocols is essential for ensuring the safety of all researchers, scientists, and drug development professionals in the laboratory environment.

Essential Safety Information at a Glance

This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin and eye irritation.[1] Therefore, strict adherence to the personal protective equipment (PPE) and handling procedures outlined below is mandatory.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound and relevant exposure limits for the closely related compound, phenylhydrazine.

PropertyValueSource
Physical Properties of this compound
Molecular FormulaC₇H₁₀N₂[2][3]
Molecular Weight122.17 g/mol [3]
Boiling Point54-55 °C at 0.3 mmHg[4]
Density1.038 g/mL at 25 °C[4]
Flash Point92 °C (197.6 °F) - closed cup[1]
Refractive Indexn20/D 1.583[4]
Occupational Exposure Limits for Phenylhydrazine (as a reference)
OSHA PEL (8-hour TWA)5 ppm (22 mg/m³) [skin][5]
NIOSH REL (2-hour Ceiling)0.14 ppm (0.6 mg/m³) [skin][5]
ACGIH TLV (8-hour TWA)0.1 ppm[6]

Note: "skin" designation indicates the potential for significant absorption through the skin.[5]

Operational Plan: Handling this compound

This section details the step-by-step procedures for the safe handling of this compound in a laboratory setting.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[8] Standard safety glasses are not sufficient.

  • Hand Protection: Wear chemically resistant gloves.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Ensure that all skin is covered.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[8] A dust mask (e.g., N95) is not appropriate for vapors.[1]

Handling and Storage
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The recommended storage temperature is 2-8°C.[4] Keep the container tightly closed.

  • Dispensing: When transferring the liquid, use a grounded dispensing system to prevent static discharge. Avoid pouring. Use a syringe or cannula for transfers.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[7]

Spill Procedures
  • Small Spills (inside a fume hood):

    • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.

    • Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, remove all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan: this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Liquid Waste: Collect all waste this compound in a dedicated, labeled, and sealed container. Do not mix with other waste streams unless specifically instructed by your EHS department.

  • Solid Waste: All contaminated materials (e.g., gloves, absorbent materials, paper towels) must be collected in a separate, sealed, and labeled container for hazardous solid waste.

Disposal Procedure
  • Consult EHS: All waste disposal must be conducted in accordance with your institution's EHS guidelines and local, state, and federal regulations.

  • Professional Disposal: Contact your institution's designated hazardous waste disposal service for pickup.

  • Incineration: A common disposal method for this type of chemical is incineration in a licensed hazardous waste facility. Some safety data sheets suggest that the material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by trained professionals in a permitted facility.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation sub_prep1 Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep->sub_prep1 Step 1 handling Handling sub_handling1 Work Within Fume Hood handling->sub_handling1 Step 3 post_handling Post-Handling sub_post1 Doff PPE Correctly post_handling->sub_post1 Step 5 spill Spill Occurs sub_spill_small Small Spill Procedure (Absorb, Collect, Decontaminate) spill->sub_spill_small Small Spill sub_spill_large Large Spill Procedure (Evacuate, Alert, Contact EHS) spill->sub_spill_large Large Spill disposal Waste Disposal sub_disposal_liquid Segregate Liquid Waste disposal->sub_disposal_liquid Step 7a sub_disposal_solid Segregate Solid Waste disposal->sub_disposal_solid Step 7b end End of Process sub_prep2 Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) sub_prep1->sub_prep2 Step 2 sub_prep2->handling sub_handling2 Dispense Chemical Safely sub_handling1->sub_handling2 Step 4 sub_handling2->post_handling Successful Handling sub_handling2->spill Potential Hazard sub_post2 Wash Hands Thoroughly sub_post1->sub_post2 Step 6 sub_post2->disposal sub_spill_small->post_handling sub_spill_large->end sub_disposal_contact Contact EHS for Pickup sub_disposal_liquid->sub_disposal_contact sub_disposal_solid->sub_disposal_contact sub_disposal_contact->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.